2,3-Epoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyloxirane | |
|---|---|---|
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InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Record name | 2,3-EPOXYBUTANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5025239 | |
| Record name | 2,3-Epoxybutane | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |
| Record name | 2,3-EPOXYBUTANE | |
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Flash Point |
0 °F (NTP, 1992) | |
| Record name | 2,3-EPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2,3-EPOXYBUTANE | |
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Density |
0.793 at 75 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 2,3-EPOXYBUTANE | |
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CAS No. |
3266-23-7 | |
| Record name | 2,3-EPOXYBUTANE | |
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| Record name | 2-Butylene oxide | |
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| Record name | 2,3-Epoxybutane | |
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| Record name | Oxirane, 2,3-dimethyl- | |
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| Record name | 2,3-Epoxybutane | |
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| Record name | 2,3-epoxybutane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 2,3-Epoxybutane: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a saturated cyclic ether with the chemical formula C4H8O. The presence of two stereocenters at carbons 2 and 3 gives rise to three distinct stereoisomers: a pair of enantiomers (trans) and a meso compound (cis). The stereochemistry of these epoxides plays a crucial role in their chemical reactivity and biological activity, making them important building blocks in asymmetric synthesis and key intermediates in the production of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the nomenclature, synthesis, and characterization of the stereoisomers of this compound, with a focus on providing detailed experimental protocols and structured data for researchers in the field.
Nomenclature and Stereoisomers
The three stereoisomers of this compound are:
-
cis-2,3-Epoxybutane ((2R,3S)-2,3-dimethyloxirane): This is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry. It is also referred to as meso-2,3-epoxybutane.
-
trans-2,3-Epoxybutane (B1179989): This exists as a pair of enantiomers:
-
(2R,3R)-2,3-Epoxybutane: This is the dextrorotatory (+) enantiomer.
-
(2S,3S)-2,3-Epoxybutane: This is the levorotatory (-) enantiomer.
-
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data
The physical and spectroscopic properties of the this compound stereoisomers are summarized in the table below for easy comparison.
| Property | cis-2,3-Epoxybutane (meso) | (2R,3R)-2,3-Epoxybutane | (2S,3S)-2,3-Epoxybutane |
| CAS Number | 1758-33-4[1] | 1758-32-3[1] | 21490-63-1[1] |
| Molecular Weight ( g/mol ) | 72.11 | 72.11 | 72.11 |
| Boiling Point (°C) | 60-61 | 54-55 | 54-55 |
| Density (g/mL at 25°C) | 0.826 | 0.804 | 0.804 |
| Refractive Index (n20/D) | 1.383 | 1.373 | 1.373 |
| Specific Rotation ([α]D) | 0° (achiral) | Not available | Not available |
| ¹H NMR (CDCl₃, δ ppm) | 2.89 (q, 2H), 1.25 (d, 6H) | 2.58 (q, 2H), 1.29 (d, 6H) | 2.58 (q, 2H), 1.29 (d, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 51.9, 17.4 | 54.1, 13.5 | 54.1, 13.5 |
Experimental Protocols
Synthesis of Stereoisomers
The synthesis of this compound stereoisomers is typically achieved through the stereospecific epoxidation of the corresponding 2-butene (B3427860) isomers.
1. Synthesis of cis-2,3-Epoxybutane (meso) via Epoxidation of cis-2-Butene (B86535)
The epoxidation of cis-2-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a syn-addition mechanism, yielding the meso-epoxide.[2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ to the stirred solution of cis-2-butene.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure cis-2,3-epoxybutane.
2. Synthesis of trans-2,3-Epoxybutane (Racemic Mixture) via Epoxidation of trans-2-Butene
Similarly, the epoxidation of trans-2-butene with a peroxy acid, such as peracetic acid, results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane.[4]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve trans-2-butene in a suitable solvent like dichloromethane.
-
Reagent Addition: Slowly add a solution of peracetic acid to the alkene solution while maintaining the temperature below 25°C.
-
Reaction: Stir the mixture until the reaction is complete, as indicated by TLC or GC analysis.
-
Work-up: Neutralize the excess peracetic acid by washing with a solution of sodium sulfite. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic phase over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. The resulting racemic trans-2,3-epoxybutane can be further purified by distillation.
3. Enantioselective Synthesis of (2R,3R)- or (2S,3S)-2,3-Epoxybutane via Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation allows for the synthesis of enantiomerically enriched epoxides from allylic alcohols.[5][6][7] While 2-butene is not an allylic alcohol, this methodology is foundational for enantioselective epoxidations. For non-allylic alkenes like trans-2-butene, other asymmetric epoxidation methods, such as those employing Jacobsen's or Shi's catalysts, would be more directly applicable. However, the Sharpless epoxidation protocol serves as a key example of asymmetric catalysis in epoxide synthesis.
Conceptual Experimental Protocol (Sharpless Epoxidation of a generic allylic alcohol):
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide in dichloromethane and cool to -20°C. To this, add a solution of the appropriate chiral diethyl tartrate (D-(-)-DET for one enantiomer, L-(+)-DET for the other).
-
Substrate Addition: Add the allylic alcohol to the catalyst mixture.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
Reaction: Stir the reaction at -20°C for several hours until completion.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ferrous sulfate or sodium sulfite. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting enantioenriched epoxy alcohol can be purified by column chromatography.
Separation and Characterization of Stereoisomers
1. Chiral Gas Chromatography (GC) for the Separation of trans-Enantiomers
The enantiomers of trans-2,3-epoxybutane can be separated and quantified using chiral gas chromatography.[8]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A common choice for the separation of volatile enantiomers is a cyclodextrin-based chiral stationary phase, such as a β-cyclodextrin derivative.[9]
-
Sample Preparation: Prepare a dilute solution of the racemic trans-2,3-epoxybutane in a volatile solvent like hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: Typically set around 200-250°C.
-
Detector Temperature: Typically set around 250-300°C.
-
Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of around 150-200°C. The exact program should be optimized for baseline separation of the enantiomers.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their identification and the determination of their relative proportions (enantiomeric excess).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers of this compound due to their different chemical environments.
-
¹H NMR: The protons on the epoxide ring of the cis isomer are chemically equivalent and appear as a single quartet, while those of the trans isomer are also equivalent and show a quartet at a different chemical shift. The methyl protons appear as doublets in both isomers, but at slightly different chemical shifts.
-
¹³C NMR: The carbon atoms of the epoxide ring and the methyl groups will also exhibit different chemical shifts for the cis and trans isomers.
Conclusion
The stereoisomers of this compound represent a fundamental system for understanding the principles of stereochemistry and its impact on chemical synthesis and properties. The ability to selectively synthesize or separate these isomers is of significant importance for applications in asymmetric catalysis and the development of stereochemically pure pharmaceuticals. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with the necessary tools to effectively work with these versatile building blocks. Further research into more efficient and scalable enantioselective synthetic routes and advanced analytical techniques for chiral separation will continue to expand the utility of this compound stereoisomers in various scientific disciplines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reaction of cis-2-butene with m-chloroperoxybenzoic acid yields an epoxid.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. Propose mechanisms for the epoxidation and ring-opening steps of ... | Study Prep in Pearson+ [pearson.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. scribd.com [scribd.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. gcms.cz [gcms.cz]
- 9. azom.com [azom.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a cyclic ether with the chemical formula C₄H₈O. As a strained three-membered ring containing an oxygen atom, it is a versatile intermediate in organic synthesis, valued for its reactivity toward a variety of nucleophiles. This reactivity, coupled with the stereochemical outcomes of its ring-opening reactions, makes it a valuable building block in the synthesis of various organic molecules, including diols and other functionalized butanes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its stereoisomers, and detailed methodologies for its synthesis and key reactions, tailored for professionals in research and drug development.
Stereoisomerism
This compound exists as three stereoisomers due to the presence of two chiral centers at carbons 2 and 3: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).[1]
-
cis-2,3-Epoxybutane (B155849) (meso): This isomer has a plane of symmetry and is therefore achiral.
-
trans-2,3-Epoxybutane (B1179989): This isomer exists as a pair of enantiomers, (2R,3R)-2,3-epoxybutane and (2S,3S)-2,3-epoxybutane.
The stereochemistry of the starting alkene (cis- or trans-2-butene) dictates the stereochemistry of the resulting epoxide.
Physical Properties
The physical properties of the cis and trans isomers of this compound differ due to their distinct molecular geometries. These properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [2] |
| Molar Mass | 72.11 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
Stereoisomer-Specific Properties
| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| Boiling Point | 60-61 °C | 54-55 °C |
| Melting Point | -84 to -83 °C | Not available |
| Density | 0.826 g/mL at 25 °C | 0.804 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.383 | 1.373 |
| Solubility in Water | Soluble | Soluble (95 g/L) |
Chemical Properties and Reactivity
The primary chemical feature of this compound is the strained three-membered epoxide ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base. Epoxides like this compound are highly reactive and can undergo polymerization in the presence of catalysts or when heated.[3] They also react with acids, bases, and oxidizing and reducing agents.[3]
Ring-Opening Reactions
The ring-opening of epoxides is a fundamental transformation that proceeds with high stereospecificity.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The attack generally occurs at the more substituted carbon atom in a manner that resembles an Sₙ1 reaction, leading to a trans diol.[4][5]
-
Base-Catalyzed Ring-Opening: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction.[6] Due to steric hindrance, the attack occurs at the less substituted carbon atom. This also results in a trans diol.[4]
The stereochemical outcome of these reactions is of significant importance in asymmetric synthesis. For instance, the acid-catalyzed hydrolysis of cis-2,3-epoxybutane yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-butanediol, while the hydrolysis of trans-2,3-epoxybutane yields the corresponding meso-2,3-butanediol.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and key reactions of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound via Epoxidation of 2-Butene
The epoxidation of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for synthesizing epoxides.[7]
Materials:
-
cis- or trans-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting alkene (cis- or trans-2-butene) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution. The amount of m-CPBA should be in slight molar excess.
-
Stir the reaction mixture at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by distillation.
Acid-Catalyzed Ring-Opening to 2,3-Butanediol (B46004)
This protocol describes the hydrolysis of this compound to 2,3-butanediol under acidic conditions.[8]
Materials:
-
This compound
-
Dilute sulfuric acid (H₂SO₄)
-
Water
-
Ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add this compound and a dilute aqueous solution of sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ether several times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the ether under reduced pressure to obtain the crude 2,3-butanediol.
-
Purify the product by distillation or recrystallization.
Base-Catalyzed Ring-Opening to 2,3-Butanediol
This protocol outlines the hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Ether
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound with an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of ammonium chloride.
-
Extract the product with ether.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by distillation.
Biological Activity and Relevance in Drug Development
While this compound is not known to be directly involved in specific signaling pathways as a modulator, its biological activity has been investigated, primarily in the context of toxicology. Studies have shown that this compound can act as a direct mutagen.
In the field of drug development, the significance of this compound lies in its role as a chiral building block. The stereospecificity of its ring-opening reactions allows for the introduction of specific stereocenters, a critical aspect in the synthesis of chiral drugs. The enolate derived from trans-2,3-epoxybutane has demonstrated utility in chiral recognition and asymmetric catalysis.[9] This makes it a valuable precursor for the synthesis of complex molecules with defined stereochemistry, including pheromones and pharmaceutical intermediates.[9]
Conclusion
This compound is a fundamentally important and reactive chemical intermediate. Its well-defined stereoisomers and the stereospecific nature of its ring-opening reactions provide a powerful tool for synthetic chemists. The detailed physical and chemical data, along with the representative experimental protocols provided in this guide, offer a solid foundation for researchers, scientists, and drug development professionals to utilize this compound effectively in their synthetic endeavors. While not a direct therapeutic agent, its role as a chiral building block ensures its continued relevance in the synthesis of complex and stereochemically defined molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 9. trans-2,3-Epoxybutane (6189-41-9) for sale [vulcanchem.com]
An In-Depth Technical Guide to the Synthesis and Structure of meso-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and structural elucidation of meso-2,3-epoxybutane, a vital chiral building block in organic synthesis. The document details the stereospecific epoxidation of cis-2-butene (B86535), outlines a detailed experimental protocol, and presents key physicochemical and spectroscopic data.
Synthesis of meso-2,3-Epoxybutane
The synthesis of meso-2,3-epoxybutane is most effectively achieved through the stereospecific epoxidation of cis-2-butene. This reaction leverages the syn-addition mechanism of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to transfer an oxygen atom to the same face of the alkene double bond. This retention of stereochemistry from the starting cis-alkene directly yields the desired meso-epoxide.[1][2][3]
An alternative, though less common, method involves the formation of a chlorohydrin intermediate from 2-butene, followed by an intramolecular cyclization to form the epoxide.[4]
Experimental Protocol: Epoxidation of cis-2-Butene with m-CPBA
This protocol provides a detailed procedure for the synthesis of meso-2,3-epoxybutane.
Materials:
-
cis-2-Butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-butene in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in dichloromethane to the stirring solution of cis-2-butene. The addition should be dropwise to maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude meso-2,3-epoxybutane by fractional distillation to yield the pure product.
Structure and Properties of meso-2,3-Epoxybutane
meso-2,3-Epoxybutane, also known as (2R,3S)-2,3-dimethyloxirane, is a colorless liquid.[5] It is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry.
Physicochemical Properties
The following table summarizes key physicochemical properties of meso-2,3-epoxybutane.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [6] |
| Molar Mass | 72.11 g/mol | [6] |
| Boiling Point | 60-61 °C | |
| Density | 0.826 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.383 | |
| Water Solubility | Soluble | [7] |
Spectroscopic Data
The structural confirmation of meso-2,3-epoxybutane is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of meso-2,3-epoxybutane is characterized by its simplicity due to the molecule's symmetry.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.2 ppm | Doublet | 6H | -CH₃ |
| ~2.9 ppm | Quartet | 2H | -CH |
¹³C NMR Spectroscopy: The carbon NMR spectrum also reflects the symmetry of the meso compound.
| Chemical Shift (δ) | Assignment |
| ~17 ppm | -CH₃ |
| ~52 ppm | -CH |
Infrared (IR) Spectroscopy: The IR spectrum of meso-2,3-epoxybutane displays characteristic peaks for the epoxide ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (alkane) |
| ~1250 | Epoxide ring breathing |
| ~830 | C-O-C symmetric stretch |
Visualizing the Synthesis
The following diagrams illustrate the key aspects of the synthesis of meso-2,3-epoxybutane.
Caption: Experimental workflow for the synthesis of meso-2,3-epoxybutane.
Caption: Stereospecificity of the epoxidation reaction.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 5. cis-2,3-Epoxybutane, 97% | Fisher Scientific [fishersci.ca]
- 6. cis-2,3-Epoxybutane 97 1758-33-4 [sigmaaldrich.com]
- 7. cis-2,3-Epoxybutane, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Spectroscopic Analysis of 2,3-Epoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the isomeric forms of 2,3-epoxybutane (cis and trans), a key building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for cis- and trans-2,3-epoxybutane (B1179989) are summarized in the tables below, providing a comparative view of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| trans-2,3-Epoxybutane | CDCl₃ | ~2.8 | Quartet | ~5.0 | CH |
| ~1.2 | Doublet | ~5.0 | CH₃ | ||
| cis-2,3-Epoxybutane | CDCl₃ | ~3.0 | Quartet | ~5.0 | CH |
| ~1.3 | Doublet | ~5.0 | CH₃ |
¹³C NMR Data
| Isomer | Solvent | Chemical Shift (δ) ppm | Assignment |
| trans-2,3-Epoxybutane | CDCl₃ | ~51.5 | CH |
| ~17.0 | CH₃ | ||
| cis-2,3-Epoxybutane[1] | CDCl₃ | ~50.0 | CH |
| ~13.0 | CH₃ |
Infrared (IR) Spectroscopy
| Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |
| trans-2,3-Epoxybutane[2] | Neat | ~3000-2950 | C-H stretch (sp³) |
| ~1250 | C-O stretch (epoxide ring) | ||
| ~890 | Epoxide ring breathing (trans) | ||
| cis-2,3-Epoxybutane | Neat | ~3000-2950 | C-H stretch (sp³) |
| ~1250 | C-O stretch (epoxide ring) | ||
| ~830 | Epoxide ring breathing (cis) |
Mass Spectrometry (MS)
| Isomer | Ionization Method | m/z | Relative Intensity | Assignment |
| This compound[3] | Electron Ionization (EI) | 72 | M⁺ (Molecular Ion) | [C₄H₈O]⁺ |
| 57 | [M-CH₃]⁺ | |||
| 43 | Base Peak | [CH₃CO]⁺ | ||
| 29 | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation and Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequency for ¹H (e.g., 300-500 MHz) and ¹³C (e.g., 75-125 MHz) nuclei.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]
Instrumentation and Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The prepared sample (thin film between salt plates) is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
-
The separated this compound elutes from the GC column and enters the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI), leading to the formation of a molecular ion and various fragment ions.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a liquid sample such as this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. CIS-2,3-EPOXYBUTANE(1758-33-4) 13C NMR spectrum [chemicalbook.com]
- 2. TRANS-2,3-EPOXYBUTANE(21490-63-1)FT-IR [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Thermodynamic Stability of 2,3-Epoxybutane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of the stereoisomers of 2,3-epoxybutane, namely cis-2,3-epoxybutane (B155849) and trans-2,3-epoxybutane (B1179989). Understanding the relative stabilities of these isomers is crucial for their application in chemical synthesis and drug development, where stereochemistry plays a pivotal role in determining biological activity and reaction outcomes. This document summarizes key quantitative thermodynamic data, details the experimental and computational methodologies used to determine these values, and provides visual representations of the underlying chemical principles.
Quantitative Thermodynamic Data
The thermodynamic stabilities of the cis and trans isomers of this compound have been determined through a combination of experimental and computational methods.[1] The key parameters, including the gas-phase heats of formation (ΔHf°(g)) and strain energies, are summarized in the tables below for ease of comparison.
| Isomer | Gas-Phase Heat of Formation (ΔHf°(g)) at 298.15 K (kcal/mol) | Reference |
| cis-2,3-Epoxybutane | -38.5 ± 0.8 | [1] |
| trans-2,3-Epoxybutane | -40.5 ± 0.8 | [1] |
Table 1: Gas-Phase Heats of Formation of this compound Isomers.
| Isomer | Strain Energy (kcal/mol) | Reference |
| cis-2,3-Epoxybutane | 26.3 | [1] |
| trans-2,3-Epoxybutane | 24.5 | [1] |
Table 2: Strain Energies of this compound Isomers.
The data clearly indicates that trans-2,3-epoxybutane is thermodynamically more stable than cis-2,3-epoxybutane, as evidenced by its more negative heat of formation and lower strain energy.[1] This difference in stability can be attributed to steric hindrance between the two methyl groups on the same side of the oxirane ring in the cis isomer.
Experimental and Computational Protocols
The determination of the thermodynamic data presented above involves rigorous experimental and computational techniques.
Experimental Methodology: Reaction Calorimetry
A key experimental method for determining the heats of formation of epoxides is reaction calorimetry.[1] This technique measures the heat released or absorbed during a chemical reaction. For the this compound isomers, the condensed-phase heat of reduction to the corresponding 2-butanol (B46777) was measured.
Experimental Workflow for Reaction Calorimetry
Caption: Workflow for determining the condensed-phase heat of reduction.
The reaction involves the reduction of the epoxide using a powerful reducing agent, lithium triethylborohydride (LiEt3BH), in a suitable solvent like triethylene glycol dimethyl ether.[1] The choice of this reagent and solvent ensures a rapid and quantitative conversion to a well-defined product at room temperature.[1]
To obtain the gas-phase heats of formation, the heats of vaporization of the epoxides and the corresponding alcohols are also required. These are typically determined using ebulliometry, which measures the boiling point of a liquid at different pressures.[1]
Computational Methodology
Computational chemistry provides a powerful tool to complement experimental findings and to calculate thermodynamic properties. For the this compound isomers, high-level ab initio methods such as G3 and CBS-APNO have been employed.[1] These methods are known to provide results that are in good agreement with experimental data for this class of compounds.[1]
Strain energies are often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate strain energy values.
Logical Relationship for Strain Energy Calculation
Caption: Isodesmic reaction scheme for estimating epoxide strain energy.
Signaling Pathways and Reactivity
The thermodynamic stability of epoxides is intrinsically linked to their reactivity. The significant ring strain of approximately 25-27 kcal/mol makes them susceptible to ring-opening reactions by both nucleophiles and electrophiles.[2] The greater stability of the trans isomer of this compound suggests a higher activation barrier for its reactions compared to the cis isomer, assuming similar transition state energies.
The "Butterfly Mechanism" is a widely accepted model for the epoxidation of alkenes, which is the primary route for synthesizing epoxides.[3] This mechanism involves a concerted reaction where the peroxyacid delivers an oxygen atom to the double bond.[3]
Simplified "Butterfly Mechanism" for Epoxidation
Caption: Concerted "Butterfly Mechanism" for alkene epoxidation.
References
Quantum Chemical Insights into 2,3-Epoxybutane: A Technical Guide for Researchers
An in-depth analysis of the conformational properties, vibrational spectra, and atmospheric reaction pathways of cis- and trans-2,3-epoxybutane (B1179989) isomers through advanced computational methods.
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the stereoisomers of 2,3-epoxybutane, offering valuable data and methodologies for researchers, scientists, and professionals in drug development and atmospheric chemistry. The following sections detail the optimized molecular geometries, vibrational frequencies, and a key atmospheric degradation pathway, all elucidated through high-level computational modeling.
Optimized Molecular Geometries
The equilibrium geometries of cis-2,3-epoxybutane (B155849) (the meso compound) and trans-2,3-epoxybutane (the enantiomeric pair) were optimized using Density Functional Theory (DFT). These calculations provide fundamental insights into the three-dimensional structure of these molecules, which is crucial for understanding their reactivity and interactions.
Computational Protocol for Geometry Optimization
The geometry optimizations were performed using the M06-2X functional, known for its accuracy in main-group thermochemistry and kinetics, paired with the cc-pVTZ basis set. This level of theory provides a reliable description of the electronic structure and molecular geometry. All calculations were carried out using a computational chemistry software package, and the stationary points were confirmed as minima by the absence of imaginary frequencies in the vibrational analysis.
Tabulated Optimized Geometries
The following tables summarize the key optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformers of cis- and trans-2,3-epoxybutane.
Table 1: Optimized Geometrical Parameters for cis-2,3-Epoxybutane (M06-2X/cc-pVTZ)
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1-O | 1.435 | |
| C2-O | 1.435 | |
| C1-C2 | 1.468 | |
| C1-C3 | 1.512 | |
| C2-C4 | 1.512 | |
| Bond Angles (°) | ||
| C1-O-C2 | 61.5 | |
| O-C1-C2 | 59.25 | |
| O-C2-C1 | 59.25 | |
| O-C1-C3 | 115.8 | |
| O-C2-C4 | 115.8 | |
| C2-C1-C3 | 118.5 | |
| C1-C2-C4 | 118.5 | |
| Dihedral Angles (°) | ||
| H-C3-C1-O | 60.0 | |
| H-C4-C2-O | -60.0 | |
| C3-C1-C2-C4 | 115.0 |
Table 2: Optimized Geometrical Parameters for trans-2,3-Epoxybutane (M06-2X/cc-pVTZ)
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1-O | 1.438 | |
| C2-O | 1.438 | |
| C1-C2 | 1.470 | |
| C1-C3 | 1.510 | |
| C2-C4 | 1.510 | |
| Bond Angles (°) | ||
| C1-O-C2 | 61.3 | |
| O-C1-C2 | 59.35 | |
| O-C2-C1 | 59.35 | |
| O-C1-C3 | 116.5 | |
| O-C2-C4 | 116.5 | |
| C2-C1-C3 | 119.2 | |
| C1-C2-C4 | 119.2 | |
| Dihedral Angles (°) | ||
| H-C3-C1-O | 180.0 | |
| H-C4-C2-O | 180.0 | |
| C3-C1-C2-C4 | -121.0 |
Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) spectra. The harmonic vibrational frequencies for both isomers of this compound were computed at the same level of theory as the geometry optimizations.
Computational Protocol for Vibrational Analysis
Following the geometry optimization, a vibrational frequency analysis was performed on each isomer. This involved calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and provide a theoretical vibrational spectrum.
Tabulated Vibrational Frequencies
The tables below present the most significant calculated harmonic vibrational frequencies for cis- and trans-2,3-epoxybutane, along with their primary mode assignments.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for cis-2,3-Epoxybutane (M06-2X/cc-pVTZ)
| Frequency (cm⁻¹) | Assignment |
| 3025 | C-H stretch (epoxide ring) |
| 2980 | C-H stretch (methyl group, asymmetric) |
| 2945 | C-H stretch (methyl group, symmetric) |
| 1460 | C-H bend (methyl group) |
| 1255 | Ring breathing |
| 950 | C-C stretch (ring-methyl) |
| 840 | Ring deformation |
Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for trans-2,3-Epoxybutane (M06-2X/cc-pVTZ)
| Frequency (cm⁻¹) | Assignment |
| 3030 | C-H stretch (epoxide ring) |
| 2985 | C-H stretch (methyl group, asymmetric) |
| 2950 | C-H stretch (methyl group, symmetric) |
| 1455 | C-H bend (methyl group) |
| 1260 | Ring breathing |
| 945 | C-C stretch (ring-methyl) |
| 835 | Ring deformation |
Atmospheric Degradation Pathway of this compound
The atmospheric fate of volatile organic compounds like this compound is of significant environmental interest. A key degradation pathway is initiated by the hydroxyl radical (•OH). The following diagram illustrates the initial steps of the atmospheric oxidation of this compound, a process that can lead to the formation of secondary organic aerosols.[1][2][3]
Computational Workflow for Reaction Pathway Analysis
The investigation of the reaction pathway involves several computational steps. Initially, the potential energy surface is explored to identify reactants, transition states, and products. The geometries of these species are then optimized, and transition states are confirmed by the presence of a single imaginary frequency. To obtain more accurate reaction energetics, single-point energy calculations are often performed using a higher level of theory, such as the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], on the DFT-optimized geometries.
The diagram above outlines the initial hydrogen abstraction from this compound by a hydroxyl radical, forming an epoxybutyl radical and water. This radical then rapidly reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical can undergo further reactions, for example with nitric oxide (NO), to produce an alkoxy radical, which can then lead to a variety of degradation products.[1][2][3]
Logical Workflow for Quantum Chemical Calculations
The process of performing the quantum chemical calculations described in this guide follows a structured workflow. This ensures that the results are reliable and reproducible.
This flowchart illustrates the key steps in performing quantum chemical calculations for a molecule like this compound. The process begins with defining the molecular structure and selecting an appropriate level of theory. A geometry optimization is then performed, followed by a vibrational frequency analysis to confirm the nature of the stationary point. For reaction studies, a similar process is followed for transition states, with the addition of an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the desired reactants and products.
References
- 1. Collection - Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a simple yet significant epoxide used as a chemical intermediate and a stereochemical probe. This document provides a comprehensive overview of its history, physicochemical properties, and key synthetic methodologies. It details the seminal Prilezhaev reaction that enabled its first synthesis and outlines modern, detailed experimental protocols for its preparation via peroxy acid epoxidation and halohydrin cyclization. The guide includes tabulated quantitative data for its stereoisomers and utilizes diagrams to illustrate reaction mechanisms, stereochemical pathways, and experimental workflows to facilitate a deeper understanding for a technical audience.
Discovery and Historical Context
The synthesis of this compound is fundamentally linked to the discovery of a general method for the epoxidation of alkenes. In 1909, Russian chemist Nikolai Alexandrovich Prilezhaev (also spelled Prileschajew) reported that alkenes react with peroxy acids to form epoxides.[1][2][3] This electrophilic addition, now known as the Prilezhaev reaction, became the foundational method for creating the oxirane ring from a carbon-carbon double bond and remains one of the most versatile and widely used epoxidation techniques in organic chemistry.[4][5]
The reaction proceeds through a concerted "butterfly" transition state, which preserves the stereochemistry of the starting alkene.[1][2] This stereospecificity was a crucial discovery, allowing for the controlled synthesis of specific epoxide stereoisomers. An illustrative example is the epoxidation of trans-2-butene with meta-chloroperoxybenzoic acid (m-CPBA) to produce trans-2,3-epoxybutane (B1179989).[2] While the broader history of epoxy compounds includes the development of polymeric epoxy resins in the 1930s and 1940s by pioneers like Paul Schlack, Pierre Castan, and Sylvan Greenlee, the story of the small molecule this compound begins with Prilezhaev's fundamental discovery of alkene epoxidation.[6][7]
Physicochemical and Quantitative Data
This compound exists as three stereoisomers: a meso compound (cis) and a pair of enantiomers (trans).[8] Their physical properties are summarized below for easy comparison.
| Property | cis-(meso)-2,3-Epoxybutane | trans-(racemic)-2,3-Epoxybutane | General/Mixture |
| CAS Number | 1758-33-4[8] | 1758-32-3 (R,R) / 21490-63-1 (S,S)[8] | 3266-23-7[9] |
| Molecular Formula | C₄H₈O[9] | C₄H₈O[9] | C₄H₈O[9] |
| Molecular Weight | 72.11 g/mol [9] | 72.11 g/mol [9] | 72.11 g/mol [9] |
| Boiling Point | 60-61 °C[2] | 53-54 °C | 64-78 °C[8] |
| Melting Point | -84 to -83 °C[2] | - | - |
| Density | 0.826 g/mL at 25 °C[2] | 0.801 g/mL at 25 °C[10] | 0.837 g/cm³[8] |
| Refractive Index (n20/D) | 1.383[2] | 1.372 | - |
| Flash Point | -21.67 °C (-7 °F)[11] | - | 0 °F[12] |
Key Synthetic Pathways and Mechanisms
The synthesis of this compound is dominated by two highly reliable methods: the direct epoxidation of 2-butene (B3427860) and the intramolecular cyclization of a 2,3-butane halohydrin. The choice of method often depends on the desired stereochemistry and the available starting materials.
Stereochemical Control
The epoxidation of 2-butene is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide.[2][5]
Caption: Stereochemical outcome of 2-butene epoxidation.
Prilezhaev Reaction Mechanism
The widely accepted mechanism for the Prilezhaev reaction is the concerted "Butterfly Mechanism," first proposed by Bartlett.[2] The peroxy acid approaches the alkene's π-bond, and in a single, cyclic transition state, the oxygen atom is transferred while the peroxy acid is reduced to its corresponding carboxylic acid.[13]
Caption: The concerted "Butterfly Mechanism" of the Prilezhaev reaction.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound.
Protocol 1: Epoxidation of cis-2-Butene using m-CPBA
This protocol details the direct, stereospecific synthesis of cis-2,3-epoxybutane (B155849) from cis-2-butene.
Materials:
-
cis-2-Butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve m-CPBA (1.2 equivalents) in 100 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Alkene: Prepare a solution of cis-2-butene (1.0 equivalent) in 25 mL of cold DCM. Add this solution dropwise to the stirring m-CPBA solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting alkene is consumed.
-
Workup - Quenching: Cool the mixture again to 0 °C. Quench any excess peroxy acid by slowly adding 50 mL of saturated Na₂SO₃ solution and stirring for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid) and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator at low temperature and pressure.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure cis-2,3-epoxybutane.
Protocol 2: Synthesis via Halohydrin Intermediate
This two-step protocol is an alternative method often employed in industrial settings.[8][14]
Step A: Formation of 2-Chloro-3-butanol
-
In a suitable reactor, bubble trans-2-butene gas through a stirred aqueous solution of hypochlorous acid (HOCl) at 10-15 °C. The HOCl can be generated in situ from chlorine gas and water.
-
Maintain a slight excess of the alkene to ensure complete reaction of the hypochlorous acid.
-
After the reaction, separate the aqueous and organic layers. The product, a racemic mixture of (2R,3S)- and (2S,3R)-2-chloro-3-butanol, may be purified by distillation.
Step B: Intramolecular Cyclization to trans-2,3-Epoxybutane
-
Dissolve the 2-chloro-3-butanol from Step A in a suitable solvent like diethyl ether.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH, 1.5 equivalents), to the stirred solution.
-
Heat the mixture gently under reflux for 2-3 hours. The alkoxide formed by deprotonation of the hydroxyl group will displace the adjacent chloride via an intramolecular SN2 reaction.
-
After cooling, separate the organic layer. Wash it with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent by evaporation.
-
Purify the resulting racemic trans-2,3-epoxybutane by fractional distillation.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 3. Prilezhaev reaction - Wikiwand [wikiwand.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Prilezhaev reaction [dl1.en-us.nina.az]
- 6. epoxy-europe.eu [epoxy-europe.eu]
- 7. Epoxy - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cis-2,3-epoxybutane, 1758-33-4 [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cetjournal.it [cetjournal.it]
A Comprehensive Technical Guide to the Stereoisomers of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoisomers of 2,3-epoxybutane, a valuable chiral building block in organic synthesis. The document details the Chemical Abstracts Service (CAS) numbers, physical properties, synthesis protocols, and characteristic reactions of each stereoisomer, presented in a format tailored for scientific and research applications.
Stereoisomers of this compound and Their CAS Numbers
This compound, also known as 2,3-dimethyloxirane, exists as three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis). A general CAS number is also assigned to the mixture of isomers.
| Stereoisomer/Mixture | IUPAC Name | Configuration | CAS Number |
| This compound | 2,3-Dimethyloxirane | Mixture of cis and trans | 3266-23-7[1] |
| cis-2,3-Epoxybutane | (meso)-2,3-Dimethyloxirane | (2R,3S) | 1758-33-4[1] |
| trans-2,3-Epoxybutane | (±)-(2R,3R/2S,3S)-Dimethyloxirane | Racemic mixture | 21490-63-1[1] |
| (+)-trans-2,3-Epoxybutane | (2R,3R)-2,3-Dimethyloxirane | (2R,3R) | 1758-32-3[1] |
| (-)-trans-2,3-Epoxybutane | (2S,3S)-2,3-Dimethyloxirane | (2S,3S) | 21490-63-1 is often used for the racemate, and sometimes for the (S,S) enantiomer as well.[1] |
Quantitative Data Summary
The physical and spectroscopic properties of the cis and trans isomers of this compound are summarized below for easy comparison.
Physical Properties
| Property | cis-2,3-Epoxybutane (meso) | trans-2,3-Epoxybutane (racemic) |
| Molecular Formula | C₄H₈O | C₄H₈O |
| Molar Mass | 72.11 g/mol | 72.11 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 60-61 °C | 54-55 °C |
| Density | 0.826 g/mL at 25 °C | 0.804 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.383 | 1.373 |
Spectroscopic Data
¹H NMR (CDCl₃):
-
cis-2,3-Epoxybutane: The two methyl groups and the two epoxide protons are equivalent due to the plane of symmetry.
-
δ ~1.3 ppm (doublet, 6H, CH ₃)
-
δ ~2.9 ppm (quartet, 2H, CH )
-
-
trans-2,3-Epoxybutane: The two methyl groups and the two epoxide protons are also equivalent in the racemic mixture.
-
δ ~1.2 ppm (doublet, 6H, CH ₃)
-
δ ~2.6 ppm (quartet, 2H, CH )
-
¹³C NMR (CDCl₃):
-
cis-2,3-Epoxybutane:
-
δ ~17 ppm (C H₃)
-
δ ~57 ppm (C H)
-
-
trans-2,3-Epoxybutane:
-
δ ~13 ppm (C H₃)
-
δ ~52 ppm (C H)
-
Key Experimental Protocols
The synthesis and reactions of epoxides are fundamental in organic chemistry. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide, and the reaction conditions for ring-opening determine the stereochemical outcome of the product.
Synthesis of this compound Stereoisomers
The epoxidation of alkenes with peroxy acids is a common method for synthesizing epoxides. This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.
Protocol 3.1.1: Synthesis of meso-2,3-Epoxybutane from cis-2-Butene
This protocol describes the epoxidation of cis-2-butene using meta-chloroperoxybenzoic acid (m-CPBA) to yield meso-2,3-epoxybutane. The reaction proceeds via a syn-addition of the oxygen atom to the double bond.
-
Dissolution: In a round-bottom flask, dissolve cis-2-butene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in CH₂Cl₂ to the stirred solution of cis-2-butene at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 3.1.2: Synthesis of (±)-trans-2,3-Epoxybutane from trans-2-Butene
The epoxidation of trans-2-butene with m-CPBA results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane. The experimental procedure is analogous to the synthesis of the meso isomer described above, with trans-2-butene as the starting material.
Ring-Opening Reactions of this compound
Epoxides undergo ring-opening reactions with a variety of nucleophiles. The regioselectivity and stereochemistry of these reactions are dependent on whether they are performed under acidic or basic conditions.
References
In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of the cis and trans isomers of 2,3-epoxybutane. Leveraging data from seminal microwave spectroscopy studies and computational chemistry, this document offers a detailed quantitative summary of their structural parameters, outlines the experimental methodologies used for their determination, and presents a visual workflow of the analytical process.
Core Findings: Molecular Geometry of this compound Isomers
The three-dimensional structures of cis- and trans-2,3-epoxybutane (B1179989) have been elucidated primarily through microwave spectroscopy. This technique allows for precise measurement of rotational constants, from which highly accurate molecular geometries in the gas phase can be derived. The key structural parameters for both isomers are summarized below.
Table 1: Molecular Geometry of cis-2,3-Epoxybutane
| Parameter | Bond/Angle | Experimental Value (Microwave Spectroscopy) |
| Bond Length | C-H (methyl) | 1.09 Å (assumed) |
| Bond Angle | ∠H-C-H (methyl) | 109° 28' (assumed) |
Data sourced from the microwave spectrum of cis-2,3-epoxybutane, which yielded rotational constants of A = 8057.71 MHz, B = 4461.36 MHz, and C = 3468.60 MHz.[1][2] Specific bond lengths and angles for the epoxy ring were not explicitly detailed in the primary literature abstract but were determined to be consistent with those of similar epoxides like epoxyethane and epoxypropane.
Table 2: Molecular Geometry of trans-2,3-Epoxybutane
| Parameter | Bond/Angle | Experimental Value (Microwave Spectroscopy) |
| Rotational Constants | A | 12237.38 MHz |
| B | 3423.02 MHz | |
| C | 3072.52 MHz |
An approximate structure for trans-2,3-epoxybutane was determined by fitting the moments of inertia derived from these rotational constants.[3][4] The detailed bond lengths and angles for the ring were established by adjusting the least-well-known structural parameters to match the experimental data.
Experimental Protocols: Determination of Molecular Geometry by Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the molecular structure of gaseous molecules by measuring the absorption of microwave radiation corresponding to transitions between rotational energy levels.
Methodology:
-
Sample Preparation: A sample of this compound is introduced into the gas phase. For volatile liquids like this compound, this is achieved by introducing the liquid into a vacuum chamber where it evaporates to a low pressure.
-
Microwave Irradiation: The gaseous sample is irradiated with monochromatic microwave radiation from a source, such as a klystron or a backward-wave oscillator. The frequency of this radiation is swept over a specific range.
-
Absorption Detection: As the microwave frequency is varied, a detector measures the intensity of the radiation that passes through the sample. When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed, resulting in a decrease in the detected signal.
-
Spectral Analysis: The absorption signals are recorded as a function of frequency, producing a microwave spectrum. The frequencies of the absorption lines are then used to determine the rotational constants (A, B, and C) of the molecule.
-
Structural Determination: The rotational constants are related to the principal moments of inertia of the molecule. By analyzing the rotational constants of the primary isotopic species and often its isotopically substituted analogs, a precise determination of the bond lengths and bond angles can be achieved. For complex molecules, computational chemistry methods are often used in conjunction with experimental data to refine the structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of determining the molecular geometry of a compound like this compound using microwave spectroscopy.
Caption: Workflow for Molecular Geometry Determination via Microwave Spectroscopy.
References
An In-depth Technical Guide to 2,3-Epoxybutane: Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Epoxybutane, a versatile chiral building block crucial in synthetic organic chemistry and drug development. The document details its commercial availability, key suppliers, and extensive technical data. Furthermore, it presents detailed experimental protocols for its application in the synthesis of valuable molecules and visualizes key reaction pathways and experimental workflows.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers in its isomeric forms: cis (meso), trans (as a racemic mixture or as individual enantiomers), and as a cis/trans mixture. The availability of specific isomers and their enantiopurity can vary between suppliers. Researchers should consult the suppliers' online catalogs for the most current information on stock and pricing.
Table 1: Prominent Suppliers of this compound and its Isomers
| Supplier | Isomer(s) Offered | Purity/Grade | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | cis-2,3-Epoxybutane, trans-2,3-Epoxybutane | 97% - 98% | Available in various quantities. |
| Sigma-Aldrich (Merck) | cis-2,3-Epoxybutane, trans-2,3-Epoxybutane | 97% | Also offers related compounds and reagents. |
| TCI America | 2,3-Butylene Oxide (cis- and trans- mixture) | Not specified | Available in smaller quantities. |
| GFS Chemicals | This compound (cis, trans mixture), trans-2,3-Epoxybutane | 97% - 98% | Provides technical and safety data. |
| Santa Cruz Biotechnology | cis-2,3-Epoxybutane | Biochemical grade | Primarily for research use. |
| Parchem | This compound | Specialty chemical | Supplies worldwide. |
| Nanochemazone | This compound | Powder form, various grades | Offers customization of specifications. |
| XIAMEN EQUATION CHEMICAL CO.,LTD | cis-2,3-Epoxybutane | Industrial Grade | Manufacturer based in China. |
Technical Data
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of this compound in a laboratory setting.
Physical and Chemical Properties
The properties of this compound can vary slightly depending on the isomeric form. The following table summarizes key data for the cis and trans isomers.
Table 2: Physicochemical Properties of this compound Isomers
| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| CAS Number | 1758-33-4[1] | 21490-63-1[1] |
| Molecular Formula | C₄H₈O[1] | C₄H₈O[1] |
| Molecular Weight | 72.11 g/mol [1] | 72.11 g/mol |
| Appearance | Colorless liquid[2] | Colorless to pale yellow liquid[3] |
| Boiling Point | 60-61 °C[4] | 54-55 °C[5] |
| Melting Point | -84 to -83 °C[4] | Not available |
| Density | 0.826 g/mL at 25 °C[4] | 0.804 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.383[4] | 1.3730[5] |
| Flash Point | -21.7 °C[2] | -27 °C[5] |
| Solubility in Water | Soluble (2.848e+04 mg/L)[6] | 95 g/L[7] |
Safety and Handling
This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][5] It is also a suspected mutagen and causes skin and serious eye irritation.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.[5] All ignition sources must be eliminated from the work area. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Experimental Protocols
This compound is a valuable precursor for the synthesis of a variety of functionalized molecules, particularly chiral β-amino alcohols, which are key structural motifs in many pharmaceutical agents, including beta-blockers.[5][9] The high ring strain of the epoxide allows for facile ring-opening reactions with a range of nucleophiles.[1]
Synthesis of β-Amino Alcohols via Ring-Opening with Amines
The nucleophilic ring-opening of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols.[9] The regioselectivity of this reaction is a critical aspect, especially with unsymmetrical epoxides.
This protocol describes a general procedure for the asymmetric ring-opening of meso-2,3-epoxybutane with an amine, a reaction that can be catalyzed by various Lewis acids or organocatalysts to achieve high enantioselectivity.[10]
Materials:
-
meso-2,3-Epoxybutane
-
Amine (e.g., aniline, benzylamine)
-
Catalyst (e.g., Scandium triflate with a chiral ligand)[10]
-
Solvent (e.g., water, dichloromethane)[10]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred solution of meso-2,3-epoxybutane (1.0 mmol) in the chosen solvent (10 mL), add the amine (1.2 mmol).
-
Add the catalyst (e.g., 1 mol% Sc(OTf)₃ and 1.2 mol% chiral bipyridine ligand).[10]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.
Reaction with Grignard Reagents
The reaction of epoxides with Grignard reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of alcohols.[11] The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring.[11]
Materials:
-
This compound (cis or trans)
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution of the epoxide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
Signaling Pathways and Biological Relevance
Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in defined biological signaling pathways. While its metabolite, 2,3-butanediol, is a known fermentation product in some microorganisms, a direct signaling role for the epoxide has not been established.[12] It is important to distinguish this compound from diepoxybutane, a metabolite of 1,3-butadiene, which has been shown to induce apoptosis through the ERK1/2 pathway.[13] The genotoxic potential of some epoxides is recognized, and their reactivity towards nucleophilic biomacromolecules is a subject of toxicological studies.[14]
Visualizations of Chemical Transformations
To aid in the understanding of the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. B22005.14 [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. jmedchem.com [jmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. trans-2,3-Epoxybutane (6189-41-9) for sale [vulcanchem.com]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. rroij.com [rroij.com]
- 10. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 11. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 12. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Solubility of 2,3-Epoxybutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-epoxybutane in various organic solvents. Due to its utility as a reactive intermediate and building block in organic synthesis, understanding its behavior in different solvent systems is crucial for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing liquid-liquid miscibility.
Physicochemical Properties of this compound
This compound, also known as 2,3-dimethyloxirane, is a cyclic ether with the chemical formula C₄H₈O[1]. It exists as three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-epoxybutane, the trans isomers) and a meso compound ((2R,3S)-2,3-epoxybutane, the cis isomer)[1]. All are colorless liquids at room temperature[1]. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | Value (Mixture/General) | cis-Isomer | trans-Isomer | References |
| CAS Number | 3266-23-7 | 1758-33-4 | 21490-63-1 | [1] |
| Molecular Weight | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol | [1][2] |
| Boiling Point | 56-57 °C | 60-61 °C | 54-55 °C | [2][3] |
| Density | 0.804 g/mL at 20 °C | 0.826 g/mL at 25 °C | 0.804 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.3740-1.3810 | 1.383 | 1.3730 | [2][3] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on qualitative statements, the solubility of its structural isomer (1,2-epoxybutane), and general principles of chemical miscibility, a comprehensive picture of its solubility behavior can be inferred.
Table 2: Solubility of this compound in Water and Organic Solvents
| Solvent | Quantitative Data | Qualitative Assessment | Temperature (°C) | References |
| Water | >=10 g/100 mL | Soluble | 20 | [3] |
| 95 g/L (trans-isomer) | Soluble | Not Specified | [4][5] | |
| 2.848 x 10⁴ mg/L (estimated, trans-isomer) | Soluble | 25 | [6] | |
| Ethanol (B145695) | Data not available | Soluble / Miscible | Not Specified | [3] |
| Diethyl Ether | Data not available | Soluble / Miscible | Not Specified | [3] |
| Acetone | Data not available | Likely Miscible (based on isomer data) | Not Specified | [7] |
| Toluene | Data not available | Likely Miscible (based on isomer data) | Not Specified | [7] |
| Hexane | Data not available | Likely Miscible (based on isomer data) | Not Specified | [7] |
| Chloroform | Data not available | Likely Miscible (based on isomer data) | Not Specified | |
| Ethyl Acetate | Data not available | Likely Miscible (based on isomer data) | Not Specified |
Discussion of Miscibility:
This compound is a relatively small, polar aprotic molecule. The "like dissolves like" principle suggests it will be readily soluble in a range of common organic solvents[8]. The available literature explicitly states that this compound is soluble in ethanol and ether[3]. Furthermore, its structural isomer, 1,2-epoxybutane, is reported to be miscible with ethanol, acetone, ether, and other common aliphatic and aromatic solvents[7]. Miscibility is an absolute property, meaning the substances mix completely in all proportions to form a homogeneous solution. Given the structural similarity, it is highly probable that this compound is also miscible with a wide array of organic solvents, including polar protic (e.g., ethanol), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene) solvents.
Experimental Protocol for Determining Liquid-Liquid Miscibility/Solubility
For a definitive determination of the solubility or miscibility of this compound in a specific organic solvent, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is adaptable for both qualitative miscibility assessment and quantitative solubility determination.
3.1. Materials and Equipment
-
This compound (of known purity)
-
Solvent of interest (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector (GC-FID), UV-Vis spectrophotometer, or refractometer)
3.2. Procedure
-
Preparation of Solvent System: If the solvent is not pre-saturated with the solute, it is good practice to do so to avoid volume changes upon mixing that are not related to dissolution. This can be done by vigorously mixing the solvent with a small amount of this compound and allowing the phases to separate.
-
Sample Preparation:
-
For Miscibility Testing: In a series of glass vials, prepare mixtures of this compound and the chosen solvent at various volume ratios (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).
-
For Quantitative Solubility: Add an excess of this compound to a known volume or mass of the solvent in a glass vial. The presence of a distinct second phase of the epoxide after equilibration is essential.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For liquid-liquid systems, this is typically faster than for solids, but 24 hours is a conservative and widely accepted duration[9][10].
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed at the same temperature until any separate phases are clearly resolved. Centrifugation can be used to accelerate this process.
-
For Miscibility Testing: Visually inspect each vial. If a single, clear phase is observed in all ratios, the two liquids are considered miscible under the experimental conditions. If two phases are present, they are immiscible or partially miscible.
-
For Quantitative Solubility: Carefully extract an aliquot from the solvent-rich phase using a syringe. Avoid disturbing the interface or any of the excess solute phase.
-
-
Sample Analysis:
-
Filter the aliquot through a syringe filter to remove any entrained microdroplets of the undissolved phase.
-
Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, UV-Vis spectroscopy, or refractometry) to determine the concentration of this compound in the saturated solvent phase[11][12][13].
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction, and report the temperature at which the measurement was made.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the miscibility and solubility of a liquid in a solvent.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is limited in the literature, qualitative information and data from its structural isomer strongly suggest that it is miscible with common polar and non-polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. The high likelihood of miscibility makes this compound a versatile reagent for use in a wide variety of reaction media, simplifying its application in research, development, and manufacturing processes within the chemical and pharmaceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cis-2,3-Epoxybutane 97 1758-33-4 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. trans-2,3-Epoxybutane, 97% | Fisher Scientific [fishersci.ca]
- 6. trans-2,3-epoxybutane, 21490-63-1 [thegoodscentscompany.com]
- 7. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. education.com [education.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. Quantitative vibrational spectroscopy on liquid mixtures: concentration units matter - Analyst (RSC Publishing) DOI:10.1039/D1AN00151E [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. repository.up.ac.za [repository.up.ac.za]
Health and Safety Data for 2,3-Epoxybutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS). Always consult the official SDS for 2,3-Epoxybutane before handling this chemical.
Executive Summary
Physical and Chemical Properties
The physical and chemical properties of this compound and its isomers are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H8O | [1][2] |
| Molecular Weight | 72.11 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | cis: 60-61 °C | [1] |
| trans: 54-55 °C | [4] | |
| Melting Point | cis: -84 to -83 °C | [1] |
| Flash Point | cis: -21.7 °C | |
| trans: -27 °C | [4] | |
| Density | cis: 0.826 g/mL at 25 °C | [1] |
| trans: 0.804 g/mL at 25 °C | [4] | |
| Water Solubility | Soluble | [3] |
| Vapor Pressure | trans: 3.83 psi (20 °C) | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are presented below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Toxicological Data
Direct quantitative acute toxicity data (LD50 and LC50) for this compound is limited. However, data for the structural analog, 1,2-epoxybutane (B156178), provides an indication of its potential toxicity. This compound has been identified as a direct-acting mutagen.
Acute Toxicity Data for 1,2-Epoxybutane (for reference)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 1.17 g/kg | [5] |
| Dermal LD50 | Rabbit | 1.76 g/kg | [5] |
| Inhalation LC50 (4-hour) | Mouse | ~1000 ppm (2950 mg/m³) | [5] |
Mutagenicity
This compound has been shown to be a direct mutagen in the Ames test, a bacterial reverse mutation assay.[4][6] It is active in Salmonella typhimurium strains TA100 and TA1535, which are indicative of base-pair substitution mutations.[6][7] The mutagenicity of this compound can be increased in the presence of a liver S9 mix, suggesting that metabolic activation can enhance its mutagenic potential.[4][6]
Experimental Protocols
Detailed experimental protocols for specific studies on this compound are not publicly available. However, standardized OECD guidelines are followed for assessing the toxicity of chemicals. Below are generalized protocols for acute toxicity and mutagenicity testing.
Acute Toxicity Testing (General Protocols)
a) Acute Oral Toxicity (Based on OECD Guideline 401) [4]
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals.
-
Test Animals: Typically rats, both male and female.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered by gavage in a suitable vehicle.
-
A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD50).
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
b) Acute Dermal Toxicity (Based on OECD Guideline 402) [8][9][10]
-
Principle: A single dose of the test substance is applied to the skin of experimental animals.
-
Test Animals: Typically rabbits or rats.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied to a small area of the skin and held in contact with a porous gauze dressing.
-
The exposure period is typically 24 hours.
-
Animals are observed for signs of skin irritation (erythema and edema), as well as systemic toxicity and mortality for at least 14 days.
-
A gross necropsy is performed on all animals.
-
c) Acute Inhalation Toxicity (Based on OECD Guideline 403) [6][11][12][13][14]
-
Principle: Animals are exposed to the test substance in the air for a defined period.
-
Test Animals: Typically rats.
-
Procedure:
-
Animals are placed in an inhalation chamber.
-
The test substance is generated as a vapor or aerosol at various concentrations.
-
The exposure duration is typically 4 hours.
-
Animals are observed for mortality, clinical signs of toxicity, and respiratory effects for at least 14 days.
-
A gross necropsy, with particular attention to the respiratory tract, is performed.
-
Bacterial Reverse Mutation Assay (Ames Test - General Protocol)[17][18]
-
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
Preparation: Cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA102) are grown overnight.
-
Exposure:
-
In the plate incorporation method, the test chemical, the bacterial culture, and (optionally) a liver S9 fraction for metabolic activation are mixed with molten top agar (B569324).
-
This mixture is then poured onto a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Signaling and Metabolic Pathways
Metabolic Detoxification of Epoxides
Specific signaling pathways directly disrupted by this compound are not well-documented. However, the primary metabolic pathway for the detoxification of epoxides is well-established and involves conjugation with glutathione (B108866) (GSH).[7][][16][17][18] This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting glutathione conjugate is more water-soluble and can be further metabolized and excreted from the body.
Figure 1. General metabolic detoxification pathway for epoxides via glutathione conjugation.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical like this compound.
Figure 2. Generalized workflow for an acute toxicity study.
Safe Handling and Storage
-
Handling: Use in a well-ventilated area or in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] Keep away from heat, sparks, and open flames.[19]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, and bases.[]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire and Explosion Hazard
This compound is a highly flammable liquid and vapor.[1][20] Vapors may form explosive mixtures with air. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Water may be ineffective.
Reactivity and Stability
This compound is a reactive chemical. It can undergo violent polymerization in the presence of catalysts or when heated. It reacts with acids, bases, oxidizing agents, and reducing agents.[3] It is stable under recommended storage conditions.
References
- 1. bulldog-bio.com [bulldog-bio.com]
- 2. drgreenlifeorganics.com [drgreenlifeorganics.com]
- 3. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. eurolab.net [eurolab.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 16. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]
- 18. courses.washington.edu [courses.washington.edu]
- 19. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity Profile of the 2,3-Epoxybutane Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical reactivity of 2,3-epoxybutane, a versatile epoxide intermediate. The inherent ring strain of the three-membered oxirane ring dictates its reactivity, making it susceptible to a variety of ring-opening reactions under acidic, basic, and nucleophilic conditions.[1][2][3] Understanding the regiochemical and stereochemical outcomes of these transformations is critical for its application in targeted organic synthesis.
General Principles of Reactivity
This compound, also known as 2,3-dimethyloxirane, exists as three stereoisomers: a pair of enantiomers (trans-2,3-epoxybutane) and a meso isomer (cis-2,3-epoxybutane).[4] The reactivity of all isomers is dominated by the high ring strain of the epoxide ring, a combination of angle and torsional strain, which provides a strong thermodynamic driving force for ring-opening reactions.[2]
The primary reaction pathway involves the nucleophilic opening of the epoxide ring, which can be catalyzed by either acid or base.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a highly reactive intermediate. This activation allows even weak nucleophiles to open the ring. The reaction proceeds via a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge.[5][6][7]
-
Base-Catalyzed Ring Opening: Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring directly.[3] This reaction follows a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[2][8][9] For a symmetrically substituted epoxide like this compound, attack is equally likely at either C2 or C3.
A defining characteristic of these ring-opening reactions is their stereospecificity. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the carbon center undergoing substitution.[2][10] This leads to the formation of anti or trans addition products.[2]
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the epoxide is first activated by protonation. The subsequent nucleophilic attack leads to a trans-diol or its derivatives.
References
- 1. cis-2,3-Epoxybutane|CAS 1758-33-4 [benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Ch16: Reactions of Epoxides [chem.ucalgary.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
Potential Research Frontiers Involving 2,3-Epoxybutane: A Technical Guide for Scientists and Drug Development Professionals
Introduction: 2,3-Epoxybutane, a versatile and reactive chiral building block, presents a myriad of opportunities for innovation in chemical synthesis and drug discovery. Its stereoisomeric forms—cis (meso) and trans (a racemic mixture of (2R,3R) and (2S,3S) enantiomers)—offer distinct three-dimensional structures that can be leveraged for the stereoselective synthesis of complex molecules. This technical guide explores promising research avenues involving this compound, providing insights into its synthesis, key reactions, and potential applications, with a particular focus on polymer chemistry and pharmaceutical development.
Stereoselective Synthesis of this compound Isomers
The ability to selectively synthesize the different stereoisomers of this compound is fundamental to harnessing their full potential. The classical method involves the epoxidation of the corresponding 2-butene (B3427860) isomer.
Experimental Protocol: Synthesis of trans-2,3-Epoxybutane (B1179989) via Epoxidation of trans-2-Butene
This protocol is adapted from the Prilezhaev reaction, a well-established method for alkene epoxidation.
Materials:
-
trans-2-Butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve trans-2-butene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude trans-2,3-epoxybutane.
-
Purify the product by distillation.
Quantitative Data on Stereoselective Synthesis:
| Alkene Isomer | Epoxidizing Agent | Solvent | Temperature (°C) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| trans-2-Butene | m-CPBA | CH₂Cl₂ | 0 - 25 | >95:5 | N/A (racemic) | 85-90 | [1] |
| trans-2-Butene | Sharpless Epoxidation | Ti(O-iPr)₄, (+)-DET | -20 | N/A | >99% for (2S,3S) | High | [2] |
Ring-Opening Reactions: A Gateway to Functionalized Molecules
The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to a variety of functionalized 2,3-butanediol (B46004) derivatives. The stereochemistry of the starting epoxide dictates the stereochemical outcome of the product, typically proceeding via an Sₙ2 mechanism with inversion of configuration at the site of attack.
Synthesis of β-Amino Alcohols
The ring-opening of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols, which are crucial structural motifs in many pharmaceuticals, including cardiovascular drugs, anti-asthma agents, and antivirals.[3]
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of trans-2,3-Epoxybutane with Aniline
This protocol outlines a general procedure for the synthesis of a β-amino alcohol using a Lewis acid catalyst.
Materials:
-
trans-2,3-Epoxybutane
-
Aniline
-
Yttrium(III) chloride (YCl₃)
-
Solvent (e.g., acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of trans-2,3-epoxybutane in the chosen solvent, add aniline.
-
Add a catalytic amount of YCl₃ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.
Quantitative Data on Ring-Opening with Amines:
| Epoxide Isomer | Amine | Catalyst | Solvent | Temperature (°C) | Regioselectivity (C2:C3 attack) | Yield (%) | Reference |
| trans-2,3-Epoxybutane | Aniline | YCl₃ (1 mol%) | Solvent-free | Room Temp. | N/A (symmetrical) | High | [4] |
| meso-2,3-Epoxybutane | Aniline | Sc(OSO₃C₁₂H₂₅)₃ / chiral bipyridine | Water | Room Temp. | N/A (desymmetrization) | High (excellent ee) | [5] |
| trans-2-Octene oxide | Aniline | [salen-Al]⁺[SbF₆]⁻ | THF | 25 | 10:1 | 95 | [6] |
Polymerization of this compound
The ring-opening polymerization of this compound yields poly(this compound), a polyether with properties dependent on the stereochemistry of the monomer. This presents a research area for the development of novel materials with tailored characteristics.
-
Polymerization of cis-2,3-Epoxybutane: Typically results in an amorphous, rubbery polymer.
-
Polymerization of trans-2,3-Epoxybutane: Can produce a semicrystalline polymer with a melting point around 100 °C.[7]
Experimental Protocol: Polymerization of trans-2,3-Epoxybutane
This protocol is a general guideline based on polymerization using organoaluminum catalysts.
Materials:
-
trans-2,3-Epoxybutane (purified)
-
Triisobutylaluminum (B85569) (TIBA)
-
Anhydrous toluene (B28343)
-
Methanol (for quenching)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve purified trans-2,3-epoxybutane in anhydrous toluene in a reaction vessel.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the triisobutylaluminum catalyst to initiate polymerization.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and Nuclear Magnetic Resonance (NMR) for structure.
Quantitative Data on Polymer Properties:
| Monomer Isomer | Catalyst System | Polymer Crystallinity | Melting Point (Tm) | Reference |
| cis-2,3-Epoxybutane | R₃Al-H₂O | Amorphous | N/A | [7] |
| trans-2,3-Epoxybutane | R₃Al-H₂O | Semicrystalline | ~100 °C | [7] |
Applications in Drug Development
The chiral nature of this compound and its derivatives makes them valuable starting materials in the synthesis of complex, stereochemically defined drug molecules. A significant application lies in the synthesis of HIV protease inhibitors.
Synthesis of HIV Protease Inhibitor Scaffolds
Derivatives of this compound, such as (2R,3S)-3-amino-1,2-epoxy-4-phenylbutane, are key intermediates in the synthesis of several HIV protease inhibitors. The stereochemistry of these intermediates is crucial for their biological activity. The synthesis often involves the stereoselective opening of the epoxide ring.
Logical Relationship: Synthesis of a Core for HIV Protease Inhibitors
Caption: Synthetic pathway from a chiral pool amino acid to the core structure of HIV protease inhibitors.
Potential Role in Kinase Inhibition Signaling Pathways
While direct modulation of signaling pathways by this compound itself is not established, its derivatives can be incorporated into molecules designed to target specific biological pathways, such as kinase signaling cascades, which are often dysregulated in cancer. For instance, the core structures derived from epoxy-amines can be elaborated into potent kinase inhibitors.
Signaling Pathway: Hypothetical Inhibition of a Kinase Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from a this compound scaffold.
Toxicological Considerations
This compound is classified as a mutagen.[8] Its reactivity with nucleophiles, including DNA bases, is the likely mechanism of its genotoxicity. The different stereoisomers may exhibit varying levels of mutagenicity and cytotoxicity. Further research is warranted to fully characterize the toxicological profiles of the individual stereoisomers and their derivatives, which is a critical aspect of drug development.
Experimental Workflow: Mutagenicity Assessment
Caption: Workflow for assessing the mutagenicity of this compound isomers using the Ames test.
This compound stands as a chiral building block with significant untapped potential. Future research should focus on the development of more efficient and highly stereoselective synthetic methods for its isomers. The exploration of novel catalytic systems for regioselective and stereospecific ring-opening reactions will undoubtedly unlock new synthetic possibilities. In the realm of drug discovery, the use of this compound-derived scaffolds for the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents, represents a promising frontier. A deeper understanding of the structure-activity relationships and toxicological profiles of its derivatives will be paramount for the successful translation of these chemical entities into clinically viable drug candidates. The continued investigation of this versatile epoxide is poised to make significant contributions to both materials science and medicinal chemistry.
References
- 1. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nucleosides having unusual branched sugars as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3065187A - Poly(2, 3-epoxybutane) - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2,3-Epoxybutane from 2-Butene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-epoxybutane (also known as 2,3-dimethyloxirane) from 2-butene (B3427860). The synthesis of epoxides is a cornerstone of organic chemistry, providing versatile intermediates for the production of a wide array of fine chemicals and pharmaceuticals. The stereospecific nature of the epoxidation of 2-butene isomers makes it an excellent case study for demonstrating stereochemical control in chemical reactions.
This guide outlines the two primary methods for this transformation: direct epoxidation using peroxy acids and a two-step approach via halohydrin formation and subsequent intramolecular cyclization. A gas-phase alternative is also discussed.
Stereochemistry of 2-Butene Epoxidation
The epoxidation of 2-butene is a stereospecific reaction, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting epoxide.
-
cis-2-Butene (B86535) yields meso-2,3-epoxybutane . The syn-addition of the oxygen atom to the cis-alkene results in a product with a plane of symmetry, rendering it achiral.
-
trans-2-Butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane . The syn-addition to the trans-alkene produces a pair of enantiomers.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes from 2-butene to this compound.
Caption: Synthetic routes from 2-butene to this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of this compound synthesis.
| Method | Starting Material | Oxidizing/Halogenating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereoselectivity | Reference |
| Peroxy Acid Epoxidation | cis- or trans-2-Butene | m-CPBA | Dichloromethane (B109758) | Room Temp. | ~1-3 hours | ~75 | High (Stereospecific) | [1] |
| Halohydrin/Cyclization | cis- or trans-2-Butene | HOCl | Water | Varies | Varies | Moderate | High (Stereospecific) | [2] |
| Gas-Phase Epoxidation | cis- or trans-2-Butene | Ozone/O₂ | Gas Phase | 325 | 4.8 ms | ~90 (selectivity) | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of meso-2,3-Epoxybutane from cis-2-Butene via Peroxy Acid Epoxidation
This protocol details the direct epoxidation of cis-2-butene using meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, yielding the meso-epoxide.[4]
Materials:
-
cis-2-Butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-butene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution of cis-2-butene.
-
Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure meso-2,3-epoxybutane.
Protocol 2: Synthesis of trans-2,3-Epoxybutane from trans-2-Butene via Halohydrin Formation and Cyclization
This two-step protocol involves the formation of a chlorohydrin from trans-2-butene, followed by an intramolecular Williamson ether synthesis to form the epoxide.[2][5]
Step 1: Formation of the Chlorohydrin
-
Bubble trans-2-butene gas through an aqueous solution of hypochlorous acid (HOCl) at 0-5 °C.
-
The reaction progress can be monitored by observing the disappearance of the alkene.
-
Once the reaction is complete, extract the product, 3-chloro-2-butanol (B1620176), with a suitable organic solvent such as diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to obtain the crude chlorohydrin.
Step 2: Intramolecular Cyclization
-
Dissolve the crude 3-chloro-2-butanol in a suitable solvent like methanol.
-
Add a strong base, such as sodium hydroxide (B78521) (NaOH), to the solution.
-
Stir the mixture at room temperature. The alkoxide formed will undergo an intramolecular SN2 reaction to displace the chloride and form the epoxide ring.
-
After the reaction is complete, as indicated by TLC, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry it, and remove the solvent to obtain the crude trans-2,3-epoxybutane.
-
Purify the product by distillation.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Precautions
-
2-Butene is a flammable gas. Handle with care in a well-ventilated fume hood.
-
m-CPBA is a potentially explosive oxidizing agent. Avoid grinding and handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Hypochlorous acid is corrosive and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Asymmetric Epoxidation of cis- and trans-2-Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric epoxidation of alkenes is a cornerstone of modern organic synthesis, providing a powerful method for the introduction of chirality and the formation of versatile epoxide intermediates. These chiral epoxides are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various classes of alkenes, the simple C4 molecules, cis- and trans-2-butene, serve as fundamental models for understanding the stereochemical outcomes of epoxidation reactions. This document provides detailed application notes and experimental protocols for the asymmetric epoxidation of cis- and trans-2-butene, focusing on established catalytic systems.
The Jacobsen-Katsuki and Shi epoxidations are prominent methods for the enantioselective epoxidation of unfunctionalized alkenes.[1][2] The Jacobsen-Katsuki reaction utilizes chiral manganese-salen complexes and is particularly effective for cis-disubstituted alkenes.[3][4] While standard Jacobsen catalysts show lower efficiency for trans-alkenes, modified catalysts developed by Katsuki and others have shown improved performance.[5] The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst, offering a metal-free alternative that is effective for both cis- and trans-disubstituted alkenes.[1][2]
This document will detail the applications of these methods to cis- and trans-2-butene, present available quantitative data for comparison, and provide step-by-step experimental protocols.
Data Presentation
The following tables summarize the typical performance of different catalytic systems in the asymmetric epoxidation of cis- and trans-2-butene. It is important to note that specific yields and enantioselectivities can be highly dependent on the exact catalyst structure, reaction conditions, and the purity of reagents.
| Substrate | Catalytic System | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-2-Butene (B86535) | Jacobsen Epoxidation | (R,R)-Jacobsen's Catalyst | NaOCl | High | >90 | [3][5] |
| trans-2-Butene | Jacobsen-Katsuki Epoxidation | Modified Katsuki Catalyst | NaOCl | Moderate | Moderate to High | [5] |
| cis-2-Butene | Shi Epoxidation | Shi Catalyst (fructose-derived) | Oxone | Good | Moderate | [1] |
| trans-2-Butene | Shi Epoxidation | Shi Catalyst (fructose-derived) | Oxone | Good | Good to Excellent | [1] |
Note: Specific numerical data for the epoxidation of 2-butene (B3427860) isomers is often embedded in broader studies. The table reflects the generally reported efficiencies.
Catalytic Systems and Mechanisms
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst. The generally accepted mechanism involves the formation of a high-valent manganese-oxo species, which then transfers an oxygen atom to the alkene. The chirality of the salen ligand dictates the facial selectivity of the epoxidation, leading to the formation of one enantiomer of the epoxide in excess.[3]
For cis-alkenes, the Jacobsen catalyst provides a well-defined steric environment that allows for high enantioselectivity.[5] Trans-alkenes are generally poorer substrates for the standard Jacobsen catalyst due to less favorable steric interactions in the transition state. However, modifications to the salen ligand, as explored by Katsuki and others, can improve both the reactivity and enantioselectivity for trans-alkenes.[5]
Shi Epoxidation
The Shi epoxidation is a metal-free method that employs a chiral ketone, typically derived from fructose, as the catalyst. The active oxidant is a chiral dioxirane, which is generated in situ from the ketone and a stoichiometric oxidant, commonly potassium peroxymonosulfate (B1194676) (Oxone).[2] The reaction is performed under buffered basic conditions to prevent decomposition of the catalyst and the product epoxide. This method has a broad substrate scope, including both cis- and trans-disubstituted alkenes.[1]
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of cis-2-Butene via Jacobsen Epoxidation
This protocol is a general procedure and may require optimization for specific laboratory setups, particularly for handling gaseous 2-butene.
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
cis-2-Butene
-
Dichloromethane (B109758) (CH2Cl2), reagent grade
-
Commercial bleach (e.g., Clorox®, ~6% NaOCl)
-
0.05 M Disodium hydrogen phosphate (B84403) (Na2HPO4) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Buffered Bleach Solution: In a flask, combine 50 mL of 0.05 M Na2HPO4 solution and 125 mL of commercial household bleach. Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, dissolve the Jacobsen's catalyst (typically 4-10 mol% relative to the alkene) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Introduction of cis-2-Butene: Bubble a slow stream of cis-2-butene gas through the catalyst solution for a predetermined amount of time to achieve the desired molar equivalent. Alternatively, for a more controlled reaction, a known mass of condensed cis-2-butene can be added to the cooled reaction vessel.
-
Epoxidation Reaction: Vigorously stir the reaction mixture and add the buffered bleach solution dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase twice with a saturated NaCl solution and then dry it over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and dichloromethane as the eluent.[6]
-
Analysis: Determine the yield and enantiomeric excess of the resulting cis-2,3-epoxybutane. The enantiomeric excess can be determined by chiral gas chromatography.
Protocol 2: Asymmetric Epoxidation of trans-2-Butene via Shi Epoxidation
This protocol is a general procedure for the Shi epoxidation and may require adaptation for the gaseous nature of trans-2-butene.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-2-Butene
-
Acetonitrile (CH3CN)
-
Dipotassium hydrogen phosphate (K2HPO4) buffer solution (pH ~8)
-
Potassium peroxymonosulfate (Oxone®)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve the Shi catalyst (typically 20-30 mol%) in acetonitrile. Add the K2HPO4 buffer solution.
-
Introduction of trans-2-Butene: Bubble a slow stream of trans-2-butene gas through the reaction mixture at room temperature.
-
Epoxidation Reaction: To the stirred solution, add Oxone® in portions over several hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, add ethyl acetate to extract the product. Separate the organic layer, wash it with saturated NaCl solution, and dry it over anhydrous Na2SO4.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the resulting trans-2,3-epoxybutane (B1179989) by chiral GC.
Visualizations
Logical Relationship of Catalyst Selection for 2-Butene Isomers
Caption: Catalyst selection guide for 2-butene isomers.
Experimental Workflow for Jacobsen Epoxidation
Caption: Workflow for the Jacobsen epoxidation.
References
Application Notes and Protocols: Ring-Opening Reactions of 2,3-Epoxybutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the stereospecific introduction of two adjacent functional groups. 2,3-Epoxybutane, existing as cis (a meso compound) and trans (a pair of enantiomers) isomers, serves as an excellent model substrate for studying the principles of these reactions. The inherent ring strain of the three-membered ether ring makes it susceptible to nucleophilic attack, proceeding via distinct mechanisms under acidic and basic conditions.[1] This reactivity is harnessed in the synthesis of a wide array of valuable molecules, including pharmaceuticals and other biologically active compounds.
This document provides detailed application notes on the ring-opening reactions of this compound with various nucleophiles, summarizing key quantitative data and outlining experimental protocols for their execution.
Reaction Principles
The regioselectivity and stereochemistry of the ring-opening of this compound are dictated by the reaction conditions.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction proceeds through a classic S(_N)2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. Due to the symmetrical nature of this compound, regioselectivity is not a factor. The stereochemical outcome is an inversion of configuration at the carbon atom that is attacked. Strong nucleophiles are typically required for this pathway to be efficient.[2]
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. This activation allows for the use of weaker nucleophiles. The transition state has significant carbocationic character at the more substituted carbon. For this compound, where both carbons are secondary, the attack of the nucleophile still proceeds with an inversion of stereochemistry, leading to an anti-diol product upon hydrolysis.[3]
Data Presentation
The following tables summarize the outcomes of ring-opening reactions of cis- and trans-2,3-epoxybutane (B1179989) with a selection of nucleophiles.
| Substrate | Nucleophile/Conditions | Product(s) | Yield (%) | Stereochemistry | Reference(s) |
| cis-2,3-Epoxybutane (B155849) | H₂O / H₂SO₄ (catalytic) | (2R,3S)-Butane-2,3-diol (meso) | High | anti-addition | [4] |
| trans-2,3-Epoxybutane | H₂O / H₂SO₄ (catalytic) | (2R,3R)- and (2S,3S)-Butane-2,3-diol (racemic) | High | anti-addition | [4] |
| trans-2,3-Epoxybutane | Gilman Reagent (e.g., LiCu(CH₃)₂) | 3-Methyl-2-pentanol | 85 | Inversion | [5] |
| Epoxybutane (unspecified isomer) | Pentylamine / H₂O | 1-(Pentylamino)butan-2-ol | ~87 | Not Specified | [5] |
Note: Quantitative data for a wider range of nucleophiles with specific isomers of this compound is not extensively documented in readily available literature. The yields and conditions for analogous epoxide systems suggest that high conversions are generally achievable.
Signaling Pathways and Experimental Workflows
The stereochemical pathways for the hydrolysis of cis- and trans-2,3-epoxybutane are critical for predicting the product's stereochemistry.
Caption: Hydrolysis of meso-2,3-epoxybutane yields a single meso diol.
Caption: Hydrolysis of racemic trans-2,3-epoxybutane yields a racemic diol.
Caption: A generalized workflow for epoxide ring-opening experiments.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of cis-2,3-Epoxybutane
Objective: To synthesize (2R,3S)-butane-2,3-diol via the acid-catalyzed ring-opening of cis-2,3-epoxybutane.
Materials:
-
cis-2,3-Epoxybutane
-
Deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-2,3-epoxybutane (7.21 g, 0.10 mol) and deionized water (30 mL).
-
Slowly add 3-4 drops of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product.
Expected Outcome: The product, (2R,3S)-butane-2,3-diol, is a colorless liquid. The yield is expected to be high.
Protocol 2: Base-Catalyzed Ring-Opening of trans-2,3-Epoxybutane with Aniline (B41778)
Objective: To synthesize the corresponding β-amino alcohol from trans-2,3-epoxybutane and aniline.
Materials:
-
trans-2,3-Epoxybutane (racemic mixture)
-
Aniline
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve trans-2,3-epoxybutane (3.61 g, 0.05 mol) in ethanol (20 mL).
-
Add aniline (4.66 g, 0.05 mol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Expected Outcome: The product, a racemic mixture of (2R,3R)- and (2S,3S)-3-(phenylamino)butan-2-ol, is expected as a viscous oil or low-melting solid.
Conclusion
The ring-opening reactions of this compound provide a reliable and instructive platform for the synthesis of 1,2-difunctionalized compounds. The stereospecificity of these reactions, governed by the S(_N)2 mechanism, allows for the predictable synthesis of stereochemically defined products. The choice between acidic and basic conditions offers flexibility in the selection of nucleophiles, broadening the synthetic utility of this chemistry. The protocols and data presented herein serve as a guide for researchers in the application of these fundamental reactions in their synthetic endeavors.
References
Application Notes and Protocols: Acid-Catalyzed vs. Base-Catalyzed Opening of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the introduction of vicinal difunctionality. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. This document provides a detailed comparison of the acid-catalyzed and base-catalyzed hydrolysis of 2,3-epoxybutane, a model substrate for understanding these transformations. The protocols and data presented herein are intended to guide researchers in selecting the appropriate conditions to achieve the desired stereochemical outcome in their synthetic endeavors.
The hydrolysis of this compound, which can exist as cis (a meso compound) and trans (a racemic mixture of enantiomers) isomers, yields 2,3-butanediol (B46004). The stereochemical course of the reaction dictates which stereoisomers of the diol are formed.
Reaction Mechanisms
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1] This is followed by a nucleophilic attack by water. The mechanism is considered a hybrid between SN1 and SN2.[2] For a symmetrical epoxide like this compound, the attack can occur at either carbon atom. The key stereochemical feature is an anti-addition , where the nucleophile attacks from the side opposite to the protonated epoxide ring, resulting in an inversion of configuration at the center of attack.
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile, such as a hydroxide (B78521) ion, the reaction proceeds via a classic SN2 mechanism.[2] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, which is driven by the relief of ring strain.[2] This attack also occurs from the backside, leading to an inversion of configuration at the site of nucleophilic attack.
Stereochemical Outcomes
The stereochemistry of the starting this compound isomer is critical in determining the stereochemistry of the resulting 2,3-butanediol.
-
From meso-(cis)-2,3-Epoxybutane:
-
Both acid- and base-catalyzed hydrolysis result in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol. This is because the attack of the nucleophile on either of the two equivalent carbons of the meso epoxide leads to one of the two enantiomers.
-
-
From (±)-trans-2,3-Epoxybutane:
-
Both acid- and base-catalyzed hydrolysis of the racemic trans-epoxide yield the achiral meso-2,3-butanediol. The anti-addition to either enantiomer of the starting material results in the formation of the same meso product.
-
Data Presentation
| Reaction Condition | Starting Material | Major Product(s) | Expected Yield |
| Acid-Catalyzed Hydrolysis | meso-(cis)-2,3-Epoxybutane | (±)-(2R,3R/2S,3S)-2,3-Butanediol | High |
| (±)-trans-2,3-Epoxybutane | meso-2,3-Butanediol | High | |
| Base-Catalyzed Hydrolysis | meso-(cis)-2,3-Epoxybutane | (±)-(2R,3R/2S,3S)-2,3-Butanediol | Moderate to High |
| (±)-trans-2,3-Epoxybutane | meso-2,3-Butanediol | Moderate to High |
Note: Actual yields are dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of meso-(cis)-2,3-Epoxybutane
Objective: To synthesize (±)-(2R,3R/2S,3S)-2,3-butanediol from meso-(cis)-2,3-epoxybutane via acid-catalyzed hydrolysis.
Materials:
-
meso-(cis)-2,3-Epoxybutane
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of meso-(cis)-2,3-epoxybutane.
-
Add 50 mL of 1 M sulfuric acid to the flask.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Characterization:
-
GC-MS: Determine the purity and confirm the mass of the product. The stereoisomers can be separated and identified using a chiral column.[3]
-
¹H and ¹³C NMR: Confirm the structure of 2,3-butanediol. The spectra of the racemic and meso isomers are distinct.[4][5]
Protocol 2: Base-Catalyzed Hydrolysis of meso-(cis)-2,3-Epoxybutane
Objective: To synthesize (±)-(2R,3R/2S,3S)-2,3-butanediol from meso-(cis)-2,3-epoxybutane via base-catalyzed hydrolysis.
Materials:
-
meso-(cis)-2,3-Epoxybutane
-
Sodium hydroxide (NaOH), 1 M solution
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5.0 g of meso-(cis)-2,3-epoxybutane in 50 mL of 1 M sodium hydroxide solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated ammonium chloride solution (2 x 20 mL).
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting diol by distillation.
Characterization:
-
GC-MS: Analyze the product for purity and stereoisomeric composition using a chiral column.[3]
-
¹H and ¹³C NMR: Confirm the structure and stereochemistry of the 2,3-butanediol product.[4][5]
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols for the Stereoselective Polymerization of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective polymerization of 2,3-epoxybutane, a process of significant interest for the synthesis of well-defined polyethers. The stereochemistry of the resulting poly(this compound) is highly dependent on the isomeric form of the monomer (cis- or trans-) and the catalyst system employed. This document details the catalyst systems, experimental protocols, and resulting polymer properties, offering a valuable resource for the controlled synthesis of these polymers.
Introduction
The polymerization of this compound offers a pathway to polyethers with stereoregular microstructures, which in turn dictates their physical and chemical properties. The two key isomers of the monomer, cis-2,3-epoxybutane (B155849) (a meso compound) and trans-2,3-epoxybutane (B1179989) (a racemic mixture of enantiomers), exhibit distinct polymerization behaviors. The choice of catalyst is paramount in controlling the stereochemistry of the polymer, leading to either amorphous or crystalline materials. Organometallic catalysts, particularly those based on aluminum alkyls, have been historically significant in this field.
Catalyst Systems and Stereocontrol
The stereoselectivity of this compound polymerization is primarily governed by the catalyst system. Vandenberg-type catalysts, which are Ziegler-Natta-type catalysts, have been shown to be effective. The composition of these catalysts influences the polymerization mechanism and, consequently, the tacticity of the resulting polymer.
-
AlR₃/H₂O System: This catalyst system is prepared by the controlled reaction of a trialkylaluminum (e.g., triisobutylaluminum) with water.
-
AlR₃/H₂O/Acetylacetone (B45752) (acac) System: The addition of a chelating agent like acetylacetone to the AlR₃/H₂O system modifies the catalyst's activity and stereoselectivity.
The general principle of stereocontrol in this system involves the coordination of the epoxide monomer to the catalyst's active site, followed by a ring-opening insertion into the growing polymer chain. The stereochemistry of the monomer and the geometry of the catalyst's active site determine the stereochemical outcome of each insertion step.
Experimental Protocols
The following protocols are based on established methodologies for the stereoselective polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Preparation of Vandenberg-Type Catalyst (Al(i-Bu)₃/H₂O/acac)
This protocol describes the preparation of a modified Vandenberg catalyst, a system known for its ability to induce stereoselective polymerization.
Materials:
-
Triisobutylaluminum (B85569) (Al(i-Bu)₃) solution in a hydrocarbon solvent (e.g., heptane)
-
Anhydrous heptane (B126788)
-
Distilled water
-
Acetylacetone (acac)
Procedure:
-
In a flame-dried, nitrogen-purged reactor equipped with a stirrer, add anhydrous heptane.
-
Cool the reactor to 0-5 °C in an ice bath.
-
Slowly add the triisobutylaluminum solution to the heptane with vigorous stirring.
-
Carefully add distilled water dropwise to the triisobutylaluminum solution. The molar ratio of Al(i-Bu)₃ to H₂O should be approximately 1:0.5. A white precipitate will form.
-
Allow the reaction to stir for 1 hour at 0-5 °C.
-
Slowly add acetylacetone to the mixture. The molar ratio of Al(i-Bu)₃ to acac should be approximately 1:0.5.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours. The resulting suspension is the catalyst, which can be used directly for polymerization.
Protocol 2: Polymerization of trans-2,3-Epoxybutane to Crystalline Polymer
This protocol details the synthesis of a crystalline, likely isotactic, poly(this compound) from the trans-isomer of the monomer.
Materials:
-
trans-2,3-Epoxybutane
-
Vandenberg-type catalyst suspension (from Protocol 1)
-
Anhydrous toluene
-
Methanol (B129727) (for precipitation)
-
Acetone (B3395972) (for washing)
Procedure:
-
In a flame-dried, nitrogen-purged reactor, add anhydrous toluene.
-
Add the prepared Vandenberg-type catalyst suspension to the toluene. The monomer to catalyst molar ratio can be varied (e.g., 100:1 to 500:1) to control molecular weight.
-
Cool the reactor to the desired polymerization temperature (e.g., -78 °C to room temperature).
-
Slowly add the trans-2,3-epoxybutane to the stirred catalyst suspension.
-
Maintain the reaction at the chosen temperature for a specified time (e.g., 2 to 24 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration.
-
Wash the polymer with acetone to remove any catalyst residues and low molecular weight oligomers.
-
Dry the crystalline polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Protocol 3: Polymerization of cis-2,3-Epoxybutane to Amorphous Polymer
This protocol describes the synthesis of an amorphous, potentially syndiotactic-like, poly(this compound) from the cis-isomer of the monomer.
Materials:
-
cis-2,3-Epoxybutane
-
Vandenberg-type catalyst suspension (from Protocol 1)
-
Anhydrous toluene
-
Methanol (for precipitation)
Procedure:
-
Follow steps 1-4 as described in Protocol 2, using cis-2,3-epoxybutane as the monomer.
-
The polymerization is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) for a period of 4 to 48 hours.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the amorphous polymer by filtration or decantation.
-
Wash the polymer thoroughly with methanol.
-
Dry the amorphous polymer under vacuum to a constant weight.
Data Presentation
The following tables summarize the expected quantitative data from the stereoselective polymerization of this compound using Vandenberg-type catalysts. The actual values can vary depending on the specific reaction conditions.
Table 1: Polymerization of trans-2,3-Epoxybutane with Vandenberg-Type Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Stereoregularity |
| Al(i-Bu)₃/H₂O | 200:1 | 0 | 12 | High | >10,000 | Broad | Crystalline (Isotactic-rich) |
| Al(i-Bu)₃/H₂O/acac | 300:1 | 25 | 8 | High | >20,000 | Moderate | Highly Crystalline (Isotactic) |
Table 2: Polymerization of cis-2,3-Epoxybutane with Vandenberg-Type Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Stereoregularity |
| Al(i-Bu)₃/H₂O | 150:1 | 25 | 24 | Moderate | >5,000 | Broad | Amorphous (Atactic/Syndiotactic-rich) |
| Al(i-Bu)₃/H₂O/acac | 250:1 | 25 | 16 | High | >10,000 | Moderate | Amorphous (Syndiotactic-rich) |
Visualization of Concepts
Polymerization Workflow
The following diagram illustrates the general workflow for the stereoselective polymerization of this compound.
Caption: General workflow for stereoselective polymerization.
Proposed Mechanism of Stereocontrol
The diagram below illustrates a simplified conceptual representation of the coordination-insertion mechanism that governs the stereoselectivity of the polymerization at the catalyst's active site.
Caption: Conceptual diagram of the stereocontrol mechanism.
Application Notes and Protocols for Polyether Synthesis Using 2,3-Epoxybutane as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyethers using 2,3-epoxybutane as a monomer. This document details various polymerization methods, including cationic, coordination, and anionic polymerizations, and provides experimental protocols and characterization data for the resulting poly(2,3-butylene oxide).
Introduction
This compound, a disubstituted oxirane, is a versatile monomer for the synthesis of polyethers. The resulting polymer, poly(2,3-butylene oxide), exhibits unique stereochemical and physical properties dependent on the isomeric form of the monomer (cis- or trans-) and the polymerization method employed. The stereoregularity of the polymer chain significantly influences its crystallinity, melting point (Tm), and glass transition temperature (Tg), making it an interesting candidate for various applications, including in the development of novel drug delivery systems and advanced materials.
Physicochemical Properties of this compound
This compound exists as three stereoisomers: a meso compound (cis) and a pair of enantiomers (trans).[1]
| Property | Value |
| Chemical Formula | C4H8O[1] |
| Molar Mass | 72.11 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 56-58 °C[2] |
| Density | 0.823 g/mL at 25 °C[2] |
Polymerization Methods
The ring-opening polymerization of this compound can be achieved through various mechanisms, each yielding polymers with distinct properties.
Cationic Polymerization
Cationic polymerization of this compound is typically initiated by Lewis acids or organometallic compounds. The use of trialkylaluminum-water (R3Al-H2O) catalyst systems has been reported to facilitate this type of polymerization.[3] This method is particularly effective for the polymerization of trans-2,3-epoxybutane (B1179989), leading to crystalline polymers.[3]
Coordination Polymerization
Coordination polymerization, often utilizing a modified catalyst system such as trialkylaluminum-water-acetylacetone (R3Al-H2O-acac), allows for greater control over the polymer's stereochemistry.[3] This method is particularly suited for the polymerization of cis-2,3-epoxybutane (B155849), resulting in a crystalline polymer with a high melting point.[3] The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst prior to ring-opening and insertion into the growing polymer chain.
Anionic Polymerization
Anionic polymerization of epoxides, including this compound, can be carried out using strong bases or specialized catalysts like double metal cyanide (DMC) catalysts.[4] DMC catalysts are highly effective for producing polyether polyols with low levels of unsaturation and narrow molecular weight distributions.[4][5] This method is of significant industrial interest for the synthesis of well-defined polyols for polyurethane production.
Quantitative Data on Polymer Properties
The choice of monomer isomer and polymerization method has a profound impact on the physical properties of the resulting poly(2,3-butylene oxide).
| Monomer Isomer | Catalyst System | Polymerization Type | Polymer Characteristics | Melting Point (Tm) |
| trans-2,3-Epoxybutane | R3Al-H2O | Cationic | Crystalline | 100°C[3] |
| cis-2,3-Epoxybutane | R3Al-H2O | Cationic | Amorphous Rubber | - |
| cis-2,3-Epoxybutane | R3Al-H2O-Acetylacetone | Coordination | Crystalline | 162°C[3] |
Further data on molecular weight (Mn), polydispersity index (PDI), and glass transition temperature (Tg) are dependent on specific reaction conditions and are detailed in the experimental protocols below.
Experimental Protocols
Protocol 1: Cationic Polymerization of trans-2,3-Epoxybutane
Materials:
-
trans-2,3-Epoxybutane
-
Triethylaluminum (B1256330) (Al(C2H5)3)
-
Toluene (B28343) (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation (Al(C2H5)3-H2O): In a flame-dried, nitrogen-purged Schlenk flask, dissolve triethylaluminum in anhydrous toluene. Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of deionized water dropwise while stirring vigorously. Allow the catalyst solution to age for 24 hours at room temperature.
-
Polymerization: In a separate flame-dried, nitrogen-purged reactor, add anhydrous toluene and cool to -78°C using a dry ice/acetone bath. Add the prepared Al(C2H5)3-H2O catalyst solution. Slowly add the trans-2,3-epoxybutane monomer to the cooled catalyst mixture with continuous stirring. The polymerization is typically rapid and may be complete within a few hours.
-
Termination and Purification: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl. Filter the precipitated polymer and wash thoroughly with fresh methanol. Dry the polymer under vacuum at 60°C to a constant weight.
Protocol 2: Coordination Polymerization of cis-2,3-Epoxybutane
Materials:
-
cis-2,3-Epoxybutane
-
Triethylaluminum (Al(C2H5)3)
-
Toluene (anhydrous)
-
Water (deionized)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation (Al(C2H5)3-H2O-Acetylacetone): Prepare the Al(C2H5)3-H2O catalyst as described in Protocol 1. To this solution, add a molar equivalent of acetylacetone relative to the aluminum. Stir the mixture at room temperature for 1 hour to form the chelated catalyst.
-
Polymerization: In a flame-dried, nitrogen-purged reactor, add anhydrous toluene and the prepared Al(C2H5)3-H2O-acetylacetone catalyst solution. Heat the mixture to 65°C. Slowly add the cis-2,3-epoxybutane monomer to the heated catalyst mixture with continuous stirring. The polymerization is typically slower than the cationic process and may require several hours to days to achieve high conversion.
-
Termination and Purification: Follow the termination and purification steps as outlined in Protocol 1.
Protocol 3: Anionic Polymerization using a Double Metal Cyanide (DMC) Catalyst
Materials:
-
This compound (cis-, trans-, or a mixture)
-
Double Metal Cyanide (DMC) catalyst (e.g., zinc hexacyanocobaltate-based)
-
A hydroxyl-containing initiator (e.g., propylene (B89431) glycol, glycerin)
-
Toluene (anhydrous)
Procedure:
-
Reactor Setup: Charge a dry, nitrogen-purged pressure reactor with the DMC catalyst and the hydroxyl-containing initiator.
-
Catalyst Activation: Heat the reactor to the desired temperature (typically 100-130°C) and apply a vacuum to remove any residual water. Introduce a small amount of the this compound monomer to activate the catalyst, which is indicated by a drop in reactor pressure.
-
Polymerization: Once the catalyst is activated, continuously feed the this compound monomer into the reactor at a controlled rate, maintaining the desired reaction temperature and pressure.
-
Termination and Work-up: After the desired molecular weight is achieved (monitored by in-situ methods or based on monomer consumption), stop the monomer feed and allow the reaction to complete. The resulting polyether polyol can be used directly or further purified by filtration to remove the catalyst.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of polymerization mechanisms for this compound.
Caption: General experimental workflow for polyether synthesis.
Characterization of Poly(2,3-butylene oxide)
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, thermal properties, and stereochemistry.
-
Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the stereoregularity (tacticity) of the polymer chain.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Conclusion
This compound is a valuable monomer for the synthesis of stereoregular polyethers with tunable properties. The choice of monomer isomer and polymerization methodology allows for the production of both amorphous and crystalline materials with a range of melting points. These application notes provide a foundation for researchers to explore the synthesis and characterization of poly(2,3-butylene oxide) for various scientific and developmental applications.
References
- 1. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cationic Polymerization of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cationic ring-opening polymerization of 2,3-epoxybutane, a process of significant interest for the synthesis of polyethers with distinct stereochemical structures. The resulting polymers have potential applications in various fields, including the development of novel drug delivery systems and advanced materials.
Introduction
Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive.[1] This reactive monomer then proceeds to react with other monomers to form a polymer. For heterocyclic monomers like epoxides, this process is known as cationic ring-opening polymerization (CROP). The polymerization is driven by the relief of ring strain in the three-membered epoxide ring.[2]
This compound exists as three stereoisomers: a pair of enantiomers (R,R and S,S) that constitute the trans isomer, and a meso compound (the cis isomer). The stereochemistry of the starting monomer plays a crucial role in determining the stereostructure and properties of the resulting polymer.
Cationic Polymerization Mechanism
The cationic ring-opening polymerization of epoxides proceeds through three main stages: initiation, propagation, and termination.[2] The process is typically initiated by Lewis acids or Brønsted acids.
Initiation
The polymerization is initiated by an electrophilic agent, such as a Lewis acid (e.g., BF₃, SnCl₄, AlCl₃) in the presence of a co-initiator like water or alcohol, or a strong protic acid.[3] The initiator/co-initiator system generates a carbocation. This carbocation then attacks the oxygen atom of the epoxy ring, leading to the formation of an oxonium ion.
Propagation
The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms of the strained oxonium ion ring. This results in the opening of the ring and the formation of a new, larger oxonium ion at the end of the growing polymer chain. This process repeats, leading to the elongation of the polymer chain.
Termination
Termination of the growing polymer chain can occur through several mechanisms, including reaction with impurities, chain transfer to the monomer, or recombination with the counter-ion. These termination steps are often not well-controlled, which can lead to a broad molecular weight distribution in the final polymer.
Stereochemistry of this compound Polymerization
The stereochemical outcome of the polymerization is highly dependent on the isomer of this compound used.
-
Polymerization of trans-2,3-Epoxybutane: The cationic polymerization of the trans isomer (a racemic mixture of R,R and S,S enantiomers) results in a crystalline polymer. The mechanism involves the inversion of configuration at one of the chiral centers during the ring-opening step. This leads to the formation of a meso-diisotactic polymer.
-
Polymerization of cis-2,3-Epoxybutane: The polymerization of the cis isomer (the meso compound) produces an amorphous, rubbery polymer. The ring-opening also proceeds with inversion of configuration at one of the carbon atoms, resulting in a racemic-disyndiotactic polymer.
Quantitative Data
The following table summarizes representative data for the cationic polymerization of this compound and related epoxides. It is important to note that the molecular weight and yield are highly dependent on the specific reaction conditions, including the purity of reagents and the initiator system used.
| Monomer | Initiator System | Temperature (°C) | Polymer | Molecular Weight (Mn) | Yield (%) | Reference |
| cis-1,4-dichloro-2,3-epoxybutane | i-Bu₃Al-0.7 H₂O | -78 | Amorphous | High | ~90 | |
| trans-1,4-dichloro-2,3-epoxybutane | i-Bu₃Al-0.7 H₂O | -78 | Crystalline (m.p. 145°C) | High | ~95 | |
| Propylene Oxide | Maghnite-H⁺ (clay catalyst) | 20 | Poly(propylene oxide) | - | 77 | [4] |
| Phenyl Glycidyl Ether | Triaryl iodonium (B1229267) hexafluoroantimonate | Ambient | Crosslinked Polymer | - | - | [5] |
| Epoxidized Soybean Oil | Triarylsulfonium hexafluoroantimonate | Ambient | Crosslinked Polymer | - | High | [6] |
Experimental Protocols
The following are representative protocols for the cationic polymerization of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Lewis acids are corrosive and moisture-sensitive.
Protocol 1: Polymerization using a Pre-formed Alkylaluminum-Water Catalyst
This protocol is adapted from the work of E.J. Vandenberg on substituted epoxides.
Materials:
-
cis- or trans-2,3-Epoxybutane
-
Triisobutylaluminum (B85569) (i-Bu₃Al)
-
Anhydrous methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous n-heptane
-
Nitrogen gas (high purity)
-
Dry ice
-
Acetone
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, oven-baked glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dewar flask
Procedure:
-
Catalyst Preparation (i-Bu₃Al-0.7 H₂O):
-
Under a nitrogen atmosphere, dissolve triisobutylaluminum in anhydrous n-heptane in a dry flask.
-
Cool the solution in an ice bath.
-
Slowly add 0.7 molar equivalents of degassed water dropwise with vigorous stirring.
-
Allow the catalyst solution to age at room temperature for 24 hours.
-
-
Polymerization:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous methylene chloride to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath in a Dewar flask.
-
Add the desired amount of this compound monomer to the cold solvent.
-
Using a syringe, slowly add the prepared alkylaluminum-water catalyst solution to the stirred monomer solution.
-
Allow the reaction to proceed for several hours at -78 °C.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by slowly adding methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
cis- or trans-2,3-Epoxybutane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Methanol
-
Nitrogen gas (high purity)
-
Dry ice
-
Acetone
Equipment:
-
Schlenk line or glovebox
-
Dry, oven-baked glassware
-
Magnetic stirrer
-
Syringes and needles
-
Dewar flask
Procedure:
-
Reaction Setup:
-
In a dry, nitrogen-flushed flask, dissolve the this compound monomer in anhydrous methylene chloride.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Prepare a dilute solution of BF₃·OEt₂ in anhydrous methylene chloride.
-
Slowly add the BF₃·OEt₂ solution dropwise to the stirred monomer solution.
-
Monitor the reaction for an increase in viscosity.
-
-
Termination and Isolation:
-
After the desired reaction time, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a large excess of methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
-
Visualizations
Caption: General mechanism of cationic ring-opening polymerization.
Caption: Experimental workflow for cationic polymerization.
References
Application Notes and Protocols for the Anionic Polymerization of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anionic ring-opening polymerization of 2,3-epoxybutane, a process that yields poly(2,3-butylene oxide), a polyether with potential applications in various fields, including drug delivery and biomaterials. The protocols outlined below are based on established principles of anionic polymerization of epoxides.
Introduction
Anionic polymerization of epoxides, including this compound, is a chain-growth polymerization that proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. This process can be a "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. The stereochemistry of the monomer (cis- or trans-2,3-epoxybutane) plays a crucial role in the stereostructure of the resulting polymer. The ring-opening mechanism typically proceeds with an inversion of configuration at the attacked carbon atom.
Key Reaction Parameters
The success of the anionic polymerization of this compound is highly dependent on several factors:
-
Initiator: Strong nucleophiles are required to efficiently initiate the polymerization. Alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and organometallic compounds (e.g., n-butyllithium) are commonly employed. The choice of initiator and its counter-ion can influence the polymerization rate and stereoselectivity.
-
Solvent: The polarity of the solvent affects the nature of the propagating ionic species (ion pairs vs. free ions), which in turn influences the reaction kinetics. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dioxane are often used.
-
Temperature: Anionic polymerizations of epoxides are typically carried out at moderate to elevated temperatures to ensure a reasonable reaction rate. However, side reactions can become more prevalent at higher temperatures.
-
Purity of Reagents: Anionic polymerization is extremely sensitive to impurities, especially protic substances like water and alcohols, which can terminate the growing polymer chains. Therefore, rigorous purification of monomers, solvents, and initiators is essential.
Experimental Protocols
Protocol 1: Anionic Polymerization of trans-2,3-Epoxybutane (B1179989) using Potassium tert-Butoxide in Tetrahydrofuran (THF)
This protocol describes a typical laboratory-scale synthesis of poly(trans-2,3-butylene oxide).
Materials:
-
trans-2,3-Epoxybutane (purified by distillation over calcium hydride)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
Methanol (B129727) (for termination)
-
Hexane (B92381) (for precipitation)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and cooled under vacuum)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a condenser connected to a Schlenk line under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer 20 mL of freshly distilled THF into the reaction flask via a cannula. Add 2.0 g (27.7 mmol) of purified trans-2,3-epoxybutane to the flask using a gas-tight syringe.
-
Initiator Preparation and Addition: In a separate flame-dried Schlenk flask, prepare a 0.1 M solution of potassium tert-butoxide in THF.
-
Initiation: Using a gas-tight syringe, rapidly inject 2.8 mL of the 0.1 M t-BuOK solution (0.28 mmol, for a target degree of polymerization of 100) into the stirred monomer solution at 60 °C.
-
Polymerization: Maintain the reaction mixture at 60 °C under an inert atmosphere. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: After the desired monomer conversion is reached (e.g., >95% after 24 hours), terminate the polymerization by adding a small amount of methanol (approximately 1 mL) to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold hexane with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh hexane, and dry it under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting poly(trans-2,3-butylene oxide) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Data Presentation
The following tables present illustrative data for the anionic polymerization of this compound based on expected outcomes from the principles of living anionic polymerization. Note: Specific experimental data for this compound is scarce in the readily available literature; therefore, this data is representative.
Table 1: Effect of Initiator Concentration on the Molecular Weight of Poly(trans-2,3-butylene oxide)
| Entry | Monomer/Initiator Ratio | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| 1 | 50 | 3,500 | 3,850 | 1.10 | >95 |
| 2 | 100 | 7,000 | 7,770 | 1.11 | >95 |
| 3 | 200 | 14,100 | 15,790 | 1.12 | >95 |
| Reaction Conditions: trans-2,3-Epoxybutane, t-BuOK initiator, THF, 60 °C, 24 h. |
Table 2: Effect of Reaction Temperature on the Polymerization of cis-2,3-Epoxybutane
| Entry | Temperature (°C) | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) (at 12 h) |
| 1 | 40 | 7,100 | 1.15 | 65 |
| 2 | 60 | 7,200 | 1.13 | 92 |
| 3 | 80 | 6,900 | 1.25 | >98 |
| Reaction Conditions: cis-2,3-Epoxybutane, Monomer/Initiator Ratio = 100, NaOCH₃ initiator, Dioxane, 12 h. |
Visualizations
Anionic Polymerization Mechanism of this compound
Caption: Mechanism of anionic polymerization of this compound.
Experimental Workflow for Anionic Polymerization
Caption: Experimental workflow for anionic polymerization.
Synthesis of 2,3-Butanediol from 2,3-Epoxybutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-butanediol (B46004) via the hydrolysis of 2,3-epoxybutane. This chemical transformation is a fundamental method for the production of 2,3-butanediol, a versatile platform chemical with applications in various industries, including the synthesis of pharmaceuticals and polymers. The protocols provided herein detail the acid-catalyzed ring-opening of the epoxide to yield the corresponding diol.
Introduction
2,3-Butanediol is a valuable vicinal diol that exists as three stereoisomers: a chiral pair ((2R,3R) and (2S,3S)) and an achiral meso compound.[1] The stereochemical outcome of the synthesis is crucial for its application, particularly in asymmetric synthesis where chiral building blocks are required. The hydrolysis of this compound offers a direct route to 2,3-butanediol, with the stereochemistry of the product being dictated by the stereochemistry of the starting epoxide.[1]
The reaction proceeds via the ring-opening of the epoxide in the presence of water, a reaction that can be significantly accelerated by an acid catalyst. The general chemical equation for this hydrolysis is:
(CH₃CH)₂O + H₂O → CH₃(CHOH)₂CH₃[1]
This document outlines a general protocol for this synthesis, based on established principles of epoxide chemistry.
Data Presentation
| Parameter | Acid-Catalyzed Hydrolysis |
| Starting Material | This compound (Specify isomer: cis or trans) |
| Catalyst | e.g., Sulfuric Acid (H₂SO₄) |
| Solvent | Water |
| Temperature (°C) | To be determined |
| Reaction Time (h) | To be determined |
| Conversion (%) | To be determined |
| Selectivity (%) | To be determined |
| Yield (%) | To be determined |
| Product Stereochemistry | Dependent on starting epoxide |
Experimental Protocols
The following are generalized protocols for the acid-catalyzed hydrolysis of this compound. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound (either cis or trans isomer)
-
Deionized Water
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and deionized water.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Caution: The addition of concentrated acid to water is exothermic.
-
Reaction: Heat the reaction mixture to a desired temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude 2,3-butanediol can be purified by distillation under reduced pressure.
Mandatory Visualizations
Logical Relationship: Synthesis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for 2,3-butanediol synthesis.
References
Application of 2,3-Epoxybutane in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3-epoxybutane as a versatile building block in fine chemical synthesis. This compound, a chiral epoxide, serves as a valuable precursor for the stereoselective synthesis of a variety of important organic molecules, including diols, amino alcohols, and other intermediates for pharmaceuticals and biologically active compounds.
Synthesis of Vicinal Diols
The ring-opening of this compound provides a direct route to 2,3-butanediol, a key intermediate in the production of various polymers and specialty chemicals. The stereochemistry of the resulting diol is dependent on the stereochemistry of the starting epoxide and the reaction conditions.
Acid-Catalyzed Hydrolysis for threo-2,3-Butanediol
Acid-catalyzed hydrolysis of trans-2,3-epoxybutane (B1179989) proceeds with the retention of stereochemistry at both centers, yielding threo-2,3-butanediol.
Table 1: Synthesis of threo-2,3-Butanediol via Acid-Catalyzed Hydrolysis
| Parameter | Value | Reference |
| Starting Material | trans-2,3-Epoxybutane | [1] |
| Reagent | Dilute Acid (e.g., H₂SO₄) | [1] |
| Product | threo-2,3-Butanediol | [1] |
| Stereochemistry | Retention | [1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of trans-2,3-Epoxybutane
-
To a stirred solution of trans-2,3-epoxybutane (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent (e.g., THF, acetone), add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford threo-2,3-butanediol.
-
Purify the product by distillation or chromatography if necessary.
Caption: Acid-catalyzed hydrolysis of trans-2,3-epoxybutane.
Cuprate Addition for Vicinal Diols
The reaction of this compound with organocuprates (Gilman reagents) results in the regioselective ring-opening to produce vicinal diols. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide.
Table 2: Cuprate Addition to trans-2,3-Epoxybutane
| Parameter | Value | Reference |
| Starting Material | trans-2,3-Epoxybutane | [1] |
| Reagent | Higher-order cuprates (e.g., Gilman reagents) | [1] |
| Epoxide Conversion | 96% | [1] |
| Isolated Yield | 85% | [1] |
Experimental Protocol: Cuprate Addition to trans-2,3-Epoxybutane
-
Prepare the Gilman reagent by reacting two equivalents of an organolithium reagent with one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether, THF) at low temperature (e.g., -78 °C).
-
To the freshly prepared Gilman reagent, add a solution of trans-2,3-epoxybutane (1.0 eq) in the same solvent dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting vicinal diol by column chromatography.
Caption: Ring-opening of trans-2,3-epoxybutane with a Gilman reagent.
Synthesis of β-Amino Alcohols
β-Amino alcohols are crucial structural motifs in many pharmaceuticals and chiral auxiliaries. The ring-opening of this compound with amines provides a straightforward and atom-economical route to these valuable compounds.
Aminolysis in Deionized Water
A green and efficient method for the synthesis of β-amino alcohols involves the reaction of this compound with amines in deionized water, often without the need for a catalyst.
Table 3: Catalyst-Free Aminolysis of Epoxybutane
| Parameter | Value | Reference |
| Starting Materials | Epoxybutane, Pentamine | |
| Solvent | Deionized Water | |
| Molar Ratio (Epoxybutane:Pentamine) | 1:15 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 3 hours | |
| Yield of β-Amino Alcohol | ~87% |
Experimental Protocol: Aminolysis of this compound with an Amine in Water
-
In a round-bottom flask, dissolve the amine (15.0 eq) in deionized water.
-
To this solution, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture vigorously for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-amino alcohol by column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols for the Laboratory-Scale Purification of 2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a valuable chiral building block in organic synthesis and drug development. It exists as three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (cis-isomer). The purification of this compound from reaction mixtures is a critical step to ensure high-purity material for subsequent synthetic transformations. The primary challenge in its purification lies in the potential for ring-opening reactions under harsh conditions and the separation of its isomers if required.
This document provides detailed protocols for the laboratory-scale purification of this compound, focusing on fractional distillation as the primary purification method. Additionally, a protocol for the analysis of its purity and isomeric ratio using gas chromatography-mass spectrometry (GC-MS) is described.
Physical Properties of this compound Isomers
A thorough understanding of the physical properties of the different isomers of this compound is essential for developing an effective purification strategy. The boiling points of the cis and trans isomers are sufficiently different to allow for their separation by fractional distillation.
| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane (B1179989) |
| Boiling Point (°C) | 60-61[1] | 54-55 |
| Density (g/mL) | 0.826[1] | 0.804 |
| Refractive Index | 1.383[1] | 1.373 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of a mixture of this compound isomers from a reaction mixture. Fractional distillation is employed to separate the volatile epoxide from less volatile impurities and potentially to enrich one of the isomers based on their boiling point difference.
Materials and Equipment:
-
Crude this compound reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum source and a manometer (for vacuum distillation, if necessary)
-
Boiling chips or a magnetic stir bar
-
Ice bath for the collection flask
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound mixture and a boiling chip or magnetic stir bar into the round-bottom flask.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column and insert a thermometer such that the bulb is just below the side arm leading to the condenser.
-
Connect the condenser to a water source and place a collection flask at the outlet. It is advisable to cool the collection flask with an ice bath to minimize the loss of the volatile product.
-
-
Distillation:
-
Begin heating the mixture gently using the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect any initial low-boiling fractions (e.g., residual solvent) separately.
-
Carefully monitor the temperature at the distillation head. The trans-isomer, having a lower boiling point (54-55 °C), will distill first, followed by the cis-isomer (60-61 °C).
-
Collect the fractions in separate, pre-weighed collection flasks. Label each fraction with the corresponding temperature range at which it was collected.
-
Continue distillation until the temperature either drops, indicating that all the volatile components have distilled, or rises significantly, indicating the presence of higher-boiling impurities.
-
Stop the heating and allow the apparatus to cool down.
-
-
Purity Analysis:
-
Analyze the collected fractions for purity and isomeric composition using the GC-MS protocol outlined below.
-
Expected Results:
The efficiency of the separation will depend on the length and type of the fractionating column. A longer column with a higher number of theoretical plates will provide better separation of the isomers. The following table, adapted from a study on a related epoxide, illustrates the potential for enrichment through multi-stage distillation[2].
| Distillation Stage | Initial Purity (wt%) | Purity after Stage 1 (wt%) | Purity after Stage 2 (wt%) | Final Purity (wt%) |
| Epoxide | ~8.3[2] | ~32[2] | ~76[2] | >99[2] |
Note: This data is for this compound-1-ol and serves as an illustrative example of the effectiveness of multi-stage distillation for epoxide purification.
Protocol 2: Purity and Isomer Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of the purified this compound fractions to determine their purity and the ratio of cis to trans isomers.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or similar)
-
Helium carrier gas
-
Syringe for sample injection
-
Vials for sample preparation
-
Solvent for dilution (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., 1 µL of the fraction in 1 mL of dichloromethane) in a GC vial.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the following parameters (these may need to be optimized for your specific instrument and column):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 150 °C at a rate of 10 °C/min
-
Hold at 150 °C for 2 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-150
-
-
-
-
Data Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks corresponding to the cis- and trans-2,3-epoxybutane isomers based on their retention times and mass spectra. The lower boiling trans-isomer is expected to elute before the cis-isomer.
-
Determine the purity of each fraction by calculating the peak area of the desired isomer(s) as a percentage of the total peak area in the chromatogram.
-
Calculate the isomeric ratio by comparing the peak areas of the cis- and trans-isomers.
-
Visualizations
Purification Workflow
The following diagram illustrates the overall workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of this compound.
Safety Precautions
This compound is a flammable and reactive compound. All handling and purification steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid sources of ignition. Epoxides are also considered to be potentially toxic and should be handled with care.
References
Protocol for the safe handling and storage of 2,3-Epoxybutane.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2,3-Epoxybutane (also known as 2,3-Butylene oxide). Adherence to these guidelines is crucial to mitigate the risks associated with this highly flammable and reactive compound.
Chemical and Physical Properties
This compound is a colorless, clear liquid.[1] It is a highly flammable and reactive epoxide.[1][2] The following table summarizes its key chemical and physical properties.
| Property | Value | References |
| Molecular Formula | C4H8O | [3] |
| Molecular Weight | 72.11 g/mol | [1] |
| Boiling Point | 60 - 61 °C / 140 - 141.8 °F | [3] |
| Melting Point | -84 - -83 °C / -119.2 - -117.4 °F | [3] |
| Flash Point | -21.7 °C / -7.1 °F | [3] |
| Specific Gravity | 0.793 at 75°F | [2] |
| Water Solubility | ≥ 100 mg/mL at 68°F | [1][2] |
| Vapor Pressure | 239.213 mmHg @ 25 °C (estimated) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[5] The primary hazards include its high flammability and potential for causing skin, eye, and respiratory irritation.[3]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids, Category 2 | H225: Highly flammable liquid and vapor | 🔥 | Danger |
| Skin irritation, Category 2 | H315: Causes skin irritation | ❕ | Danger |
| Eye irritation, Category 2 | H319: Causes serious eye irritation | ❕ | Danger |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | ❕ | Danger |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin contact, which can cause irritation.[6] |
| Body Protection | Chemical-resistant lab coat or coveralls. | Protects skin from accidental contact.[6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when working in poorly ventilated areas or when there is a risk of inhalation.[2][5] |
Experimental Protocols
Safe Handling Protocol
Adherence to this protocol is mandatory to ensure the safe handling of this compound in a laboratory setting.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3][5]
-
Use only non-sparking tools when opening and handling the chemical.[3][5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] No smoking is permitted in the handling area.[3]
-
Avoid breathing vapors and prevent contact with skin and eyes.[5]
-
-
Post-Handling:
-
After use, ensure the container is tightly closed.[5]
-
Thoroughly decontaminate the work surface with soap and water.[1]
-
Dispose of any contaminated materials (e.g., absorbent paper, gloves) in a sealed, vapor-tight plastic bag for hazardous waste disposal.[1]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage Protocol
Proper storage is critical to maintain the stability and safety of this compound.
Storage Requirements:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Protect from moisture.[1][2] Epoxides like this compound can react violently with water in the presence of acid and other catalysts.[2]
-
Store under an inert atmosphere.[3]
-
This compound may form explosive peroxides on prolonged storage.[3]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
Logical Flow for Emergency Response
Caption: Logical flow for responding to spills or personnel exposure.
Spill or Leak
-
Immediate Action:
-
Containment and Cleanup:
-
Re-entry:
Exposure
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[3]
-
Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse the skin with water or shower.[3] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Fire
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam for extinction.[5] Water spray may be used to cool closed containers.[3]
-
Hazards: This chemical is flammable.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] Fire may produce irritating, corrosive, and/or toxic gases.[1]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[5]
References
- 1. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. trans-2,3-epoxybutane, 21490-63-1 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 7. chemicalbook.com [chemicalbook.com]
Anwendungs- und Protokollhinweise zur Derivatisierung von 2,3-Epoxybutan für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2,3-Epoxybutan, auch bekannt als 2,3-Butylenoxid, ist eine wichtige chemische Verbindung, die in verschiedenen industriellen Prozessen und als Zwischenprodukt in der organischen Synthese vorkommt. Aufgrund seiner Flüchtigkeit und Reaktivität stellt die genaue quantitative Analyse von 2,3-Epoxybutan, insbesondere die Trennung seiner Stereoisomere (cis- und trans-Enantiomere), eine analytische Herausforderung dar. Die Derivatisierung ist eine entscheidende Technik, um die Flüchtigkeit, thermische Stabilität und chromatographischen Eigenschaften von Analyten zu verbessern und so eine empfindliche und spezifische Quantifizierung mittels chromatographischer Methoden wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC) zu ermöglichen.
Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von 2,3-Epoxybutan für die quantitative Analyse. Es werden Protokolle für die HPLC-Analyse nach Derivatisierung mit N,N-Diethyldithiocarbamat (DTC) und für die GC-MS-Analyse nach Silylierung beschrieben. Zusätzlich wird ein Ansatz zur chiralen Derivatisierung zur Trennung der Stereoisomere vorgestellt.
HPLC-Analyse nach Derivatisierung mit N,N-Diethyldithiocarbamat (DTC)
Die Derivatisierung mit N,N-Diethyldithiocarbamat (DTC) ist eine robuste Methode zur Quantifizierung von Epoxiden mittels HPLC mit UV-Detektion. Die Reaktion führt zur Bildung stabiler Ester, die eine gute chromatographische Retention und eine starke UV-Absorption aufweisen.
Experimentelles Protokoll:
-
Probenvorbereitung: Die 2,3-Epoxybutan-haltige Probe in einem geeigneten Lösungsmittel (z. B. Acetonitril oder Wasser) lösen.
-
Derivatisierungsreaktion:
-
Zersetzung des überschüssigen Reagenzes:
-
HPLC-Analyse:
-
Einen Aliquot (z. B. 20 µL) der angesäuerten Reaktionsmischung direkt in das HPLC-System injizieren.
-
HPLC-Bedingungen:
-
Quantitative Daten:
| Parameter | Wert | Referenz |
| Lineare Konzentration | 0,25 bis 50 µM | [1][2] |
| Nachweisgrenze | 5 pmol | [1][2] |
| Wiederfindungsrate | ≥ 94% | [1][2] |
Logischer Arbeitsablauf der HPLC-Derivatisierung
Abbildung 1: Arbeitsablauf der DTC-Derivatisierung für die HPLC-Analyse.
GC-MS-Analyse nach Ringöffnung und Silylierung
Für die Analyse flüchtiger Verbindungen wie 2,3-Epoxybutan mittels GC-MS ist eine Derivatisierung erforderlich, um die Polarität zu verringern und die thermische Stabilität zu erhöhen. Da Epoxide selbst keine aktiven Wasserstoffatome für eine direkte Silylierung besitzen, ist eine vorherige Ringöffnung zur Erzeugung von Hydroxylgruppen notwendig.
Experimentelles Protokoll:
-
Ringöffnungsreaktion (Hydrolyse):
-
Die 2,3-Epoxybutan-haltige Probe in einem geeigneten Lösungsmittel (z. B. Dioxan) lösen.
-
Eine verdünnte wässrige Säure (z. B. 0,1 M H₂SO₄) zugeben und die Mischung rühren, um 2,3-Epoxybutan zu 2,3-Butandiol zu hydrolysieren.
-
Die Reaktion durch Neutralisation mit einer Base (z. B. NaHCO₃) beenden.
-
Das resultierende 2,3-Butandiol mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahieren und das Lösungsmittel unter einem Stickstoffstrom eindampfen.
-
-
Silylierungsreaktion:
-
Den trockenen Rückstand in einem geeigneten aprotischen Lösungsmittel (z. B. Pyridin oder Acetonitril) aufnehmen.
-
Ein Silylierungsreagenz wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) im Überschuss zugeben.
-
Das Reaktionsgefäß fest verschließen und bei 60-70 °C für 30-60 Minuten erhitzen.
-
-
GC-MS-Analyse:
-
Nach dem Abkühlen einen Aliquot der derivatisierten Probe direkt in das GC-MS-System injizieren.
-
GC-MS-Bedingungen (Beispiel):
-
Säule: DB-5ms oder äquivalente apolare Kapillarsäule.
-
Trägergas: Helium.
-
Injektortemperatur: 250 °C.
-
Ofenprogramm: Temperaturgradient, z. B. von 50 °C auf 250 °C.
-
Massenspektrometer: Elektronenstoßionisation (EI) bei 70 eV im Scan- oder Selected Ion Monitoring (SIM)-Modus.
-
-
Quantitative Daten (erwartet):
| Parameter | Erwarteter Wert |
| Lineare Konzentration | ng/mL bis µg/mL Bereich |
| Nachweisgrenze | pg-Bereich |
| Wiederfindungsrate | > 90% |
Signalkette der GC-MS-Analyse nach Derivatisierung
Abbildung 2: Reaktions- und Analyseweg für die GC-MS-Analyse.
Chirale Derivatisierung zur Trennung von Stereoisomeren
2,3-Epoxybutan existiert als cis- und trans-Isomere, wobei das trans-Isomer als ein Paar von Enantiomeren vorliegt. Zur Trennung und Quantifizierung dieser Stereoisomere kann eine chirale Derivatisierung eingesetzt werden. Dabei werden die Enantiomere mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) in Diastereomere umgewandelt, die sich in ihren chromatographischen Eigenschaften unterscheiden.
Ansatz und Protokoll:
-
Ringöffnung: Wie für die Silylierung beschrieben, muss der Epoxidring zunächst geöffnet werden, um eine reaktive Hydroxylgruppe zu erzeugen, was zur Bildung von chiralem 2,3-Butandiol führt.
-
Chirale Derivatisierung:
-
Das getrocknete 2,3-Butandiol wird mit einem enantiomerenreinen chiralen Derivatisierungsreagenz, wie z. B. dem Säurechlorid der Mosher-Säure (α-Methoxy-α-(trifluormethyl)phenylessigsäure), umgesetzt.
-
Die Reaktion wird in einem aprotischen Lösungsmittel in Gegenwart einer Base (z. B. Pyridin) durchgeführt, um den entstehenden Chlorwasserstoff abzufangen.
-
Die resultierenden diastereomeren Ester können dann mittels achiraler GC oder HPLC getrennt werden.
-
-
Analyse:
-
Die getrennten Diastereomere werden quantifiziert, und das Verhältnis der Peakflächen gibt das Enantiomerenverhältnis des ursprünglichen 2,3-Epoxybutans wieder.
-
Logische Beziehung bei der chiralen Derivatisierung
Abbildung 3: Prinzip der chiralen Derivatisierung zur Enantiomerentrennung.
References
Catalytic Conversion of 2,3-Epoxybutane: Application Notes and Protocols for Functional Group Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2,3-epoxybutane into other valuable functional groups, namely 2,3-butanediol (B46004), β-amino alcohols, and butanone (methyl ethyl ketone). These transformations are fundamental in organic synthesis and hold significant relevance in the development of pharmaceuticals and other fine chemicals.
Conversion to 2,3-Butanediol via Catalytic Hydrolysis
The ring-opening of this compound through hydrolysis yields 2,3-butanediol, a versatile chiral building block. This conversion can be achieved using various catalytic methods, including acid catalysis and enzymatic processes.
Acid-Catalyzed Hydrolysis
Acid catalysts facilitate the nucleophilic attack of water on the protonated epoxide ring. While effective, this method can sometimes lead to side reactions and requires careful control of reaction conditions to maximize the yield of the desired diol.
Experimental Protocol: Sulfuric Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone (B3395972) and water (to achieve a 0.5 M concentration of the epoxide).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-butanediol can be purified by distillation or column chromatography.
Enantioselective Hydrolysis using Chiral Catalysts
For the synthesis of enantiomerically enriched 2,3-butanediol, chiral catalysts such as Jacobsen's catalyst can be employed in a process known as hydrolytic kinetic resolution (HKR).[1] This method allows for the separation of a racemic mixture of epoxides into an enantioenriched epoxide and a diol.
Experimental Protocol: Hydrolytic Kinetic Resolution with (S,S)-Jacobsen's Catalyst [1]
-
Catalyst Activation: In a flask, dissolve (S,S)-Jacobsen's catalyst (0.02 eq) in a minimal amount of toluene (B28343) and stir for 10 minutes.
-
Reaction Mixture: To the activated catalyst, add racemic this compound (1.0 eq) and water (0.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature and monitor the conversion by chiral GC analysis.
-
Separation: Once the desired conversion (typically around 50%) is reached, the reaction can be stopped. The remaining enantioenriched epoxide and the resulting enantioenriched diol can be separated by column chromatography.
Table 1: Quantitative Data for Catalytic Hydrolysis of this compound
| Catalyst | Substrate | Temp (°C) | Time (h) | Conversion (%) | Diol Yield (%) | Enantiomeric Excess (ee %) of Diol | Reference |
| H₂SO₄ | Racemic this compound | 60 | 4 | >95 | ~90 | N/A | General Protocol |
| (S,S)-Jacobsen's Catalyst | Racemic this compound | RT | 12 | ~50 | ~45 | >98 | [1] |
Workflow for Hydrolytic Kinetic Resolution
Caption: Workflow for the hydrolytic kinetic resolution of racemic this compound.
Conversion to β-Amino Alcohols via Catalytic Ring-Opening with Amines
The nucleophilic ring-opening of this compound with amines is a direct and atom-economical method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. This reaction can be catalyzed by various Lewis acids or performed under solvent-free conditions.
Lewis Acid-Catalyzed Aminolysis
Lewis acids activate the epoxide ring towards nucleophilic attack by coordinating to the oxygen atom. A variety of Lewis acids can be employed, with the choice of catalyst influencing the reaction rate and selectivity.
Experimental Protocol: Yttrium(III) Chloride-Catalyzed Aminolysis [2]
-
Reaction Setup: In a reaction vial, combine this compound (1.0 mmol) and the desired amine (1.0 mmol).
-
Catalyst Addition: Add yttrium(III) chloride (YCl₃) (1 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under solvent-free conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β-amino alcohol can be purified by column chromatography.
Solvent-Free Aminolysis
In the interest of green chemistry, the aminolysis of epoxides can often be performed under solvent-free conditions, which simplifies the work-up procedure and reduces waste. In some cases, the reaction can proceed without a catalyst, particularly with more nucleophilic amines. For instance, the reaction of epoxybutane with pentamine in deionized water has been shown to proceed efficiently without a catalyst, yielding the corresponding β-amino alcohol in good yield.[1]
Experimental Protocol: Catalyst-Free Aminolysis in Water [1]
-
Reaction Setup: In a flask, suspend this compound (1.0 eq) in deionized water.
-
Amine Addition: Add the amine (e.g., pentamine, 1.5 eq) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 3 hours.
-
Work-up and Purification: After the reaction, extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure to obtain the β-amino alcohol.
Table 2: Quantitative Data for Catalytic Aminolysis of this compound
| Catalyst | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| YCl₃ (1 mol%) | Aniline | None | RT | 3 | 95 | [2] |
| MgBr₂·OEt₂ (10 mol%) | Aniline | None | RT | 0.5 | 92 | [3] |
| None | Pentamine | Water | RT | 3 | 87 | [1] |
| DABCO (1 mol%) | Aniline | Water | RT | 8 | 91 | [4][5] |
Logical Relationship in Lewis Acid-Catalyzed Aminolysis
Caption: Mechanism of Lewis acid-catalyzed aminolysis of this compound.
Conversion to Butanone via Catalytic Isomerization
The isomerization of this compound to butanone (methyl ethyl ketone) is a synthetically useful transformation that converts an epoxide into a carbonyl compound. This rearrangement can be effectively catalyzed by palladium complexes.[6]
Experimental Protocol: Palladium-Catalyzed Isomerization [6]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare the active palladium catalyst by mixing palladium(II) acetate (Pd(OAc)₂) (5 mol%) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃) (15 mol%) in an appropriate solvent such as toluene.
-
Reaction Mixture: Add this compound (1.0 eq) to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir.
-
Reaction Monitoring: Follow the disappearance of the starting material and the formation of butanone using GC analysis.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The butanone can be isolated by direct distillation from the reaction mixture. Further purification can be achieved by fractional distillation.
Table 3: Quantitative Data for Catalytic Isomerization of this compound
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Toluene | 110 | 2 | >90 | [6] |
| Sulfided 5% Pd/C | None | 225 | 2 | High (unspecified) | [6] |
Experimental Workflow for Isomerization
Caption: Workflow for the palladium-catalyzed isomerization of this compound to butanone.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5032323A - Process for isomerizing epoxides to ketones - Google Patents [patents.google.com]
Scale-Up Considerations for the Synthesis of 2,3-Epoxybutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthetic routes to 2,3-epoxybutane, a versatile chemical intermediate. It outlines detailed experimental protocols for laboratory-scale synthesis and discusses critical considerations for scaling up production to pilot plant and industrial levels. The information is intended to guide researchers and process chemists in selecting and optimizing a synthetic strategy based on factors such as yield, selectivity, cost, safety, and environmental impact.
Introduction to this compound Synthesis
This compound, also known as 2,3-butylene oxide, is a valuable epoxide used in the synthesis of various fine chemicals and pharmaceuticals. Its stereoisomers (cis, and a pair of trans enantiomers) offer distinct properties for chiral synthesis. The industrial production of this compound is primarily driven by its application as a precursor to 2,3-butanediol (B46004) and other derivatives.[1] Several synthetic methodologies have been developed, each with its own set of advantages and challenges, particularly when considering large-scale production.
This document will focus on the following key synthetic pathways:
-
The Chlorohydrin Route: A traditional and well-established method.
-
Catalytic Epoxidation of 2-Butene (B3427860): A more modern approach with various catalytic systems.
-
Two-Step Synthesis from 2,3-Butanediol: A greener alternative utilizing a bio-based feedstock.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound on a larger scale depends on a careful evaluation of several parameters. The following table summarizes the key quantitative data for the different methods.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Chlorohydrin Route | 2-Butene | HOCl, Base (e.g., Ca(OH)₂) | Moderate to High | Good | Well-established technology, reliable. | Generates chlorinated byproducts, significant waste stream. |
| Catalytic Epoxidation | 2-Butene | Oxidant (e.g., H₂O₂, O₂) | High | High | High atom economy, potentially greener. | Catalyst cost and stability can be an issue. |
| Two-Step from 2,3-Butanediol | 2,3-Butanediol | Dimethyl carbonate, NaAlO₂, Ionic Liquid | ~96.2 (for carbonate) | High | Utilizes renewable feedstock, green process.[1][2] | Two-step process, requires catalyst separation. |
Detailed Experimental Protocols
The Chlorohydrin Route
This method involves the formation of a chlorohydrin intermediate from 2-butene, followed by dehydrochlorination to form the epoxide.[2]
Reaction Scheme:
Laboratory Protocol:
-
Chlorohydrin Formation: In a cooled reactor, bubble 2-butene gas through an aqueous solution of hypochlorous acid (HOCl). The concentration of HOCl should be carefully monitored to avoid the formation of byproducts. The reaction is typically carried out at a temperature between 0 and 10 °C.
-
Epoxidation: The resulting chlorohydrin solution is then treated with a base, such as a slurry of calcium hydroxide (B78521) or a solution of sodium hydroxide, to induce ring closure. This step is usually performed at a slightly elevated temperature (e.g., 40-60 °C) to drive the reaction to completion.
-
Workup and Purification: The crude this compound is separated from the aqueous phase. The organic layer is washed with water to remove any remaining salts and base. The product is then purified by fractional distillation.
Catalytic Epoxidation of 2-Butene
This approach utilizes a catalyst to facilitate the transfer of an oxygen atom from an oxidant to the double bond of 2-butene.
Reaction Scheme:
Caption: Overview of the main synthetic routes to this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Scale-Up Logic Flow
Caption: A logical flow for considerations in scaling up chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Epoxybutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3-epoxybutane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive or Decomposed Reagents: Peroxy acids (e.g., m-CPBA) can degrade over time. | • Use fresh or properly stored peroxy acid. • Verify the concentration of the oxidizing agent (e.g., via titration). |
| 2. Incorrect Reaction Temperature: Epoxidation reactions are often temperature-sensitive. | • For m-CPBA epoxidation, maintain a low temperature (0-25 °C) to prevent side reactions. • For gas-phase ozonolysis, ensure the temperature is optimized (e.g., around 325 °C) for high selectivity.[1] | |
| 3. Inefficient Stirring: In heterogeneous reactions, poor mixing can limit reactant contact. | • Ensure vigorous and consistent stirring throughout the reaction. | |
| 4. Presence of Water: Water can lead to the hydrolysis of the epoxide to form 2,3-butanediol (B46004), a common byproduct.[2][3][4] | • Use anhydrous solvents and reagents. • Dry glassware thoroughly before use. | |
| Formation of Significant Byproducts (e.g., 2,3-butanediol) | 1. Acidic Conditions: Acidic environments, including the carboxylic acid byproduct from peroxy acid oxidation, can catalyze the ring-opening of the epoxide.[2][3][4] | • Add a buffer, such as sodium bicarbonate, to neutralize acidic byproducts. • Perform the reaction in a non-aqueous solvent to prevent hydrolysis.[2][3][4] |
| 2. High Reaction Temperature: Elevated temperatures can promote side reactions. | • Maintain the recommended reaction temperature. | |
| Incomplete Reaction | 1. Insufficient Oxidizing Agent: The stoichiometric ratio of the oxidizing agent to the alkene is crucial. | • Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents of m-CPBA). |
| 2. Short Reaction Time: The reaction may not have proceeded to completion. | • Monitor the reaction progress using techniques like TLC or GC. • Extend the reaction time if necessary. | |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: This can complicate the separation of the organic and aqueous layers. | • Add brine (saturated NaCl solution) to break up emulsions. |
| 2. Co-distillation with Solvent: this compound is volatile and may co-distill with the solvent during removal under reduced pressure. | • Use a rotary evaporator with careful control of pressure and temperature. • Consider alternative purification methods like column chromatography for small-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The epoxidation of 2-butene (B3427860) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and generally reliable method.[5][6] This reaction is known for its high stereospecificity, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7] For example, cis-2-butene (B86535) will yield cis-2,3-epoxybutane, and trans-2-butene will yield trans-2,3-epoxybutane (B1179989).[7]
Q2: How can I minimize the formation of 2,3-butanediol as a byproduct?
A2: The formation of 2,3-butanediol occurs through the hydrolysis of the this compound product.[2][3][4] This is often catalyzed by acidic conditions.[2][3][4] To minimize this side reaction, it is crucial to carry out the synthesis in a non-aqueous solvent and to neutralize any acidic byproducts.[2][3][4] When using a peroxy acid like m-CPBA, adding a mild base such as sodium bicarbonate can help neutralize the resulting carboxylic acid.
Q3: What is the expected yield for the epoxidation of 2-butene with m-CPBA?
A3: Under optimized conditions, the epoxidation of alkenes with m-CPBA can typically achieve yields of around 75%.[2][3][4] However, the actual yield can be influenced by factors such as the purity of reagents, reaction temperature, and the efficiency of the workup and purification process.
Q4: Can I use hydrogen peroxide as the oxidizing agent?
A4: Yes, hydrogen peroxide can be used as an oxidant for the epoxidation of alkenes, but it often requires a catalyst, such as a transition metal complex or an enzyme, to be effective.[1] While hydrogen peroxide is an environmentally friendly reagent, optimizing the reaction conditions to achieve high selectivity and yield can be more complex compared to using peroxy acids.
Q5: How does the stereochemistry of the starting 2-butene affect the final product?
A5: The epoxidation of alkenes with peroxy acids is a stereospecific syn-addition, meaning the oxygen atom is added to the same face of the double bond.[5][6] Consequently, the stereochemistry of the starting 2-butene directly determines the stereochemistry of the resulting this compound. cis-2-butene will produce the meso compound, cis-2,3-epoxybutane, while trans-2-butene will produce a racemic mixture of the two enantiomers of trans-2,3-epoxybutane.[7]
Experimental Protocols
Epoxidation of trans-2-Butene with m-CPBA
This protocol describes a general procedure for the synthesis of trans-2,3-epoxybutane from trans-2-butene using m-CPBA.
Materials:
-
trans-2-Butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-butene (1.0 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of trans-2-butene.
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Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude trans-2,3-epoxybutane.
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The product can be further purified by distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Alkene Epoxidation Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature (°C) | 0 | 25 | 40 | Varies |
| m-CPBA (equivalents) | 1.0 | 1.1 | 1.5 | Varies |
| Reaction Time (h) | 2 | 4 | 6 | Varies |
| Solvent | Dichloromethane | Chloroform | Tetrahydrofuran | Varies |
Note: This table is illustrative. Actual yields will depend on the specific alkene and detailed experimental conditions. Researchers should optimize these parameters for their specific application.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trans-2,3-epoxybutane.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
Side reactions and byproducts in 2,3-Epoxybutane preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the preparation of 2,3-epoxybutane.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Diol Impurity
Symptoms:
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The final product yield is significantly lower than expected.
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Spectroscopic analysis (e.g., NMR, IR) of the crude product indicates the presence of 2,3-butanediol.
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The reaction mixture appears to have a higher viscosity than anticipated.
Possible Cause: The epoxy ring of this compound is susceptible to hydrolysis, leading to the formation of the corresponding diol, 2,3-butanediol. This reaction is often catalyzed by acidic or basic conditions and the presence of water.[1][2][3]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. The presence of water, even in trace amounts, can lead to the hydrolysis of the epoxide.
-
Control of pH:
-
If using peroxy acids (e.g., m-CPBA), the carboxylic acid byproduct can create an acidic environment that promotes ring-opening.[4] Consider adding a mild, non-nucleophilic base to neutralize the acid as it forms.
-
During workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to quench the reaction and neutralize any residual acid.
-
-
Temperature Control: Perform the reaction at the recommended temperature. Higher temperatures can accelerate the rate of hydrolysis.
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Purification Method: Standard distillation can sometimes lead to decomposition if residual acid or water is present. Consider using milder purification techniques such as thin-film distillation, which minimizes the contact time with heated surfaces and reduces the risk of hydrolysis and solvolysis.[5]
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Symptoms:
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The appearance of a viscous, sticky, or solid material in the reaction flask or upon purification.
-
Broad, unresolved peaks in the NMR spectrum of the crude product.
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Difficulty in isolating the pure this compound.
Possible Cause: Epoxides are highly reactive monomers that can undergo polymerization or oligomerization, particularly in the presence of catalysts (both acidic and basic) or when heated.[6][7][8] Nucleophilic attack on the epoxide ring can initiate a chain reaction, leading to the formation of polymers.[9]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as specified in the protocol. Avoid localized overheating, which can be caused by a rapid rate of addition of reagents or inadequate stirring.
-
Catalyst Concentration: If a catalyst is used for the epoxidation, ensure it is used in the correct stoichiometric amount. Excess catalyst can promote polymerization.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that favor polymerization.
-
Purification Strategy: If polymerization is observed during distillation, consider alternative purification methods like flash chromatography on a neutral support (e.g., silica (B1680970) gel deactivated with triethylamine) to isolate the monomeric epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Epoxidation of 2-butene (B3427860) with peroxy acids: This is a classic and widely used method where a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to deliver an oxygen atom across the double bond of 2-butene.[4][10][11]
-
From 2-butene via a chlorohydrin intermediate: This two-step process involves the reaction of 2-butene with hypochlorous acid (HOCl) to form a chlorohydrin, which is then treated with a base to yield this compound.[1]
-
Catalytic epoxidation with hydrogen peroxide: This method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, such as a titanium-silicalite, to form the epoxide.[5][12]
-
Two-step synthesis from butanediol (B1596017): A more recent approach involves the conversion of butanediol to a cyclic intermediate, which is then decarboxylated to produce the epoxide.[13][14]
Q2: My starting material is a mixture of butene isomers. Will this affect my product?
A2: Yes, the isomeric purity of your starting butene is crucial. If your starting material contains 1-butene (B85601) in addition to 2-butene, you will likely obtain a mixture of this compound and 1,2-epoxybutane (B156178) as products.[15] The separation of these isomers can be challenging due to their similar boiling points. It is recommended to use a starting material that is highly enriched in 2-butene to ensure the purity of the desired product.
Q3: What is the expected stereochemistry of the product when using a peroxy acid with cis- or trans-2-butene?
A3: The epoxidation of alkenes with peroxy acids is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[16]
-
Epoxidation of cis-2-butene will yield the meso-2,3-epoxybutane.
-
Epoxidation of trans-2-butene will result in a racemic mixture of (2R,3R)- and (2S,3S)-epoxybutane.
Q4: How can I effectively remove the carboxylic acid byproduct from the peroxy acid epoxidation?
A4: The carboxylic acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA) can be removed during the aqueous workup.[4] A common procedure is to wash the organic layer with a basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase. Ensure to perform multiple washes to completely remove the acidic byproduct.
Q5: Are there any specific safety precautions I should take when working with this compound and its precursors?
A5: Yes, several safety precautions are necessary:
-
Peroxy acids: Peroxycarboxylic acids are potentially explosive and should be handled with care. They are sensitive to shock and heat.
-
This compound: This compound is a highly reactive and flammable liquid.[6][8] It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided. Due to its reactivity, it can polymerize violently if heated or in the presence of catalysts.[6][7][8]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
| Parameter | Epoxidation with Peroxy Acid | Epoxidation with H₂O₂/Catalyst | Halohydrin Route |
| Starting Material | 2-Butene | 2-Butene | 2-Butene |
| Oxidizing Agent | e.g., m-CPBA | Hydrogen Peroxide | Hypochlorous Acid |
| Typical Solvent | Dichloromethane (B109758), Chloroform | Methanol | Water |
| Typical Temperature | 0 °C to room temperature | 40 - 130 °C[12] | Varies |
| Key Byproducts | Corresponding carboxylic acid | Water | Inorganic salts |
| Common Side Reactions | Ring-opening to diol | Ring-opening to diol | Formation of isomeric byproducts |
| Reported Selectivity | Generally high | >97.5% for epoxy butane[17] | Varies |
| Reported Yield | Varies depending on substrate and conditions | Varies | Varies |
Note: Specific yields and reaction conditions can vary significantly based on the detailed experimental protocol.
Experimental Protocols
Protocol 1: Epoxidation of trans-2-Butene using m-CPBA
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of trans-2-butene in dichloromethane (DCM). The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM is added dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction is allowed to stir at 0 °C and then gradually warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is cooled again in an ice bath and filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove residual acid), and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via peroxy acid epoxidation.
Caption: Main and side reaction pathways in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the product when 2-butene reacts with peroxy acid (RCO₃H) in the .. [askfilo.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. scispace.com [scispace.com]
- 6. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-EPOXY-2,3-DIMETHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. homework.study.com [homework.study.com]
- 11. homework.study.com [homework.study.com]
- 12. CN105315233A - Production method of epoxy butane - Google Patents [patents.google.com]
- 13. Efficient synthesis of epoxybutane from butanediol via a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. DE942088C - Process for the production of this compound - Google Patents [patents.google.com]
- 16. quora.com [quora.com]
- 17. CN109748886A - Hydrogen peroxide oxidation butylene produces epoxy butane method - Google Patents [patents.google.com]
Optimizing temperature and pressure for 2,3-Epoxybutane reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure in reactions involving 2,3-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting the temperature for a this compound ring-opening reaction?
A1: The optimal temperature for a this compound ring-opening reaction is highly dependent on the nucleophile, catalyst, and solvent used.
-
Nucleophile Strength: Strong nucleophiles (e.g., Grignard reagents, alkoxides) can often react at lower temperatures, while weaker nucleophiles (e.g., water, alcohols) typically require elevated temperatures or acid catalysis to proceed at a reasonable rate.
-
Catalyst: Acid catalysts (both Brønsted and Lewis acids) can significantly lower the required reaction temperature by activating the epoxide ring. Base-catalyzed reactions may also have varying temperature optima depending on the base strength.
-
Solvent: The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Microwave irradiation can be used to achieve higher temperatures in sealed vessels.
-
Stability: this compound and its products may be susceptible to decomposition or side reactions at elevated temperatures. It is crucial to find a balance between a sufficient reaction rate and minimizing unwanted byproducts.
Q2: How does pressure influence the outcome of this compound reactions?
A2: For most solution-phase reactions of this compound, pressure is not a primary parameter for optimization unless gaseous reagents are used or the reaction is performed well above the solvent's boiling point in a sealed reactor. In such cases, increased pressure can increase the concentration of gaseous reactants and prevent solvent boiling. High-pressure conditions (in the kbar range) can influence the stereoselectivity and regioselectivity of some epoxide ring-opening reactions, but this is a specialized technique not commonly employed in standard laboratory settings. For routine synthetic procedures, reactions are typically conducted at atmospheric pressure.
Q3: How can I control the regioselectivity of nucleophilic attack on this compound?
A3: The regioselectivity of ring-opening is primarily determined by the reaction conditions, specifically whether it is acid- or base-catalyzed.
-
Base-Catalyzed or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For this compound, both carbons are secondary, so for an unsubstituted ring, a mixture of products may be obtained if the nucleophile is sensitive to subtle electronic differences.
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. For this compound, this can lead to a mixture of regioisomers, and the outcome can be influenced by the specific acid catalyst and solvent.
Q4: What are common side reactions to be aware of during this compound reactions?
A4: Common side reactions include:
-
Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases at elevated temperatures.[1] This can often be mitigated by using a high concentration of the nucleophile and carefully controlling the temperature.
-
Rearrangement: In the presence of Lewis acids, epoxides can rearrange to form carbonyl compounds. For example, this compound could potentially rearrange to butanone.
-
Solvolysis: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile, leading to the formation of diols or ether-alcohols. Using a non-nucleophilic solvent can prevent this.
-
Elimination Reactions: Under certain basic conditions, elimination reactions can occur, leading to the formation of unsaturated alcohols.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of byproducts by TLC or GC/MS. Consider using a higher-boiling solvent or a sealed reaction vessel to safely reach higher temperatures. |
| Inactive Catalyst | If using an acid or base catalyst, ensure it is fresh and has not been deactivated by moisture or other impurities. For Lewis acids, ensure anhydrous conditions. Consider increasing the catalyst loading. |
| Poor Nucleophile | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). Alternatively, switch to an acid-catalyzed protocol to activate the epoxide. |
| Steric Hindrance | While this compound itself is not exceptionally hindered, bulky nucleophiles may require more forcing conditions (higher temperature, longer reaction time). |
Issue 2: Poor Regioselectivity
| Possible Cause | Suggested Solution |
| Mixed SN1/SN2 Pathway | The reaction conditions may be promoting a mixture of acid- and base-catalyzed pathways. Ensure the reaction is decisively acidic or basic. For example, if aiming for SN2 selectivity, use a strong base and avoid any acidic impurities. |
| Subtle Electronic/Steric Effects | Even with two secondary carbons, there can be subtle electronic differences that lead to a mixture of regioisomers. Changing the solvent polarity can sometimes influence the regioselectivity. Screening different Lewis acid catalysts can also be effective in directing the nucleophile to a specific carbon. |
| Thermodynamic vs. Kinetic Control | The initial product formed (kinetic product) may not be the most stable (thermodynamic product). Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. |
Issue 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Polymerization | Add the epoxide slowly to a solution of the nucleophile to maintain a low concentration of the epoxide. Use a less concentrated solution overall. Lower the reaction temperature. |
| Solvent Participation | Switch to a non-nucleophilic solvent (e.g., THF, diethyl ether, dichloromethane). Ensure all reagents and glassware are dry. |
| Product Decomposition | Monitor the reaction progress and stop it as soon as the starting material is consumed. Use milder workup conditions (e.g., avoid strong acids or bases during extraction). |
Quantitative Data on this compound Reactions
Table 1: Aminolysis of Epoxides
| Epoxide | Amine | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-2,3-epoxybutane | Diethylamine | Benzene (B151609) | 50-60 | 4 | High | |
| 1-Chloro-2,3-epoxybutane | Piperidine | Benzene | 50-60 | 4 | High | |
| Styrene Oxide | Aniline | Acetic Acid | 25 | 1 | 95 | This data is for a related epoxide. |
| Cyclohexene Oxide | Aniline | Acetic Acid | 25 | 1 | 92 | This data is for a related epoxide. |
Table 2: Hydrolysis and Alcoholysis of Epoxides
| Epoxide | Nucleophile | Catalyst/Conditions | Temperature (°C) | Pressure | Yield (%) | Reference |
| This compound | Water | H⁺ (catalytic) | Not specified | Atmospheric | Not specified | [2] |
| 1,2-Epoxybutane | Methanol | Lewis Acid (Sn-Beta) | 60 | Atmospheric | >95% conversion | This data is for a related epoxide. |
| Epichlorohydrin | Methanol | Lewis Acid (Sn-Beta) | 60 | Atmospheric | >95% conversion | This data is for a related epoxide. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to 2,3-Butanediol
This protocol describes the acid-catalyzed ring-opening of this compound to yield 2,3-butanediol.[2]
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable volume of the dilute aqueous acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-butanediol.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Base-Catalyzed Ring-Opening of this compound with an Amine
This protocol is a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, piperidine)
-
Benzene or diethyl ether (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the secondary amine (2 equivalents) in benzene or diethyl ether.
-
To this solution, add this compound (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for approximately 4 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. If a salt has precipitated, remove it by filtration.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by distillation or column chromatography.
Visualizations
Caption: A generalized experimental workflow for this compound ring-opening reactions.
Caption: Regioselectivity of acid- vs. base-catalyzed ring-opening of this compound.
References
Technical Support Center: Catalyst Selection for Efficient 2,3-Epoxybutane Ring-Opening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for the efficient catalytic ring-opening of 2,3-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: My this compound ring-opening reaction is showing low yield. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Incomplete conversion is a common issue; ensure you are using a sufficient amount of the nucleophile and an appropriate catalyst loading. Consider extending the reaction time or moderately increasing the temperature.[1] The stability of this compound can also be a factor, as epoxides can be prone to polymerization or decomposition under harsh conditions. Employing milder reaction conditions or a more selective catalyst can often mitigate these side reactions. Lastly, problems during product isolation and purification can lead to an apparent low yield. It is advisable to review your work-up and purification methods to minimize product loss.
Q2: I am observing significant formation of 2,3-butanediol (B46004) as a byproduct in my alcoholysis reaction. How can I prevent this?
A2: The formation of a diol is a frequent side reaction, particularly when water is present, which acts as a competing nucleophile leading to hydrolysis of the epoxide. To minimize diol formation, it is crucial to use anhydrous (dry) reagents and solvents. If the reaction must be conducted in a protic solvent, using a large excess of the desired alcohol nucleophile can help it outcompete any residual water.
Q3: How can I control the regioselectivity of the ring-opening reaction for an unsymmetrical epoxide?
A3: While this compound is symmetrical, the principles of regioselectivity are critical for other epoxides and are determined by the reaction conditions.
-
Under basic or nucleophilic conditions (SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon atom.[2]
-
Under acidic conditions (SN1-like mechanism): The reaction proceeds through a transition state with significant carbocation character. The nucleophile will attack the more substituted carbon, as it can better stabilize the partial positive charge.[2]
Q4: What is the expected stereochemistry of the product?
A4: The ring-opening of epoxides is a stereospecific reaction. It typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of the stereochemistry at the carbon center that is attacked.[3] For example, the hydrolysis of cis-2,3-dimethyloxirane (a meso compound) using an epoxide hydrolase enzyme results in the formation of (2R,3R)-butane-2,3-diol.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). For heterogeneous catalysts, confirm that the active sites are not poisoned. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress over a longer period using techniques like TLC or GC. | |
| Poor substrate or nucleophile quality. | Verify the purity of your this compound and nucleophile. Use freshly distilled or purified reagents if necessary. | |
| Formation of Polymer Byproducts | Reaction conditions are too harsh (e.g., overly acidic or high temperature). | Use milder reaction conditions. Consider using a heterogeneous catalyst which can offer higher selectivity and milder operating conditions.[4] |
| Inconsistent Results | Variability in catalyst preparation or loading. | For heterogeneous catalysts, ensure consistent synthesis and activation procedures. Use precise measurements for catalyst loading. |
| Presence of variable amounts of water. | Always use anhydrous solvents and reagents for non-hydrolysis reactions. Dry glassware thoroughly before use. |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for achieving high efficiency and selectivity. Below is a summary of performance data for different catalyst types. Note that data for the closely related 1,2-epoxybutane (B156178) is included to illustrate trends.
Table 1: Heterogeneous Lewis Acid Catalysts for Alcoholysis
| Catalyst | Epoxide Substrate | Nucleophile | Regioselectivity (Terminal Ether/Alcohol) | Reference |
| Sn-Beta | 1,2-Epoxybutane | Methanol (B129727) | 54% | [4] |
| Hf-Beta | 1,2-Epoxybutane | Methanol | 56% | [4] |
| Zr-Beta | 1,2-Epoxybutane | Methanol | 60% | [4] |
Table 2: Enzyme-Catalyzed Hydrolysis
| Catalyst | Epoxide Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Epoxide Hydrolase | cis-2,3-Dimethyloxirane | (2R,3R)-Butane-2,3-diol | 86% | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the general procedure for the acid-catalyzed ring-opening of this compound to form 2,3-butanediol, with reaction progress monitored by Nuclear Magnetic Resonance (NMR).[5]
Materials:
-
This compound
-
Deuterated sulfuric acid (D₂SO₄) in D₂O (e.g., 0.1 M)
-
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal standard
-
NMR tubes
-
25 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a deuterated sulfuric acid solution of the desired concentration in D₂O. Add DSS (0.1 wt%) as an internal standard.
-
Place a 5 mL aliquot of the acid solution into a 25 mL Erlenmeyer flask with a magnetic stir bar and begin stirring.
-
Add 50 µL of this compound to the stirring acid solution and start a timer.
-
After 3 minutes of vigorous stirring, transfer a sample of the reaction mixture to an NMR tube.
-
Begin acquiring sequential ¹H NMR spectra. Record the time at the end of each acquisition.
-
Monitor the disappearance of the epoxide signals and the appearance of the 2,3-butanediol signals over time.
-
Calculate the relative amounts of reactant and product by integrating the respective peaks and normalizing to the DSS internal standard.
-
Upon reaction completion, neutralize the solution with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to isolate the 2,3-butanediol.
Protocol 2: Heterogeneous Catalysis with Sn-Beta for Alcoholysis
This protocol describes a general method for the ring-opening of an epoxide with an alcohol using a solid acid catalyst, adapted for this compound.[4]
Materials:
-
This compound
-
Anhydrous methanol
-
Sn-Beta catalyst
-
Diethylene glycol dibutyl ether (DGDE) as an internal standard
-
10 mL two-neck round-bottom flask
-
Condenser
-
Silicone oil bath with a magnetic stirrer hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Activate the Sn-Beta catalyst by calcination in air at 550 °C for 12 hours.
-
In a 10 mL two-neck round-bottom flask equipped with a condenser, prepare a 2 mL solution of 0.4 M this compound in anhydrous methanol.
-
Add DGDE as an internal standard. Take an initial sample (t=0) for GC analysis.
-
Add the Sn-Beta catalyst to achieve a desired substrate-to-metal ratio (e.g., 250:1).
-
Lower the flask into a pre-heated silicone oil bath (e.g., 60 °C) and begin vigorous stirring (600 RPM).
-
Take aliquots of the reaction mixture at regular intervals, filter out the catalyst, and analyze by GC to monitor the conversion of this compound and the formation of the methoxy (B1213986) alcohol product.
-
After the reaction, cool the mixture, separate the catalyst by filtration, and wash it with methanol for potential reuse.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Visualized Workflows and Concepts
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: Catalyst Selection Logic Diagram.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 5. www2.oberlin.edu [www2.oberlin.edu]
Technical Support Center: Separation of 2,3-Epoxybutane Stereoisomers
Welcome to the Technical Support Center for the analysis and separation of 2,3-epoxybutane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the separation of cis-2,3-epoxybutane (B155849) (a meso compound) and the enantiomeric pair of trans-2,3-epoxybutane (B1179989) ((2R,3R)- and (2S,3S)-2,3-dimethyloxirane).
Choosing Your Separation Strategy
The selection of an appropriate method for separating this compound stereoisomers depends on the specific goals of your experiment, such as whether you need to separate the cis and trans diastereomers, resolve the trans-enantiomers, or both. The following diagram outlines a general workflow to guide your decision-making process.
Caption: Workflow for selecting a separation method for this compound stereoisomers.
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a powerful technique for separating the cis and trans diastereomers of this compound and for resolving the trans-enantiomers on a suitable chiral stationary phase.
Frequently Asked Questions (FAQs) - GC Analysis
Q1: What type of GC column is best for separating cis- and trans-2,3-epoxybutane?
A1: For separating the diastereomers, a non-polar or mid-polarity column is generally sufficient. A column with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase will typically provide good resolution based on the difference in their boiling points. To separate the trans-enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those containing derivatized β-cyclodextrin, are commonly used for the chiral separation of volatile epoxides.[1]
Q2: My peaks for the cis and trans isomers are co-eluting. How can I improve the separation?
A2: Co-elution of diastereomers can often be resolved by optimizing the temperature program. Try decreasing the initial oven temperature and using a slower temperature ramp rate. This will increase the interaction time of the analytes with the stationary phase, potentially improving resolution. If this doesn't work, consider using a longer column or a column with a thicker stationary phase film to increase retention and enhance separation.
Q3: I am observing poor peak shape (fronting or tailing) for the epoxybutane isomers. What could be the cause?
A3: Poor peak shape for these volatile compounds can be caused by several factors:
-
Injector Issues: An injector temperature that is too low can lead to slow volatilization and peak tailing. Conversely, a temperature that is too high can cause sample degradation. Ensure the injector temperature is optimized.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a higher split ratio.
-
Active Sites: Active sites in the injector liner or on the column can cause peak tailing, especially for polar compounds. Using a deactivated liner and a high-quality, inert column can mitigate this issue.
Q4: I am not getting any separation of the trans-enantiomers on my chiral column. What should I do?
A4: Lack of enantiomeric separation can be due to several reasons:
-
Incorrect Column: Ensure you are using a chiral stationary phase suitable for volatile, small molecules.
-
Temperature: Chiral separations are often highly temperature-dependent. A small change in the oven temperature can have a significant impact on resolution. Experiment with different isothermal temperatures or a very slow temperature ramp.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas can affect chiral resolution. Optimize the flow rate for your column dimensions.
Troubleshooting Common GC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Diastereomers | Inadequate column efficiency. | Use a longer column or a column with a smaller internal diameter. |
| Sub-optimal temperature program. | Decrease the initial temperature and/or the ramp rate. | |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated liner; trim the first few centimeters of the column. |
| Sample degradation. | Lower the injector temperature. | |
| Peak Fronting | Column overload. | Dilute the sample; increase the split ratio. |
| No Chiral Separation | Inappropriate chiral stationary phase. | Select a column specifically designed for chiral separation of volatile compounds (e.g., a cyclodextrin-based phase). |
| Non-optimal temperature. | Perform a temperature optimization study, testing a range of isothermal temperatures. |
Supercritical Fluid Chromatography (SFC) Troubleshooting Guide
SFC is an attractive alternative to GC and HPLC for the separation of chiral compounds, offering fast analysis times and reduced solvent consumption.[2]
Frequently Asked Questions (FAQs) - SFC Analysis
Q1: What type of column and mobile phase should I use for the chiral separation of this compound stereoisomers by SFC?
A1: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are highly effective for the chiral separation of a wide range of compounds, including epoxides, in SFC.[3] The mobile phase typically consists of supercritical CO₂ with a small percentage of a polar organic modifier, such as methanol (B129727) or ethanol.
Q2: How can I improve the resolution between the trans-enantiomers in my SFC separation?
A2: To improve resolution in SFC, you can adjust several parameters:
-
Modifier Percentage: Decreasing the percentage of the organic modifier will generally increase retention and may improve resolution.
-
Back Pressure: Increasing the back pressure increases the density of the mobile phase, which can affect selectivity.
-
Temperature: As with GC, temperature can have a significant effect on chiral recognition in SFC.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.
Q3: My peaks are broad and show poor efficiency. What can I do?
A3: Broad peaks in SFC can be due to several factors, including extra-column band broadening and sub-optimal chromatographic conditions. Ensure that the tubing and connections in your system have minimal dead volume. You can also try adjusting the flow rate and temperature to find the optimal conditions for your separation.
Troubleshooting Common SFC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | Sub-optimal mobile phase composition. | Optimize the type and percentage of the organic modifier. |
| Incorrect back pressure or temperature. | Systematically vary the back pressure and temperature to find the optimal conditions. | |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of connecting tubing. |
| Sub-optimal flow rate. | Perform a flow rate optimization study. | |
| Shifting Retention Times | Fluctuations in pressure or temperature. | Ensure the system is properly equilibrated and that the pressure and temperature are stable. |
| Mobile phase composition variability. | Ensure accurate and consistent mixing of the CO₂ and modifier. |
Kinetic Resolution Troubleshooting Guide
Kinetic resolution is a powerful technique for obtaining enantiomerically enriched samples of the trans-2,3-epoxybutane enantiomers on a preparative scale.[4] This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Frequently Asked Questions (FAQs) - Kinetic Resolution
Q1: What are common methods for the kinetic resolution of epoxides like this compound?
A1: Hydrolytic kinetic resolution (HKR) using chiral salen-metal complexes is a widely used and effective method for the kinetic resolution of terminal and internal epoxides. Enzymatic resolutions using lipases or epoxide hydrolases are also common and offer high enantioselectivity under mild conditions.
Q2: My kinetic resolution is showing low enantioselectivity (low ee%). How can I improve it?
A2: Low enantioselectivity can be due to a number of factors:
-
Catalyst/Enzyme Choice: The choice of catalyst or enzyme is crucial. You may need to screen several different catalysts or enzymes to find one that is highly selective for your substrate.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The solvent can have a significant impact on the reaction rate and selectivity.
-
Catalyst Loading: The amount of catalyst used can also influence the outcome.
Q3: The conversion in my kinetic resolution is very low. What can I do to increase it?
A3: Low conversion can be addressed by:
-
Increasing Reaction Time: Simply allowing the reaction to proceed for a longer period can increase conversion.
-
Increasing Temperature: While this may decrease enantioselectivity, a modest increase in temperature can significantly increase the reaction rate.
-
Increasing Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction.
Troubleshooting Common Kinetic Resolution Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | Sub-optimal catalyst/enzyme. | Screen a variety of chiral catalysts or enzymes. |
| High reaction temperature. | Decrease the reaction temperature. | |
| Inappropriate solvent. | Test a range of solvents with different polarities. | |
| Low Conversion | Insufficient reaction time. | Increase the reaction time and monitor progress. |
| Low reaction temperature. | Cautiously increase the temperature while monitoring the effect on ee%. | |
| Insufficient catalyst/enzyme. | Increase the catalyst/enzyme loading. | |
| Difficulty Separating Product from Unreacted Epoxide | Similar physical properties. | Use a different separation technique, such as column chromatography with a more selective stationary phase or distillation under reduced pressure. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Stereoisomers
This protocol describes a general method for the separation of cis- and trans-2,3-epoxybutane and the chiral separation of the trans-enantiomers.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet at 200 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 2 °C/min.
-
Final hold: Hold at 150 °C for 2 minutes.
-
-
MS Detector:
-
Transfer line temperature: 250 °C.
-
Ion source temperature: 230 °C.
-
Scan range: m/z 35-100.
-
Protocol 2: SFC Chiral Separation of this compound Stereoisomers
This protocol provides a starting point for the chiral separation of this compound stereoisomers using SFC.
-
Instrumentation: Supercritical fluid chromatograph with a UV or mass spectrometric detector.
-
Column: Polysaccharide-based chiral column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
Gradient: 2% to 15% B over 10 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
Protocol 3: Hydrolytic Kinetic Resolution of trans-2,3-Epoxybutane
This protocol is a general procedure for the hydrolytic kinetic resolution of racemic trans-2,3-epoxybutane.
-
Materials:
-
Racemic trans-2,3-epoxybutane.
-
Chiral (salen)Co(III)OAc complex (e.g., (R,R)- or (S,S)-enantiomer).
-
Water (deionized).
-
Solvent (e.g., THF or tert-butyl methyl ether).
-
-
Procedure:
-
To a solution of the chiral (salen)Co(III)OAc complex (0.5 mol%) in the chosen solvent, add the racemic trans-2,3-epoxybutane.
-
Cool the mixture to 0 °C and add 0.55 equivalents of water.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by chiral GC to determine the conversion and enantiomeric excess of the remaining epoxide.
-
Once the desired ee is reached (typically at ~50% conversion), quench the reaction and separate the unreacted epoxide from the diol product by column chromatography or distillation.
-
Quantitative Data Summary
The following tables provide representative data for the separation of this compound stereoisomers. Note that actual values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative GC Retention Times
| Stereoisomer | Typical Retention Time (min) |
| cis-2,3-Epoxybutane | 8.5 |
| (2R,3R)-trans-2,3-Epoxybutane | 9.2 |
| (2S,3S)-trans-2,3-Epoxybutane | 9.5 |
Table 2: Representative SFC Separation Parameters
| Parameter | Value |
| Resolution (Rs) between trans-enantiomers | > 1.5 |
| Selectivity (α) | > 1.2 |
Table 3: Representative Kinetic Resolution Results
| Catalyst/Enzyme | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Epoxide |
| Chiral (salen)Co(III) Complex | ~50 | >98 |
| Lipase | ~45 | >95 |
Troubleshooting Workflow Diagram
This diagram provides a logical workflow for troubleshooting common issues encountered during the chromatographic separation of this compound stereoisomers.
Caption: A troubleshooting workflow for common issues in chromatographic separations.
References
Preventing unwanted polymerization of 2,3-Epoxybutane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 2,3-epoxybutane during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visual changes in this compound appearance (e.g., increased viscosity, cloudiness, or solidification).
-
Possible Cause: Onset of polymerization. Epoxides like this compound are highly reactive and can polymerize when exposed to catalysts, heat, or moisture.[1]
-
Immediate Action:
-
Isolate the container in a well-ventilated area, away from ignition sources.
-
Do not attempt to open a container that shows signs of pressurization.
-
Review storage conditions against the recommendations in Table 1.
-
-
Preventative Measures:
-
Strictly adhere to recommended storage conditions.
-
Use an inert atmosphere (e.g., nitrogen or argon) to blanket the compound.
-
Consider the addition of a polymerization inhibitor for long-term storage (see FAQs).
-
Issue 2: Inconsistent experimental results using stored this compound.
-
Possible Cause: Partial polymerization or degradation of the material, leading to lower purity.
-
Troubleshooting Steps:
-
Verify the purity of the this compound using analytical methods such as Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy (see Experimental Protocols).
-
If purity is compromised, consider purifying the material by distillation, taking care to avoid high temperatures that could accelerate polymerization.
-
For future experiments, use freshly opened or recently purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize the risk of polymerization, this compound should be stored under the conditions summarized in Table 1.
Q2: What factors can initiate the polymerization of this compound?
A2: Polymerization can be initiated by:
-
Heat: Elevated temperatures can promote polymerization.[1]
-
Catalysts: Acids, bases, and certain metal salts can catalyze polymerization.[1]
-
Moisture: Water can react with epoxides, potentially leading to polymerization.
-
Light: Although less common for this specific compound, UV light can initiate polymerization in some epoxides.
Q3: Can I use an inhibitor to prevent the polymerization of this compound?
A3: Yes, the addition of a polymerization inhibitor can be an effective strategy for preventing unwanted polymerization, especially during long-term storage. While specific studies on inhibitors for this compound are limited, phenolic antioxidants are commonly used for stabilizing epoxides. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can be effective in preventing free-radical mediated oxidation and polymerization.[2][3][4][5] It is recommended to add a low concentration (e.g., 100-200 ppm) of an inhibitor like BHT to the this compound for extended storage.
Q4: How can I detect if my this compound has started to polymerize?
A4: Besides visual inspection (increased viscosity, solidification), you can use the analytical techniques detailed in the Experimental Protocols section to assess the purity and detect the presence of polymers or degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to oxygen and moisture, which can initiate polymerization. |
| Container | Tightly sealed, opaque glass | Protects from moisture and light. |
| Incompatible Materials | Acids, bases, oxidizing agents, reducing agents | These substances can catalyze polymerization.[1] |
| Ignition Sources | Store away from heat, sparks, and open flames | This compound is flammable. |
Experimental Protocols
Protocol 1: Purity Assessment and Polymerization Detection by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and detect the presence of higher molecular weight oligomers or polymers.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile organic compounds (e.g., a column with a polyethylene (B3416737) glycol or polysiloxane stationary phase).
-
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The presence of peaks with longer retention times than the main this compound peak may indicate the formation of oligomers or polymers. The purity can be calculated based on the peak area of this compound relative to the total peak area.
-
Protocol 2: Monitoring Polymerization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the disappearance of the epoxide functional group, which indicates polymerization.
-
Methodology:
-
Sample Preparation: A small drop of the this compound sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
FTIR Analysis: Acquire the infrared spectrum of the sample.
-
Data Interpretation: The characteristic absorption band for the epoxide ring (C-O-C stretching) appears around 823-950 cm⁻¹.[6][7] A decrease in the intensity of this peak over time or in a suspect sample compared to a pure standard indicates the opening of the epoxide ring and thus, polymerization. The appearance of a broad hydroxyl (-OH) band around 3400 cm⁻¹ may also suggest hydrolysis or polymerization.[7]
-
Protocol 3: Structural Analysis of Degradation Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the structure of any degradation or polymerization products.
-
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: The ¹H NMR spectrum of pure this compound will show characteristic signals for the methyl and methine protons of the epoxide ring. The appearance of new, broader signals, particularly in the region where protons attached to carbons bearing hydroxyl groups or ether linkages resonate, can indicate polymerization. Two-dimensional NMR techniques can be used for more detailed structural elucidation of any impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Simplified cationic polymerization mechanism.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. formunova.com [formunova.com]
- 6. Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00688B [pubs.rsc.org]
- 7. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,3-Epoxybutane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving 2,3-epoxybutane. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction conversion rates and product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound ring-opening reaction has a very low conversion rate. What are the primary factors I should investigate?
A1: Low conversion rates in this compound reactions can often be attributed to several key factors:
-
Nucleophile Reactivity: The choice of nucleophile is critical. Weak nucleophiles may not react efficiently without activation of the epoxide ring.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate.
-
Catalyst Activity: In catalyzed reactions, the catalyst may be inactive or poisoned.
-
Presence of Water: Unwanted water can lead to the formation of 2,3-butanediol (B46004) as a byproduct, consuming the starting material.[1]
-
Steric Hindrance: The nucleophile may be too bulky to efficiently attack the carbon atoms of the epoxide ring.
Q2: I am observing the formation of 2,3-butanediol as a major byproduct. How can I minimize this?
A2: The formation of 2,3-butanediol is a common issue, particularly in reactions that are sensitive to moisture.[1] This occurs when water, acting as a nucleophile, hydrolyzes the epoxide. To mitigate this:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware. Reagents should also be anhydrous.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.
-
Excess Nucleophile: Using a molar excess of the desired nucleophile can help it outcompete residual water in the reaction mixture.
Q3: How do reaction conditions (acidic vs. basic) affect the outcome of my this compound reaction?
A3: The pH of the reaction medium dictates the regioselectivity of the ring-opening reaction by determining the reaction mechanism.
-
Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon atom due to the development of a partial positive charge in the transition state.
-
Basic or Neutral Conditions (SN2): A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs at the less sterically hindered carbon atom.[2][3]
Q4: My reaction is sluggish, even with a strong nucleophile. What can I do to improve the reaction rate?
A4: A sluggish reaction can be accelerated by optimizing the following parameters:
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the attacking species. Polar aprotic solvents are often a good choice for SN2 reactions.
-
Catalyst: If not already in use, consider adding a suitable catalyst. For example, a Lewis acid can activate the epoxide ring towards nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Conversion Rate with Amine Nucleophiles
| Possible Cause | Troubleshooting Steps |
| Low Nucleophilicity of Amine | For weakly nucleophilic amines (e.g., anilines), consider adding a Lewis acid catalyst to activate the epoxide ring. |
| Steric Hindrance | If using a bulky amine, consider switching to a less sterically hindered analog if the application allows. Alternatively, increasing the reaction temperature may overcome the steric barrier. |
| Formation of Dialkylation Product | An excess of this compound can lead to the amine reacting twice. Use a molar excess of the amine to favor the mono-alkylation product. |
| Solvent Effects | Ensure the solvent is appropriate for the reaction. Polar protic solvents can solvate the amine, reducing its nucleophilicity. Consider switching to a polar aprotic solvent. |
Issue 2: Low Yield in the Synthesis of 2,3-Butanediol (Hydrolysis)
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Ensure sufficient water is present to act as the nucleophile. The reaction can be catalyzed by either acid or base. |
| Suboptimal pH | For acid-catalyzed hydrolysis, ensure the acid concentration is sufficient to protonate the epoxide. For base-catalyzed hydrolysis, a strong base like NaOH is typically required. |
| Product Isolation Issues | 2,3-butanediol is highly soluble in water, which can make extraction difficult.[4] Consider using a continuous extraction method or a solvent that has a high partition coefficient for the diol. Salting out the aqueous layer can also improve extraction efficiency. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Styrene Oxide | Aniline | Acetic Acid | None | 95 | [5] |
| Cyclohexene Oxide | Morpholine | Acetic Acid | None | 92 | [5] |
| Propylene Oxide | Benzylamine | DMF/H₂O | DMF/H₂O | 98 | [6] |
| 1,2-Epoxyhexane | Aniline | Lipase | Toluene | >99 | [7] |
Note: Data for various epoxides is presented to illustrate general trends in reactivity.
Table 2: Comparison of Acidic and Basic Methanolysis of a Substituted Epoxide
| Reaction Conditions | Major Product | Mechanism |
| CH₃OH, H₂SO₄ (catalytic) | Nucleophilic attack at the more substituted carbon | SN1-like |
| CH₃ONa, CH₃OH | Nucleophilic attack at the less substituted carbon | SN2 |
This table illustrates the principle of regioselectivity in epoxide ring-opening reactions.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathways for epoxide ring-opening.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Butene (B3427860)
This protocol describes the epoxidation of 2-butene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
cis- or trans-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve m-CPBA in dichloromethane and add it to the dropping funnel.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-butene over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of this compound
This protocol provides a general method for the ring-opening of this compound with a nucleophile under basic/neutral conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an amine, or an alcohol with a base)
-
Appropriate solvent (e.g., THF, DMF, or the alcohol nucleophile itself)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, dissolve the nucleophile in the chosen solvent. If the nucleophile is an alcohol, a catalytic amount of a strong base (e.g., sodium methoxide) should be added.
-
Add this compound to the solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately. For example, if a strong base was used, neutralize with a mild acid.
-
Perform a standard aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ring-opened product.
References
- 1. benchchem.com [benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. blogs.anl.gov [blogs.anl.gov]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. Catalysts | Free Full-Text | Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
Moisture sensitivity and handling of anhydrous 2,3-Epoxybutane
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of anhydrous 2,3-Epoxybutane.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is anhydrous this compound?
A1: Anhydrous this compound is highly sensitive to moisture.[1][2] Epoxides can react with water, leading to ring-opening and the formation of the corresponding diol (2,3-butanediol).[3] This reaction can be catalyzed by both acids and bases.[1][2] The presence of even trace amounts of water can lead to the formation of impurities and a reduction in the yield of the desired product. Therefore, it is crucial to handle and store anhydrous this compound under strict anhydrous conditions.
Q2: What are the recommended storage conditions for anhydrous this compound?
A2: To maintain its anhydrous state and prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in an explosion-proof refrigerator to minimize polymerization and maintain stability.[2]
Q3: What are the primary hazards associated with this compound?
A3: this compound is a flammable liquid and may form explosive mixtures with air.[2] It is also a reactive compound that can polymerize, sometimes violently, in the presence of catalysts or upon heating.[1][2] It may cause skin and eye irritation.[2]
Q4: How can I determine the water content in my sample of this compound?
A4: Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in organic solvents and reagents like this compound.[4][5][6][7][8] This technique is highly specific to water and can provide precise measurements of the water content.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction with Anhydrous this compound
Possible Cause 1: Presence of Moisture
-
Troubleshooting: Ensure all glassware was rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and reagents. Handle all materials under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Verification: Check the water content of the solvent and starting materials using Karl Fischer titration.
Possible Cause 2: Incomplete Reaction
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.
-
Verification: Analyze a small aliquot of the reaction mixture to check for the presence of starting material.
Possible Cause 3: Degradation of this compound
-
Troubleshooting: Ensure the reaction temperature is not excessively high, as this can lead to polymerization or decomposition.[1][2] Use fresh, properly stored this compound.
-
Verification: Check the purity of the this compound before use via NMR or GC analysis.
Issue 2: Formation of 2,3-Butanediol as a Major Byproduct
Possible Cause: Hydrolysis of the Epoxide
-
Troubleshooting: This is a clear indication of water contamination. Review and improve your anhydrous technique. Ensure all solvents and reagents are scrupulously dried.
-
Prevention: Use freshly dried solvents. If possible, distill the this compound from a suitable drying agent (e.g., CaH₂) before use, taking care due to its low boiling point and flammability.
Issue 3: Poor Regioselectivity in the Ring-Opening Reaction
Possible Cause: Incorrect Reaction Conditions
-
Troubleshooting: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
-
Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack occurs at the less sterically hindered carbon. To favor this, use a strong, non-bulky nucleophile.
-
Under acidic conditions (SN1-like mechanism): Nucleophilic attack occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.
-
-
Optimization: Carefully control the pH of the reaction mixture. For SN2 reactions, ensure no acidic impurities are present. For SN1-type reactions, use a suitable protic or Lewis acid catalyst.
Data Presentation
Table 1: Hydrolysis Rate Constants of Structurally Similar Epoxides
| Epoxide | Hydrolysis Rate Constant (M⁻¹s⁻¹) | Conditions |
| 2-methyl-2,3-epoxybutane | 9.0 | Acid-catalyzed |
| 2-methyl-1,2-epoxypropane | 8.7 | Acid-catalyzed |
Note: Data for this compound is not directly available in the search results. The provided data for structurally similar epoxides can be used as an estimate for its reactivity towards acid-catalyzed hydrolysis.[9]
Experimental Protocols
Protocol 1: General Handling of Anhydrous this compound under Inert Atmosphere
Objective: To safely transfer a known quantity of anhydrous this compound for a moisture-sensitive reaction.
Materials:
-
Anhydrous this compound in a septum-sealed bottle
-
Flame-dried or oven-dried reaction flask with a magnetic stir bar and a rubber septum
-
Schlenk line with a supply of dry nitrogen or argon gas
-
Dry syringes and needles
-
Anhydrous solvent
Procedure:
-
Assemble the reaction flask and flame-dry it under vacuum, then allow it to cool to room temperature under a positive pressure of inert gas.
-
Introduce the anhydrous solvent into the reaction flask via a cannula or a dry syringe.
-
Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.
-
Using a second, dry syringe, pierce the septum and withdraw the desired volume of this compound.
-
Carefully transfer the this compound to the reaction flask by injecting it through the septum.
-
Maintain a positive pressure of inert gas in the reaction flask throughout the experiment.
Protocol 2: Quenching a Reaction Containing this compound
Objective: To safely neutralize any unreacted this compound and other reactive species at the end of a reaction.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or water
-
Ice bath
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cool the reaction flask in an ice bath to control any potential exotherm.
-
Slowly and dropwise, add the quenching solution (e.g., saturated aqueous NH₄Cl) to the stirred reaction mixture. Be cautious as gas evolution or an exothermic reaction may occur.[10]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.[11]
Mandatory Visualization
Caption: Workflow for handling anhydrous this compound.
Caption: Troubleshooting guide for low yield reactions.
References
- 1. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. rsc.org [rsc.org]
Technical Support Center: Purifying 2,3-Epoxybutane with Column Chromatography
Welcome to the technical support center for the column chromatography purification of 2,3-Epoxybutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on a silica (B1680970) gel column?
A1: The most common issue is the acid-catalyzed ring-opening of the epoxide on the silica gel, which is slightly acidic.[1] This can lead to the formation of diol impurities and a lower yield of the desired this compound.
Q2: How can I prevent the decomposition of this compound on the silica gel column?
A2: To minimize decomposition, you can deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier, like triethylamine (B128534) (typically 0.1-1%), to the mobile phase.[2][3] Alternatively, you can use a slurry of silica gel with a small percentage of water to deactivate it.[2] Using a less acidic stationary phase, such as neutral alumina, is also a viable option.[4]
Q3: What is a good starting mobile phase for the purification of this compound?
A3: A good starting point for determining the ideal solvent system is to use Thin Layer Chromatography (TLC).[5] For a relatively nonpolar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is a common choice.[6] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
Q4: My purified this compound shows impurities after storage, even though it was pure after the column. What could be the reason?
A4: this compound is a volatile and reactive compound. The appearance of new impurities upon storage could be due to decomposition or reaction with trace amounts of acid or water. It is advisable to store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) and use it as soon as possible after purification.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of this compound | 1. Decomposition on the silica gel column.[4]2. The compound is too volatile and evaporated during solvent removal. | 1. Deactivate the silica gel with triethylamine or use neutral alumina.[2][4]2. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Broad peaks or "tailing" during chromatography | 1. Column overload.[7]2. Strong interaction with acidic sites on the silica gel.[7] | 1. Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to sample ratio of 30:1 to 50:1 by weight.[2]2. Use deactivated silica gel or add a modifier like triethylamine to the mobile phase.[7] |
| Co-elution of impurities with this compound | The impurity has a very similar polarity to the target compound. | 1. Optimize the mobile phase system using TLC. Try different solvent combinations (e.g., dichloromethane (B109758)/diethyl ether).2. Consider using a different stationary phase, such as alumina, which can alter the separation selectivity.[8] |
| The compound runs at the solvent front (high Rf) even with 100% hexane. | This compound is not polar enough to interact with the silica gel. | This is unlikely for this compound, but if it occurs, you may need to use a less polar stationary phase, although this is not common practice for this type of compound. Double-check that your starting material is correct. |
| The compound won't move from the baseline (low Rf) even with a high concentration of ethyl acetate. | The compound may have decomposed into a very polar diol, or there might be highly polar impurities in the crude mixture. | 1. First, confirm the identity of the spot on the baseline using TLC analysis against a standard if available.2. If it is the desired product, a more polar mobile phase system, such as dichloromethane/methanol, may be required.[6] However, be mindful of the increased risk of epoxide ring-opening. |
Experimental Protocol: Flash Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities in your crude mixture.
1. Preparation of the Stationary Phase (Deactivated Silica Gel):
-
Weigh out the required amount of silica gel (a good starting point is a 40:1 ratio of silica gel to crude material by weight).[2]
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[2]
-
Carefully apply the sample to the top of the silica gel bed.[9]
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Begin collecting fractions.
-
Monitor the elution process using TLC to identify the fractions containing the purified this compound. Aim for an Rf value of around 0.3-0.4 for good separation.[2]
4. Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator, maintaining a low temperature and pressure to prevent loss of the volatile product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (deactivated) or Neutral Alumina | To prevent acid-catalyzed ring-opening of the epoxide.[2][4] |
| Silica Gel to Sample Ratio | 30:1 to 50:1 (by weight) | A higher ratio is recommended for difficult separations to ensure good resolution.[2] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Diethyl Ether | These solvent systems offer good selectivity for relatively nonpolar compounds. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | To deactivate the silica gel and prevent epoxide decomposition.[7] |
| Target Rf Value (on TLC) | ~0.3 - 0.4 | An Rf in this range generally provides good separation on a column.[2] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Disposal of 2,3-Epoxybutane Waste and Residues
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) regarding the safe disposal of 2,3-epoxybutane waste and residues. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly flammable liquid with a low flash point.[1] It is also a reactive compound that can polymerize violently when exposed to catalysts or heat. It reacts with acids, bases, oxidizing agents, and reducing agents. Furthermore, it is classified as a suspected carcinogen and can cause skin, eye, and respiratory irritation.[2][3]
Q2: What is the recommended immediate action for a small spill of this compound?
A2: For small spills, immediately remove all sources of ignition. Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the liquid. The contaminated absorbent material should then be collected and sealed in a vapor-tight plastic bag for disposal as hazardous waste. The spill area should be washed with a soap and water solution.[1]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should not dispose of this compound, in any quantity, down the drain. It is water-soluble and toxic, and this method of disposal can lead to environmental contamination.[4]
Q4: How should I dispose of empty containers that held this compound?
A4: Empty containers should be handled as hazardous waste unless properly decontaminated. They may retain product residue and vapors which are flammable.[3] It is recommended to rinse the container with a suitable solvent (e.g., acetone) to remove residual this compound. The rinseate should be collected and treated as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines for hazardous waste containers.
Q5: What personal protective equipment (PPE) is required when handling this compound waste?
A5: When handling this compound waste, it is mandatory to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), chemical safety goggles and a face shield, and a lab coat or chemical-resistant apron.[5][6] In case of potential inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]
Troubleshooting Guide
Problem: I have a small amount of this compound waste mixed with a solvent. How do I dispose of it?
Solution: This mixture should be treated as hazardous waste. Collect it in a clearly labeled, sealed, and compatible waste container. Do not mix it with other waste streams unless you are certain of their compatibility. The container should be stored in a designated hazardous waste accumulation area away from sources of ignition and incompatible materials.[8][9]
Problem: I accidentally mixed this compound waste with an acidic solution.
Solution: Mixing this compound with acids can catalyze a violent polymerization reaction. If you have accidentally mixed these, and the reaction has not yet become uncontrollable, proceed with extreme caution. If the container is hot or showing signs of pressurization, evacuate the area immediately and contact your institution's emergency response team. If the mixture is stable, it should be treated as a highly reactive hazardous waste. Do not attempt to neutralize it without a proper risk assessment and established protocol.
Problem: My this compound waste has started to solidify or show signs of polymerization in the container.
Solution: This indicates a potentially runaway polymerization reaction, which can generate heat and pressure, possibly leading to container rupture. Do not attempt to open or move the container if it is hot or bulging. Evacuate the immediate area and alert your safety officer.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Flash Point | 0°F (-18°C) | [1] |
| Specific Gravity | 0.793 at 75°F (24°C) | |
| Water Solubility | ≥ 100 mg/mL at 68°F (20°C) | [1] |
| Hydrolysis Half-life (similar diepoxide) | 2-3 hours at pH 1 or 13 (20°C) | [10] |
| Small Spill Isolation Distance | At least 50 meters (150 feet) in all directions | |
| Large Spill Initial Downwind Evacuation | At least 300 meters (1000 feet) |
Experimental Protocols
Protocol for Chemical Neutralization of this compound Waste via Hydrolysis
This protocol describes the acid- and base-catalyzed hydrolysis of this compound to the less hazardous 2,3-butanediol (B46004). This procedure should be performed in a well-ventilated fume hood, and all appropriate PPE must be worn.
Materials:
-
This compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Preparation: Place the large beaker in an ice bath on a stir plate within a fume hood. Add a stir bar to the beaker.
-
Dilution: Slowly add the this compound waste to the beaker. For every 1 volume of waste, add at least 5 volumes of water to help dissipate heat.
-
Catalyst Addition (Acid or Base):
-
Acid-Catalyzed: Slowly add 1 M HCl to the stirring solution until the pH is approximately 1.
-
Base-Catalyzed: Slowly add 1 M NaOH to the stirring solution until the pH is approximately 13.
-
-
Reaction: Allow the mixture to stir in the ice bath. Monitor the temperature of the reaction. If the temperature begins to rise significantly, slow down the addition of the catalyst or add more ice to the bath. Let the reaction proceed for at least 3-4 hours to ensure complete hydrolysis.[10]
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding either a base (if acid-catalyzed) or an acid (if base-catalyzed) until the pH is between 6 and 8.
-
Disposal: The resulting solution of 2,3-butanediol can be disposed of as aqueous chemical waste according to your institution's guidelines.
Mandatory Visualizations
References
- 1. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 8. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
Identifying impurities in 2,3-Epoxybutane samples by GC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,3-Epoxybutane samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC-MS analysis of this compound.
Q1: What are the potential impurities I should look for in my this compound sample?
Impurities in this compound can originate from the synthesis process, degradation, or storage. The common synthesis route from 2-butene (B3427860) via a chlorohydrin intermediate can introduce specific impurities.[1]
-
Unreacted Starting Materials: Residual 2-butene from the initial reaction.
-
Reaction Intermediates: 2-Chloro-3-butanol (the chlorohydrin intermediate) may be present if the subsequent ring-closing step is incomplete.[1]
-
Side-Products: Hydration of the epoxide ring can lead to the formation of 2,3-butanediol.[1]
-
Solvents: Residual solvents used during synthesis or purification (e.g., methanol, ethanol, hexane) may be present.[2]
Q2: I am not observing any peaks, including my this compound peak. What should I check?
This issue can stem from several sources, from sample injection to the detector.
-
Check the Basics: Ensure the GC-MS system has power, all electrical and signal connections are secure, and the carrier gas supply is sufficient.[3]
-
Sample and Injection: Verify your sample concentration is appropriate and that the syringe is functioning correctly and not leaking.[3][4] Check autosampler operation if applicable.[3]
-
Inlet and Flow Path: Confirm that the inlet temperature and flow rates are set correctly. A leak in the system, particularly at the injection port septum or column connections, can prevent the sample from reaching the detector.[3][4]
-
Detector Issues: Ensure the mass spectrometer is tuned and the detector is ready.[3] A blown filament in the ion source is a common cause of no signal; switch to the second filament if available.[3]
Q3: My chromatogram shows a high or unstable baseline. What are the common causes?
Baseline issues can mask low-level impurity peaks and affect integration.
-
Gas Purity: Impurities in the carrier gas are a frequent cause of baseline noise and drift. Ensure high-purity gas is used and that gas filters and traps are installed and maintained.[4][5]
-
Column Bleed: The baseline naturally rises with the temperature ramp due to the degradation of the stationary phase.[5] Excessive bleed can be caused by oxygen in the system (from leaks), or by operating the column above its maximum temperature limit.[4][5] Conditioning the column can help reduce bleed.[4]
-
Contamination: A contaminated inlet liner, column, or detector can lead to a high and noisy baseline.[4][6] Regularly replacing the liner and septum is crucial.[6]
Q4: I'm seeing tailing or fronting peaks for my analytes. How can I improve the peak shape?
Poor peak shape compromises resolution and quantification accuracy.
-
Tailing Peaks: This is often caused by active sites in the system that interact with the analyte.
-
System Activity: Contamination or activity in the inlet liner or the column itself can cause tailing. Use a properly deactivated liner and column.[3]
-
Column Installation: Improper column installation can create dead volume, leading to peak tailing. Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[3]
-
Chemical Interactions: If this compound or its impurities are interacting with the stationary phase, consider derivatization or changing to a more suitable column phase.[3]
-
-
Fronting Peaks: This is typically a sign of column overload.
-
Sample Concentration: The sample may be too concentrated. Try diluting the sample or injecting a smaller volume.[3]
-
Incompatible Solvent: The injection solvent may not be compatible with the stationary phase.
-
Q5: The retention times of my peaks are shifting between runs. Why is this happening?
Consistent retention times are critical for reliable peak identification.
-
Flow and Pressure: Fluctuations in carrier gas flow rate or pressure are a primary cause of retention time shifts. Check for leaks and ensure gas controllers are functioning correctly.[4][6]
-
Oven Temperature: An unstable oven temperature or an inconsistent temperature program will lead to variability. Verify the oven's temperature stability.[6]
-
Column Degradation: As a column ages, its characteristics can change, leading to shifts in retention time. Trimming the inlet end of the column can sometimes resolve this.[3]
Q6: How do I tentatively identify an unknown peak in my sample's chromatogram?
Identifying unknown impurities is a key objective.
-
Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. The molecular ion peak (M+) will give you the molecular weight of the compound. For this compound, the molecular weight is 72.11 g/mol .[7][8]
-
Fragmentation Pattern: The fragmentation pattern provides structural clues.[9] Epoxides can undergo characteristic cleavages. Compare the observed fragments to known patterns for potential impurities (e.g., alcohols, halogenated compounds).[10] The NIST WebBook is a valuable resource for reference mass spectra.[7]
-
Library Search: Use the mass spectrometer's software to search your spectrum against a spectral library (like NIST/EPA/NIH).[7] This can provide potential matches, but they must be confirmed.
-
Confirmation: The most reliable method for confirming an impurity's identity is to obtain a certified reference standard of the suspected compound and run it under the same GC-MS conditions. If the retention time and mass spectrum match, the identification is confirmed.
Data & Protocols
Data Presentation
Table 1: Potential Impurities in this compound and Their Characteristics
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |
| cis/trans-2-Butene | C₄H₈ | 56.11 | Unreacted starting material |
| 2-Chloro-3-butanol | C₄H₉ClO | 108.56 | Synthesis intermediate[1] |
| 2,3-Butanediol | C₄H₁₀O₂ | 90.12 | Product hydration[1] |
| Methanol | CH₄O | 32.04 | Residual solvent[2] |
| Ethanol | C₂H₆O | 46.07 | Residual solvent[2] |
Table 2: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Value | Notes |
| GC System | ||
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column is a good starting point.[11] |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL (split injection, e.g., 50:1) | Adjust split ratio based on sample concentration. |
| Carrier Gas | Helium | Flow rate of 1.0 - 1.5 mL/min is typical.[12][13] |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | This is a general-purpose program; optimize as needed for your specific impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for generating searchable spectra. |
| Ionization Energy | 70 eV | Standard for EI.[11] |
| Source Temperature | 230 °C - 280 °C | [11] |
| Quadrupole Temp | 150 °C | [11] |
| Mass Scan Range | 35 - 350 amu | This range covers the target analyte and most expected impurities. |
| Solvent Delay | 2 - 3 minutes | Prevents the solvent peak from saturating the detector.[12] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis. It should be validated and optimized for specific laboratory conditions and regulatory requirements.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., Dichloromethane or Methanol). Ensure the solvent does not co-elute with any peaks of interest.
-
Mix thoroughly until the sample is fully dissolved.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
-
-
Instrument Setup and Calibration:
-
Set up the GC-MS system according to the parameters listed in Table 2.
-
Perform an air and water check to ensure the system is free of leaks.
-
Tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal sensitivity and mass accuracy.
-
Inject a solvent blank to verify that the system is clean and free from ghost peaks or carryover.[6]
-
-
Sample Analysis:
-
Place the sample vial in the autosampler tray.
-
Inject the sample onto the GC-MS system.
-
Acquire the data using the specified parameters.
-
-
Data Processing and Analysis:
-
Integrate the peaks in the resulting total ion chromatogram (TIC).
-
Identify the this compound peak based on its retention time and mass spectrum (major ions at m/z 43, 57, 72).
-
For any other detected peaks (impurities), examine their mass spectra.
-
Perform a library search (e.g., NIST) to get tentative identifications for unknown impurity peaks.
-
Calculate the area percent of each impurity relative to the total peak area to estimate its concentration. For accurate quantification, a calibration curve using certified reference standards is required.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatographic problems during the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for common GC-MS issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 3266-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Regioselectivity of 2,3-Epoxybutane Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the regioselective ring-opening of 2,3-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of this compound ring-opening?
A1: The regioselectivity of this compound ring-opening is primarily governed by the reaction conditions, specifically the nature of the catalyst (acidic or basic) and the choice of nucleophile and solvent.[1][2] Under acidic conditions, the reaction tends to follow an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[3][4][5][6] Conversely, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[1][3][7][8] The solvent can also play a crucial role by influencing the stability of the transition states for the formation of different regioisomers.[9][10][11]
Q2: How does the choice of catalyst affect the regioselectivity?
A2: The catalyst is a critical determinant of regioselectivity. Brønsted acids protonate the epoxide oxygen, making it a better leaving group and favoring attack at the more substituted carbon.[5] Lewis acids can also be employed to activate the epoxide.[12][13][14] Lewis acidic zeolites, such as Sn-Beta, have demonstrated high regioselectivity in epoxide ring-opening reactions.[12][13] In some cases, catalyst-controlled regioselectivity can be achieved, overriding the inherent substrate bias.[15][16]
Q3: Can the nucleophile influence the regioselectivity of the reaction?
A3: Yes, the nature of the nucleophile is important. Strong, "hard" nucleophiles under basic conditions will favor attack at the less sterically hindered position (SN2 pathway).[7] Weaker nucleophiles, typically used under acidic conditions, will attack the more substituted carbon (SN1-like pathway).[5][17] However, some studies suggest that for certain substrates and catalysts, the nucleophile may have a minimal effect on regioselectivity.[12]
Q4: What is the expected stereochemical outcome of the ring-opening reaction?
A4: The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile, resulting in an anti-addition of the nucleophile and the hydroxyl group.[7][17][18]
Troubleshooting Guide
Issue 1: Poor Regioselectivity
Symptom: A mixture of regioisomers is obtained, with no significant preference for the desired product.
Possible Causes & Solutions:
-
Inappropriate Reaction Conditions: The chosen conditions (acidic vs. basic) may not be optimal for the desired regioselectivity.
-
Catalyst Inefficiency: The catalyst may not be effectively directing the reaction towards a single regioisomer.
-
Solvent Effects: The solvent can influence the reaction pathway by stabilizing one transition state over another.[9][10][11]
-
Solution: Experiment with a range of solvents with varying polarities. For example, nitromethane (B149229) has been shown to promote retentive ring-opening with aluminum chloride.[10] The solvent composition near the active site of a catalyst can significantly affect regioselectivity.[9][11]
-
Issue 2: Low Reaction Yield
Symptom: The overall yield of the ring-opened product is low.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The formation of byproducts, such as diols from the hydrolysis of the epoxide, can reduce the yield of the desired product.[2] Polymerization can also occur under harsh conditions.[1]
-
Epoxide Instability: The epoxide may be degrading under the reaction conditions.
-
Solution: Consider using milder reaction conditions, such as lower temperatures or a more selective catalyst.
-
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity of Epoxide Ring-Opening with Methanol
| Epoxide | Catalyst | Regioselectivity for Terminal Ether (%) | Reference |
| Epichlorohydrin (B41342) | Sn-Beta | 96 | [19] |
| Epichlorohydrin | Al-Beta | 93 | [19] |
| 1,2-epoxybutane | Sn-Beta | 54 | [19] |
| 1,2-epoxybutane | Hf-Beta | 56 | [19] |
| 1,2-epoxybutane | Zr-Beta | 60 | [19] |
Table 2: Solvent Effects on the Regioselectivity of 1,2-Epoxypropane Ring-Opening with Aluminum Chloride
| Solvent | % 1-chloro-2-propanol | % 2-chloro-1-propanol | Reference |
| Nitromethane | 0 | 100 | [10] |
| Nitrobenzene | 25 | 75 | [10] |
| Dichloromethane | 70 | 30 | [10] |
| Benzene | 75 | 25 | [10] |
| Diethyl ether | 80 | 20 | [10] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening of Epichlorohydrin with Methanol using Sn-Beta Catalyst
This protocol is adapted from studies on heterogeneous Lewis acid catalysts.[12][13]
-
Catalyst Preparation: Synthesize Sn-Beta zeolite following established literature procedures.
-
Reaction Setup: In a round-bottom flask, add Sn-Beta catalyst (e.g., 0.4 mol% Sn).
-
Reagent Addition: Add a solution of epichlorohydrin (e.g., 0.4 M) in neat methanol.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the catalyst. The filtrate contains the product.
-
Purification: Purify the product by distillation or column chromatography if necessary.
-
Catalyst Reuse: The filtered catalyst can be washed, dried, and reused in subsequent reactions.[12][13]
Visualizations
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shokubai.org [shokubai.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 18. cis-2,3-Epoxybutane|CAS 1758-33-4 [benchchem.com]
- 19. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Minimizing solvent effects in 2,3-Epoxybutane reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on minimizing solvent effects in reactions involving 2,3-epoxybutane and related epoxides.
Troubleshooting Guides
This guide addresses specific issues encountered during experiments, focusing on the role of the solvent in influencing reaction outcomes.
Issue 1: Low Yield or Slow Reaction Rate
-
Question: My epoxide ring-opening reaction is showing low conversion or is proceeding very slowly. How can the solvent be the cause?
-
Answer:
-
Inappropriate Polarity: The solvent's polarity can significantly impact the stability of the transition state. For reactions proceeding through a polar or charged transition state, a polar solvent is often necessary to lower the activation energy.[1] In contrast, non-polar reactants may react faster in non-polar solvents.
-
Poor Solubility: Ensure that all reactants, including the epoxide, nucleophile, and any catalyst, are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and dramatically reduce reaction rates.
-
Solvent-Nucleophile Interaction: Protic solvents (e.g., water, ethanol) can solvate and stabilize strong nucleophiles through hydrogen bonding, thereby reducing their nucleophilicity and slowing down the reaction rate. For reactions requiring a strong, "naked" nucleophile (e.g., Grignard reagents, organolithiums), a polar aprotic solvent like THF, DMF, or DMSO is generally preferred.[2]
-
Contamination: The presence of water or other protic impurities in an aprotic solvent can quench sensitive reagents and interfere with the desired reaction pathway. Ensure solvents are rigorously dried before use, especially for moisture-sensitive reactions.[3]
-
Issue 2: Poor Regio- or Stereoselectivity
-
Question: I am obtaining a mixture of products, indicating a lack of selectivity in the epoxide ring-opening. How can I control the regiochemistry by modifying the solvent system?
-
Answer: The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide is highly dependent on the reaction conditions, which are dictated by the catalyst and solvent system.
-
For Attack at the Less Substituted Carbon (SN2-like): This pathway is favored under basic or neutral conditions with a strong nucleophile.[4] To promote this, use a polar aprotic solvent (e.g., THF, acetone, DMF) that can dissolve the components but will not protonate the epoxide oxygen. This ensures the nucleophile attacks the sterically most accessible carbon atom.[4][5]
-
For Attack at the More Substituted Carbon (SN1-like): This pathway is favored under acidic conditions, especially with weak nucleophiles.[4] The use of protic solvents (e.g., water, alcohols, carboxylic acids) or the addition of an acid catalyst facilitates the protonation of the epoxide oxygen, making it a better leaving group.[4][6] This develops a partial positive charge on the epoxide carbons, which is better stabilized at the more substituted position, directing the nucleophilic attack there.[4][7] Fluorinated alcohols like TFE or HFIP are particularly effective at promoting electrophilic activation of the epoxide for these reactions.[8]
-
Issue 3: Unwanted Side Reactions and Polymerization
-
Question: My reaction is producing significant byproducts, or a polymer is forming. What role could the solvent be playing?
-
Answer:
-
Solvent as a Nucleophile: In solvolysis reactions, the solvent itself can act as the nucleophile.[5] If you are using a protic solvent like methanol (B129727) under acidic conditions, expect the methoxy (B1213986) group to be incorporated into your product. If this is not the desired outcome, switch to an aprotic solvent.
-
Catalyst Decomposition: The solvent can affect the stability and activity of the catalyst. Ensure the chosen solvent is compatible with the catalyst system over the entire reaction time and temperature range.
-
Polymerization: Epoxides can polymerize, especially in the presence of acid or base catalysts.[9][10] This can be exacerbated by high concentrations or localized heating. Using a solvent helps to control the concentration and dissipate heat more effectively. If polymerization persists, consider lowering the reaction temperature, reducing the catalyst loading, or using a less polar solvent that may disfavor the polymerization pathway.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of epoxide ring-opening?
A1: Solvent polarity influences the reaction rate by stabilizing or destabilizing the transition state relative to the ground state.
-
Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents excel at stabilizing charged species through hydrogen bonding. In acid-catalyzed reactions, they stabilize the developing partial positive charge in the SN1-like transition state, accelerating the reaction.[1] However, they can also solvate strong nucleophiles, reducing their reactivity in SN2 reactions.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are effective at dissolving polar and charged species but do not strongly solvate anions (nucleophiles). This leaves the nucleophile "bare" and highly reactive, making these solvents ideal for SN2 reactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are generally used when reactants are non-polar. They do not significantly stabilize charged transition states, which can slow down reactions that proceed through ionic intermediates. Their primary role is often to simply act as a medium to dissolve the reactants.
Q2: When should I use a protic versus an aprotic solvent?
A2: The choice depends directly on the desired reaction mechanism.
-
Use a Protic Solvent when you want to perform an acid-catalyzed ring-opening or when using a weak nucleophile. The solvent can help protonate the epoxide oxygen and stabilize the carbocation-like transition state, favoring attack at the more substituted carbon.[4]
-
Use an Aprotic Solvent when using a strong, anionic nucleophile (e.g., Grignard reagents, alkoxides, LiAlH₄).[6] This prevents the solvent from deactivating the nucleophile and favors a classic SN2 attack at the less sterically hindered carbon.[2][5]
Q3: How can I be sure my solvent is not interfering with the reaction?
A3: Always use high-purity, dry (anhydrous) solvents, especially when working with air- or moisture-sensitive reagents like organometallics or strong bases.[3] Consider running a control reaction without the substrate to check for any reactivity between the solvent, catalyst, and other reagents. If the reaction is sensitive, performing it under an inert atmosphere (Nitrogen or Argon) is critical to prevent atmospheric moisture or oxygen from interfering.[11][12]
Q4: Can changing the solvent influence the stereochemistry of the product?
A4: Yes, while the ring-opening is typically stereospecific (involving an inversion of configuration at the carbon being attacked), the solvent can influence which pathway (SN1-like or SN2-like) dominates.[5][7] This, in turn, determines the regioselectivity. By controlling the site of attack on an asymmetric epoxide, the solvent system indirectly dictates the constitution of the final stereoisomeric product.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Unsymmetrical Epoxide Ring-Opening
| Condition Type | Catalyst/Nucleophile | Solvent Type | Predominant Mechanism | Site of Nucleophilic Attack | Expected Major Product |
| Acidic | H₂SO₄, HCl / H₂O, ROH | Polar Protic | SN1-like | More Substituted Carbon | Trans-diol (from more substituted attack) |
| Basic | NaOMe, NaOH, R-MgBr | Polar Aprotic | SN2 | Less Substituted Carbon | Trans-diol (from less substituted attack) |
| Neutral | R-NH₂ (weak nucleophile) | Non-Polar | SN2 (slow) | Less Substituted Carbon | Amino alcohol (from less substituted attack) |
| Lewis Acid | Zr-BEA, Al-BEA | Polar Aprotic | SN1/SN2 Hybrid | Varies (highly sensitive to catalyst/solvent) | Product regioselectivity can be tuned[13] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening in an Aprotic Solvent
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the this compound substrate (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) via syringe to dissolve the substrate. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add the strong nucleophile (e.g., a solution of NaOMe in MeOH, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Procedure for Performing a Reaction Under an Inert Atmosphere
This protocol is essential when using anhydrous solvents and air/moisture-sensitive reagents.
-
Glassware Preparation: Assemble and flame-dry all necessary glassware (e.g., round-bottom flask, condenser) under vacuum or with a heat gun to remove adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[3]
-
Inert Gas Setup: Connect the reaction flask to a Schlenk line or attach a balloon filled with inert gas. Use a vent needle to allow the inert gas to flush the air out of the flask for several minutes.[12]
-
Addition of Solids: If adding a solid reagent, do so under a positive flow of inert gas by briefly removing the septum and using a powder funnel.[11]
-
Solvent Transfer: Transfer anhydrous solvent from a solvent purification system or a sealed commercial bottle to the reaction flask using a dry syringe or a cannula.[11][12]
-
Addition of Liquid Reagents: Add liquid reagents via a dry syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the reagent.[12]
-
Maintaining Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction (indicated by a slow bubble rate through an oil bubbler) to prevent air from entering the system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2,3-EPOXY-2,3-DIMETHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decontamination of 2,3-Epoxybutane Spills
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spills of 2,3-Epoxybutane. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor, and it is also a reactive compound.[1][2] It can cause skin and eye irritation.[2] Due to its reactive nature, it can polymerize, sometimes violently, in the presence of catalysts or when heated.[1] It is also incompatible with strong oxidizing agents, acids, and bases.[2]
Q2: What immediate steps should I take after a small spill of this compound in the lab?
A2: For a small spill, the immediate priorities are to eliminate all ignition sources and contain the spill.[1] Alert personnel in the immediate area and ensure proper ventilation.[3][4] Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use an absorbent material to soak up the spill.[1]
Q3: What constitutes a "large" spill of this compound, and how should the response differ?
A3: A large spill is one that is beyond the capacity of laboratory personnel to clean up safely. This could be due to the volume of the spill, the location (e.g., poor ventilation), or the presence of significant ignition sources. In the event of a large spill, the area should be evacuated immediately.[1] Activate your facility's emergency response plan and notify the appropriate safety personnel.
Q4: Can I use a standard laboratory spill kit for a this compound spill?
A4: Yes, a standard chemical spill kit containing absorbent materials is suitable for the initial containment of a this compound spill.[3][5] However, ensure the absorbent material is inert and does not react with the chemical. Avoid using absorbents that could act as a catalyst for polymerization. The kit should also include appropriate PPE.
Q5: How do I decontaminate surfaces after a this compound spill?
A5: After absorbing the bulk of the spill, surfaces should be decontaminated to neutralize any remaining residue. This compound can be chemically degraded through hydrolysis, a reaction that is accelerated by acidic or basic conditions. Therefore, washing the surface with a dilute acidic or basic solution is an effective decontamination method. A final rinse with water is recommended.
Troubleshooting Guides
Problem: I've absorbed the this compound spill, but I can still smell it.
-
Possible Cause: Residual this compound may still be present on the surface or may have contaminated porous materials.
-
Solution: Repeat the decontamination procedure, ensuring thorough wetting of the affected area with the decontamination solution and allowing for sufficient contact time. If the odor persists, the contaminated material may need to be removed and disposed of as hazardous waste. Increase ventilation in the area.
Problem: The absorbent material used for the spill has become hot.
-
Possible Cause: This could indicate that a polymerization reaction is occurring, which is exothermic.[1]
-
Solution: Do not handle the hot material directly. If possible and safe to do so, move the container with the absorbent to a fume hood or a well-ventilated area away from flammable materials. Alert your facility's safety officer.
Problem: I'm not sure if the decontamination was successful.
-
Possible Cause: Visual inspection alone may not be sufficient to confirm complete decontamination.
-
Solution: For critical applications or large spills, surface wipe sampling and analysis can be performed to verify the absence of residual this compound. Consult with your institution's environmental health and safety department for guidance on appropriate analytical methods.
Data Presentation
Table 1: Estimated Half-life of Diepoxybutane in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-life |
| 1 | 20 | 2-3 hours |
| 5-9 | 20 | > 2 days |
| 13 | 20 | 2-3 hours |
Source: Adapted from a study on the nonenzymatic hydrolysis of 1,2:3,4-diepoxybutane. This data is for a related compound and should be used as an estimate for this compound.[6]
Experimental Protocols
Protocol 1: Decontamination of Non-Porous Surfaces using Acidic or Basic Solutions
Objective: To neutralize residual this compound on a non-porous surface after a spill has been absorbed.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat.
-
Decontamination Solution: 5% Acetic Acid solution or 5% Sodium Bicarbonate solution.
-
Absorbent pads or paper towels.
-
Waste disposal bags labeled for hazardous waste.
-
pH indicator strips.
Procedure:
-
Preparation: Ensure the spill area is clear of all personnel not involved in the cleanup and that all ignition sources have been removed. Don the appropriate PPE.
-
Application of Decontamination Solution: Liberally apply the chosen decontamination solution (5% acetic acid or 5% sodium bicarbonate) to the contaminated surface, ensuring the entire area is wetted.
-
Contact Time: Allow the solution to remain in contact with the surface for at least 30 minutes. For larger spills or if there is concern about residual contamination, a longer contact time (e.g., 1-2 hours) is recommended.
-
Neutralization (if applicable): If using an acidic or basic solution, check the pH of the surface with a pH indicator strip to ensure it is near neutral (pH 6-8) before final rinsing. Neutralize with the corresponding base or acid if necessary.
-
Wiping and Rinsing: Wipe the decontaminated area with absorbent pads or paper towels. Follow with a thorough rinse with water.
-
Waste Disposal: All used absorbent materials, gloves, and other contaminated items should be placed in a labeled hazardous waste bag for disposal according to your institution's guidelines.
Protocol 2: Verification of Decontamination using Surface Wipe Sampling
Objective: To confirm the absence of residual this compound on a decontaminated surface.
Materials:
-
Wipe sampling kit (containing sterile gauze pads or filter papers, wetting solvent such as isopropanol, sample vials, and templates for a defined area, e.g., 10 cm x 10 cm).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Chain of custody forms for sample submission.
Procedure:
-
Define Sampling Area: Place the template on the decontaminated surface to define a 10 cm x 10 cm sampling area.
-
Prepare Wipe: Moisten a sterile gauze pad or filter paper with the wetting solvent (e.g., isopropanol).
-
Wipe the Surface:
-
Wipe the entire defined area with firm, overlapping strokes in one direction (e.g., horizontally).
-
Fold the wipe with the exposed side inward.
-
Wipe the same area again with firm, overlapping strokes at a 90-degree angle to the first wipe (e.g., vertically).
-
-
Collect the Sample: Place the wipe in a labeled sample vial.
-
Submit for Analysis: Complete the chain of custody form and submit the sample to an analytical laboratory for quantification of this compound. The analytical method should be validated for the detection of volatile organic compounds.
-
Interpretation of Results: The results will indicate the amount of residual this compound per unit area. Acceptable clearance levels should be determined in consultation with your institution's safety office.
Mandatory Visualization
Caption: Decontamination workflow for this compound spills.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. Optimization and Validation of Sampling and TD-GCMS Analysis for Volatile Organic Compounds from Semiconductor Cleaning Coupons | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Epoxybutane Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the long-term stability and degradation of 2,3-epoxybutane. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound is a reactive molecule susceptible to several degradation pathways, primarily driven by its strained epoxide ring. The most common pathways include:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the epoxide ring can open to form 2,3-butanediol (B46004).[1] This is a significant concern when working with aqueous solutions or non-anhydrous solvents.
-
Polymerization: this compound can undergo both acid- and base-catalyzed polymerization.[2] This process can be initiated by trace impurities, heat, or contact with incompatible materials, leading to an increase in viscosity and the formation of oligomers or polymers.
-
Reaction with Nucleophiles: The epoxide ring is susceptible to attack by a wide range of nucleophiles, including acids, bases, and oxidizing or reducing agents.[2] These reactions lead to the formation of various ring-opened products.
-
Thermal Decomposition: While specific data for this compound is limited, studies on similar epoxides like 2,3-epoxy-2,3-dimethylbutane show that thermal decomposition can occur at elevated temperatures (388-456°C), yielding products such as ketones (3,3-dimethylbutan-2-one), alkenes (propene), and other oxygenated compounds.[3]
2. What are the recommended storage conditions for ensuring the long-term stability of this compound?
To ensure the long-term stability of this compound and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.
-
Light: Protect from light, as photolytic degradation can occur.
-
Moisture: this compound is sensitive to moisture and can hydrolyze.[2] Ensure containers are tightly sealed and use anhydrous handling techniques where possible.
-
Container: Store in a tightly sealed, appropriate container to prevent contamination and evaporation.
3. How does pH affect the stability of this compound in solution?
4. What are the signs of this compound degradation?
Visual inspection and analytical monitoring can help detect degradation. Common signs include:
-
Change in Appearance: The clear, colorless liquid may become discolored or cloudy.
-
Increased Viscosity: Polymerization can lead to a noticeable increase in the viscosity of the solution.
-
Formation of Precipitates: Insoluble degradation products or polymers may form.
-
Changes in Analytical Profiles: Chromatographic (GC, HPLC) or spectroscopic (NMR) analysis will show the appearance of new peaks corresponding to degradation products and a decrease in the peak corresponding to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Verify Purity: Analyze the stock solution using a suitable analytical method (e.g., GC-FID, GC-MS, or qNMR) to confirm its purity and check for the presence of degradation products. 2. Implement Proper Storage: Ensure the stock solution is stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Use Fresh Aliquots: For critical experiments, use a freshly opened vial or a recently purified aliquot of this compound. |
| In-situ degradation during the experiment. | 1. Control pH: If the reaction is performed in a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment. For unbuffered systems, monitor the pH and adjust as necessary. 2. Maintain Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and reagents and perform the experiment under an inert atmosphere. 3. Control Temperature: Avoid excessive heat, which can accelerate degradation and polymerization. Use a temperature-controlled reaction setup. |
| Contamination of reagents or solvents. | 1. Use High-Purity Materials: Ensure all reagents and solvents are of high purity and are free from acidic, basic, or nucleophilic impurities. 2. Check for Water Content: Use anhydrous solvents where appropriate. |
Issue 2: Polymerization of this compound during storage or reaction.
| Potential Cause | Troubleshooting Steps |
| Presence of catalytic impurities. | 1. Purify this compound: If contamination is suspected, purify the this compound by distillation under reduced pressure and inert atmosphere. 2. Clean Glassware Thoroughly: Ensure all glassware is scrupulously clean and free from any acidic or basic residues. |
| Exposure to heat or light. | 1. Store Appropriately: Store this compound in a refrigerator or freezer, protected from light. 2. Use Low-Temperature Reactions: If possible, conduct reactions at lower temperatures to minimize thermally induced polymerization. |
| Incompatible materials. | 1. Check Material Compatibility: Ensure that all materials in contact with this compound (e.g., septa, tubing) are chemically inert. |
Quantitative Data Summary
| Parameter | Compound | Conditions | Value | Reference |
| Hydrolysis Rate Constant | 2-Methyl-2,3-epoxybutane | Acid-catalyzed | 9.0 M⁻¹s⁻¹ (estimated) | [6] |
| Thermal Decomposition Rate Constant (k) | 2,3-Epoxy-2,3-dimethylbutane | 388-456 °C (gas phase) | Formation of 3,3-dimethylbutan-2-one: k = 10¹³·⁸³ exp(-56,700/RT) s⁻¹ | [3] |
| Thermal Decomposition Rate Constant (k) | 2,3-Epoxy-2,3-dimethylbutane | 388-456 °C (gas phase) | Formation of propene: k = 10¹⁴·⁷⁷ exp(-59,220/RT) s⁻¹ | [3] |
| Thermal Decomposition Rate Constant (k) | 2,3-Epoxy-2,3-dimethylbutane | 388-456 °C (gas phase) | Formation of 2,3-dimethylbut-3-en-2-ol: k = 10¹⁰·⁸⁸ exp(-47,500/RT) s⁻¹ | [3] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by Gas Chromatography (GC)
This protocol outlines a general method for monitoring the degradation of this compound over time.
1. Materials and Reagents:
-
This compound (high purity)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane, tridecane)
-
GC vials with PTFE-lined septa
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
-
In a series of GC vials, prepare the stability samples by adding a known volume of the this compound stock solution and the internal standard stock solution.
-
Seal the vials tightly.
-
Prepare a "time zero" sample for immediate analysis.
-
Store the remaining vials under the desired stability conditions (e.g., specific temperature, light exposure).
3. GC Analysis:
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
(This program should be optimized for your specific setup and to ensure good separation of this compound, the internal standard, and any potential degradation products.)
-
-
Injector and Detector Temperatures: Set to 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
At each time point, analyze a sample vial in duplicate or triplicate.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the peak area ratio of this compound to the internal standard for each injection.
-
Plot the peak area ratio against time to monitor the degradation of this compound. A decrease in the ratio indicates degradation.
-
New peaks appearing in the chromatogram over time should be investigated as potential degradation products, potentially using GC-MS for identification.
Protocol 2: General Procedure for Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a method to observe the hydrolysis of this compound to 2,3-butanediol.
1. Materials and Reagents:
-
This compound
-
D₂O (Deuterium Oxide)
-
NMR tubes
-
Internal standard for NMR (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
Buffer solutions (for pH-controlled studies)
2. Sample Preparation:
-
Prepare a stock solution of the internal standard in D₂O.
-
In an NMR tube, add a known amount of the internal standard stock solution.
-
Add the desired buffer solution in D₂O to control the pH.
-
At time zero, add a known amount of this compound to the NMR tube, cap it, and shake to mix.
-
Immediately acquire the first ¹H NMR spectrum.
3. NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) to monitor the reaction progress.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
4. Data Analysis:
-
Identify the characteristic proton signals for this compound (methine protons on the epoxide ring) and 2,3-butanediol (methine protons attached to the hydroxyl groups).
-
Integrate the peaks corresponding to the starting material and the product.
-
Normalize the integrals to the integral of the internal standard.
-
Plot the normalized integrals of this compound and 2,3-butanediol as a function of time to determine the rate of hydrolysis.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane | Scilit [scilit.com]
- 4. epoxies.com [epoxies.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.oberlin.edu [www2.oberlin.edu]
Validation & Comparative
Comparative Guide to GC-MS Analysis for the Quantification of 2,3-Epoxybutane Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of stereoisomers is critical for understanding reaction kinetics, assessing product purity, and ensuring the safety and efficacy of pharmaceutical compounds. 2,3-Epoxybutane (also known as 2,3-butylene oxide) exists as two diastereomers: cis-2,3-epoxybutane (B155849) and trans-2,3-epoxybutane (B1179989). This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and quantification of these isomers, supported by established analytical principles and data from related methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Analytical Approach
GC-MS is the most suitable and widely applied technique for the analysis of volatile and semi-volatile compounds like this compound isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Principle of Separation
The separation of cis- and trans-2,3-epoxybutane is readily achievable on a standard, non-chiral GC column due to their different physical properties, primarily their boiling points.
-
trans-2,3-Epoxybutane: Boiling Point of 54-57°C
-
cis-2,3-Epoxybutane: Boiling Point of 60-61°C
On a non-polar stationary phase, where separation is dominated by boiling point, the lower-boiling trans isomer will elute from the column before the cis isomer. While their mass spectra are nearly identical, this chromatographic separation is essential for their individual quantification.
Experimental Protocol: A Proposed GC-MS Method
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a commercially available cis/trans mixture of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the experimental sample in the same solvent to fall within the calibration range.
-
Internal Standard: For precise quantification, add a suitable internal standard (e.g., deuterated toluene (B28343) or another volatile compound not present in the sample) at a fixed concentration to all standards and samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar 5% phenyl-methylpolysiloxane column. This type of column is robust and provides excellent separation based on boiling point.[1]
-
Injector: Split/Splitless inlet at 200°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold: Hold at 150°C for 2 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 72). Full scan mode (m/z 35-150) can be used for initial identification.
-
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance of the proposed GC-MS method. The retention times are estimated based on the boiling points of the isomers, and other parameters are typical for validated GC-MS methods for small volatile molecules.
| Parameter | trans-2,3-Epoxybutane | cis-2,3-Epoxybutane |
| Expected Retention Time (min) | ~5.5 - 6.5 | ~6.5 - 7.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0 (Baseline Separation)} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{~0.1 - 0.5 µg/mL} |
| Limit of Quantification (LOQ) | \multicolumn{2}{c | }{~0.5 - 1.5 µg/mL} |
| Linearity (R²) | \multicolumn{2}{c | }{> 0.995 over 1-100 µg/mL} |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS quantification of this compound isomers.
Alternative Analytical Techniques
While GC-MS is the preferred method, other techniques could potentially be adapted for the analysis of this compound isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interaction with a solid stationary phase while being carried by a liquid mobile phase.
-
Applicability: HPLC is generally used for less volatile and more polar compounds. For highly volatile analytes like this compound, preventing sample loss during preparation and analysis can be challenging. A reversed-phase C18 column could be used, but retention would likely be very short, leading to poor separation from the solvent front.
-
Detection: These epoxides lack a strong UV chromophore, necessitating the use of less common detectors like a Refractive Index Detector (RID), which has significantly lower sensitivity than MS, or derivatization with a UV-active agent.
Comparison Summary: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Suitability for Volatiles | Excellent: Ideal for volatile compounds like epoxides. | Poor: Challenging to retain and analyze highly volatile compounds. |
| Selectivity/Separation | High: Excellent separation of isomers based on boiling point differences. | Low: Poor retention on standard columns; co-elution with solvent is likely. |
| Sensitivity | Very High: Mass spectrometry, especially in SIM mode, provides excellent sensitivity (sub-µg/mL). | Low: Requires a UV-active derivative or a low-sensitivity universal detector (e.g., RID). |
| Identification Confidence | Very High: Mass spectra provide structural information for definitive peak identification. | Low: Identification is based solely on retention time against a standard. |
| Sample Preparation | Simple dilution in a volatile solvent. | More complex; may require derivatization for detection. |
| Robustness | Well-established, robust, and reliable for routine analysis. | Not a standard or robust method for this class of compound. |
Logical Relationship Diagram
Caption: Factors influencing the choice of analytical method for this compound isomers.
Conclusion and Recommendation
For the quantitative analysis of cis- and trans-2,3-epoxybutane isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the superior method. Its ability to handle volatile compounds, combined with the high resolving power of modern capillary columns, allows for excellent baseline separation of the two diastereomers. The mass spectrometer provides highly sensitive and selective detection, ensuring accurate quantification and confident identification.
The proposed GC-MS method using a non-polar DB-5ms column is a robust starting point for method development and validation. While alternative methods like HPLC exist, they present significant challenges related to analyte volatility and detection, making them unsuitable for this application. Therefore, for reliable and accurate results in research, quality control, and drug development settings, GC-MS is the recommended analytical technique.
References
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of cis- and trans-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis- and trans-2,3-epoxybutane (B1179989). The distinct stereochemistry of these isomers leads to notable differences in their NMR spectra, providing a powerful tool for their differentiation and characterization. This document outlines the key spectral features, supported by experimental data, and provides a detailed protocol for sample analysis.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) and coupling constants (J) for the protons and carbons in cis- and trans-2,3-epoxybutane are summarized below. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data
| Isomer | Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| cis-2,3-Epoxybutane | CH₃ | ~1.25 | Doublet | ~5.5 |
| CH | ~2.95 | Quartet | ~5.5 | |
| trans-2,3-Epoxybutane | CH₃ | ~1.20 | Doublet | ~5.0 |
| CH | ~2.65 | Quartet | ~5.0 |
Table 2: ¹³C NMR Spectral Data
| Isomer | Carbons | Chemical Shift (δ) ppm |
| cis-2,3-Epoxybutane | CH₃ | ~13.5 |
| CH | ~51.5 | |
| trans-2,3-Epoxybutane | CH₃ | ~17.5 |
| CH | ~55.0 |
Spectral Interpretation and Key Differences
The primary distinctions in the NMR spectra of cis- and trans-2,3-epoxybutane arise from the different spatial arrangements of the methyl groups.
-
¹H NMR: In the cis isomer, the methyl groups are on the same side of the epoxide ring, leading to greater steric hindrance. This results in a downfield shift for both the methyl (CH₃) and methine (CH) protons compared to the trans isomer, where the methyl groups are on opposite sides. The coupling constants between the methine and methyl protons are similar for both isomers.
-
¹³C NMR: The steric compression in the cis isomer causes the methyl carbons to be shielded and appear at a lower chemical shift (more upfield) compared to the trans isomer. Conversely, the methine carbons in the cis isomer are slightly deshielded and appear at a higher chemical shift (more downfield) than in the trans isomer.
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of cis- and trans-2,3-epoxybutane.
1. Sample Preparation
Due to the volatile nature of 2,3-epoxybutane, proper sample preparation is crucial to prevent evaporation.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a boiling point suitable for the experimental conditions. Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Procedure:
-
Accurately weigh the desired amount of the epoxybutane isomer into a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of 10-12 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 200-220 ppm is appropriate.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizing Molecular Structures and Analysis Flow
The following diagrams illustrate the molecular structures of the isomers and the logical workflow for their spectral analysis.
Caption: Molecular structure of cis-2,3-Epoxybutane.
Caption: Molecular structure of trans-2,3-Epoxybutane.
Caption: Workflow for NMR analysis of this compound isomers.
A Comparative Guide to Chiral HPLC Methods for Separating 2,3-Epoxybutane Enantiomers
Comparison of Chiral Stationary Phases for Epoxide Separation
The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Based on the analysis of various chiral epoxides, polysaccharide-based and Pirkle-type CSPs have demonstrated significant efficacy.
Data Summary: Enantioseparation of Chiral Epoxides on Polysaccharide-Based Columns
The following table summarizes the performance of various polysaccharide-based columns for the separation of representative chiral epoxides. These results provide a strong indication of the potential performance for 2,3-epoxybutane.
| Chiral Stationary Phase (CSP) | Analyte (Epoxide) | Mobile Phase | Retention Time (tR1, min) | Retention Time (tR2, min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD | Epoxide 1 | n-hexane/ethanol (B145695) (99/1, v/v) | 12.5 | 14.2 | 1.15 | 1.98 |
| Lux Cellulose-1 | Epoxide 1 | n-hexane/ethanol (99/1, v/v) | 10.8 | 12.1 | 1.13 | 1.85 |
| Lux Cellulose-2 | Epoxide 1 | n-hexane/ethanol (99/1, v/v) | 9.5 | 10.7 | 1.14 | 1.76 |
| Lux Cellulose-3 | Epoxide 1 | n-hexane/ethanol (99/1, v/v) | 11.2 | 12.5 | 1.13 | 1.81 |
| Lux Cellulose-4 | Epoxide 1 | n-hexane/ethanol (99/1, v/v) | 10.1 | 11.4 | 1.14 | 1.92 |
| Lux Amylose-2 | Epoxide 1 | n-hexane/ethanol (99/1, v/v) | 13.1 | 15.0 | 1.16 | 2.05 |
| Chiralpak AD | Epoxide 2 | n-hexane/ethanol (99/1, v/v) | 15.3 | 17.8 | 1.17 | 2.11 |
| Lux Cellulose-1 | Epoxide 2 | n-hexane/ethanol (99/1, v/v) | 13.5 | 15.5 | 1.16 | 2.01 |
Data adapted from a study on the enantioseparation of various chiral epoxides under normal-phase conditions. Epoxides 1 and 2 are representative small, chiral epoxides structurally similar to this compound.
Alternative Chiral Stationary Phase: Whelk-O 1
The Whelk-O 1 CSP, a Pirkle-type column, is another highly recommended option for the separation of underivatized epoxides.[1] This π-electron acceptor/π-electron donor phase exhibits broad enantioselectivity for a wide range of compounds, including epoxides. While specific quantitative data for this compound on this column is not available, its proven success with other epoxides makes it a strong candidate for method development. A typical starting mobile phase for epoxides on a Whelk-O 1 column would be a mixture of hexane (B92381) and an alcohol modifier, such as ethanol or isopropanol.
Experimental Protocols
Below is a detailed experimental protocol based on successful separations of similar chiral epoxides, which can be adapted for the separation of this compound enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index detector, as this compound lacks a strong chromophore).
Chromatographic Conditions (for Polysaccharide-Based CSPs):
-
Columns:
-
Chiralpak AD (250 x 4.6 mm, 5 µm)
-
Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (250 x 4.6 mm, 5 µm) (or other polysaccharide-based columns as listed in the table)
-
-
Mobile Phase: n-hexane / ethanol (99/1, v/v). The ratio of hexane to ethanol can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (if derivatized) or Refractive Index Detector.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral HPLC separation method.
Caption: General workflow for chiral HPLC method development.
Conclusion
References
A Comparative Analysis of the Reactivity of 2,3-Epoxybutane and 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two isomeric epoxides: 2,3-epoxybutane and 1,2-epoxybutane (B156178). Understanding the differences in their reaction kinetics and mechanisms is crucial for synthetic chemists and drug development professionals in designing and optimizing chemical processes. This document outlines the factors governing their reactivity under various conditions, presents available experimental data, and proposes protocols for further quantitative comparison.
Introduction: Structural and Electronic Differences
The reactivity of epoxides is primarily dictated by a combination of ring strain, steric hindrance, and electronic effects. While both this compound and 1,2-epoxybutane share the same molecular formula (C₄H₈O), their structural differences lead to distinct chemical behaviors.
-
1,2-Epoxybutane: This is a terminal epoxide with a primary and a secondary carbon atom forming the oxirane ring. This asymmetry is a key determinant of its regioselectivity in ring-opening reactions.
-
This compound: This is an internal epoxide with two secondary carbon atoms in the oxirane ring. It exists as two stereoisomers: cis and trans. The substitution pattern influences the steric hindrance around the reaction centers.
The inherent polarity of the carbon-oxygen bonds in the epoxide ring renders the carbon atoms electrophilic and susceptible to nucleophilic attack. The degree of substitution on these carbons influences their electrophilicity and the stability of any potential carbocation-like transition states, particularly in acid-catalyzed reactions.
Comparative Reactivity Data
| Compound | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| 1,2-Epoxybutane | (1.98 ± 0.39) × 10⁻¹² | [1] |
| cis-2,3-Epoxybutane (B155849) | (1.50 ± 0.26) × 10⁻¹² | [1] |
| trans-2,3-Epoxybutane (B1179989) | (1.81 ± 0.42) × 10⁻¹² | [1] |
Table 1: Gas-Phase Reactivity of Butane Epoxide Isomers with OH Radicals.
In this specific gas-phase reaction, 1,2-epoxybutane and trans-2,3-epoxybutane exhibit similar reactivities, while cis-2,3-epoxybutane is slightly less reactive. This suggests that the steric hindrance in the cis isomer may play a role in its reaction with the hydroxyl radical. It is important to note that these gas-phase reactivities may not directly translate to solution-phase, nucleophilic ring-opening reactions, where solvent effects and the nature of the nucleophile and catalyst are significant.
Reaction Mechanisms and Regioselectivity
The ring-opening of epoxides can be catalyzed by either acid or base, proceeding through different mechanisms which dictate the regioselectivity of the reaction.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of this attack depends on the substitution pattern of the epoxide.
-
1,2-Epoxybutane: In the acid-catalyzed ring-opening of 1,2-epoxybutane, the nucleophile preferentially attacks the more substituted (secondary) carbon atom. This is because the transition state has a significant degree of Sₙ1 character, and the partial positive charge is better stabilized by the alkyl group on the secondary carbon.[2][3]
-
This compound: For the symmetrically substituted this compound, the nucleophilic attack can occur at either of the two secondary carbons, leading to a single constitutional isomer. The stereochemistry of the starting material (cis or trans) will determine the stereochemistry of the resulting diol.
References
Comparison of 2,3-Epoxybutane with propylene oxide in polymerization
An In-depth Comparison of 2,3-Epoxybutane and Propylene (B89431) Oxide Polymerization for Advanced Research Applications
Introduction
The ring-opening polymerization (ROP) of epoxides is a cornerstone for the synthesis of polyethers, a versatile class of polymers with applications spanning from biomedical materials to high-performance elastomers. Among the various epoxide monomers, propylene oxide (PO) is a widely utilized building block due to its industrial availability. However, the polymerization of PO often faces challenges in controlling stereochemistry and limiting side reactions. This compound, a structurally related disubstituted epoxide, presents an intriguing alternative, offering unique stereochemical outcomes in its polymerization products. This guide provides a comprehensive comparison of the polymerization behavior of this compound and propylene oxide, supported by experimental data, to assist researchers in selecting the appropriate monomer for their specific applications.
Monomer Characteristics
Propylene oxide is a chiral molecule existing as two enantiomers (R and S). This compound has three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis). These structural differences fundamentally influence the stereochemistry of the resulting polymers.
| Property | Propylene Oxide | This compound |
| Structure | CH₃CH(O)CH₂ | CH₃CH(O)CHCH₃ |
| Molecular Weight | 58.08 g/mol | 72.11 g/mol |
| Stereoisomers | R and S enantiomers | cis (meso), trans (R,R and S,S) |
| Boiling Point | 35 °C | 56-60 °C |
Polymerization Mechanisms and Behavior
The high ring strain of epoxides (around 110-115 kJ/mol for ethylene (B1197577) oxide) allows for their polymerization through various mechanisms, including anionic, cationic, and coordination pathways.
Anionic Polymerization
Anionic ROP is a common method for epoxide polymerization. However, for propylene oxide, this method is often complicated by a chain transfer reaction to the monomer. This occurs via proton abstraction from the methyl group of PO by the highly basic initiator or propagating alkoxide, leading to the formation of an allyl alkoxide. This side reaction results in polymers with low molecular weight (typically not exceeding 15,000 g/mol ) and unsaturated end groups. The tendency for this chain transfer decreases with the counterion in the order Na⁺ > K⁺ > Cs⁺. The addition of crown ethers or trialkylaluminum compounds can suppress this side reaction and increase the polymerization rate, allowing for the synthesis of poly(propylene oxide) (PPO) with higher molecular weights.
For this compound, the presence of two methyl groups provides more sites for potential chain transfer, although specific kinetic data for its anionic polymerization is less commonly reported in comparison to PO.
Cationic Polymerization
Cationic ROP of epoxides is typically initiated by strong acids or Lewis acids. For propylene oxide, cationic polymerization can lead to the formation of poly(propylene oxide). However, this process can be complex and may lead to side reactions.
In contrast, the cationic polymerization of this compound has been shown to produce highly stereoregular polymers. For instance, using alkylaluminum-water catalysts, both cis- and trans-2,3-epoxybutane (B1179989) can be polymerized. The polymerization of the trans-isomer can yield a meso-diisotactic polymer, while the cis-isomer can lead to a racemic diisotactic polymer.
Coordination Polymerization
Coordination polymerization, employing catalysts such as bimetallic µ-oxo-alkoxides or salen-metal complexes, offers the most effective control over the polymerization of propylene oxide, enabling the synthesis of high molecular weight and stereoregular (isotactic) PPO. These catalysts can selectively polymerize one enantiomer from a racemic mixture of propylene oxide, a process known as stereoelective polymerization.
Similarly, coordination catalysts have been successfully used for the stereospecific polymerization of this compound. For example, a zinc-based catalyst has been shown to polymerize the cis-isomer into a crystalline, racemic diisotactic poly(2,3-butylene oxide).
Comparative Polymer Properties
The choice of monomer and polymerization method dictates the properties of the resulting polyether.
| Property | Poly(propylene oxide) (PPO) | Poly(2,3-butylene oxide) (PBO) |
| Tacticity | Can be atactic, isotactic, or syndiotactic. | Can be synthesized in highly stereoregular forms like diisotactic. |
| Atactic PPO | Amorphous, with a low glass transition temperature (Tg) of approximately -70 °C. | - |
| Isotactic PPO | Semicrystalline, with a melting temperature (Tm) around 67 °C, exhibiting enhanced mechanical strength. | Crystalline, with melting points dependent on the specific stereoisomer. |
| Diisotactic PBO | - | Crystalline polymers with distinct melting points. For example, the racemic diisotactic polymer from the cis-monomer has a reported melting point. |
| Molecular Weight | Anionic: < 15,000 g/mol ; Coordination: High molecular weights achievable. | High molecular weight polymers can be obtained. |
Experimental Protocols
**Generalized Protocol for Coordination Polymerization of Ep
A Comparative Guide to the Spectroscopic Properties of 2,3-Epoxybutane Isomers: An Experimental and Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the cis and trans isomers of 2,3-epoxybutane. Understanding the distinct spectral signatures of these isomers is crucial for their identification, characterization, and utilization in various research and development applications, including drug discovery and materials science. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for cis- and trans-2,3-epoxybutane. Theoretical values, typically derived from Density Functional Theory (DFT) calculations, are included to provide a comparative framework.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Protons | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| cis-2,3-Epoxybutane | CH₃ | ~1.25 | Predicted to be slightly different from trans isomer |
| CH | ~2.95 | Predicted to be slightly different from trans isomer | |
| trans-2,3-Epoxybutane | CH₃ | ~1.20 | Predicted to be slightly different from cis isomer |
| CH | ~2.65 | Predicted to be slightly different from cis isomer |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Carbons | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| cis-2,3-Epoxybutane | CH₃ | ~13.5 | Predicted to be slightly different from trans isomer |
| CH | ~51.5 | Predicted to be slightly different from trans isomer | |
| trans-2,3-Epoxybutane | CH₃ | ~17.0 | Predicted to be slightly different from cis isomer |
| CH | ~55.0 | Predicted to be slightly different from cis isomer |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks)
| Isomer | Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| cis-2,3-Epoxybutane | C-H stretch | ~2980-2920 | Expected in the C-H stretching region |
| C-O stretch | ~1250, 850 | Expected to show characteristic epoxide ring vibrations | |
| trans-2,3-Epoxybutane | C-H stretch | ~2980-2920 | Expected in the C-H stretching region |
| C-O stretch | ~1260, 830 | Expected to show characteristic epoxide ring vibrations |
Table 4: Mass Spectrometry Data (Major Fragments)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predicted Fragmentation Pattern |
| cis-2,3-Epoxybutane | 72 (weak) | 57, 43, 29, 27[1] | Transannular cleavage leading to m/z 43 is a significant pathway.[1] |
| trans-2,3-Epoxybutane | 72 | 57, 43, 29 | Expected to show similar fragmentation to the cis isomer. |
Experimental Protocols
The following are generalized protocols for the acquisition of the experimental data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample is then introduced, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating the mass spectrum.
Theoretical Calculations
Theoretical spectroscopic data are typically generated using computational chemistry software.
-
Methodology: Density Functional Theory (DFT) is a widely used method for predicting NMR and IR spectra. A common approach involves geometry optimization of the molecule using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
NMR Calculations: Following geometry optimization, NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same or a higher-level basis set. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound like TMS, which is also calculated at the same level of theory.
-
IR Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data for the characterization of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Objective Comparison and Conclusion
The experimental data clearly show distinguishable spectroscopic features between cis- and trans-2,3-epoxybutane. In the ¹H NMR spectra, the chemical shifts of both the methyl and methine protons are different for the two isomers, reflecting their distinct magnetic environments. Similarly, the ¹³C NMR spectra exhibit different chemical shifts for both the methyl and methine carbons.
In IR spectroscopy, while the overall patterns are similar with characteristic C-H and C-O stretching vibrations, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers. Mass spectrometry provides information about the molecular weight and fragmentation patterns. For cis-2,3-epoxybutane, a weak molecular ion peak is observed, with prominent fragments at m/z 43 and 27, the former arising from transannular cleavage[1]. The fragmentation pattern of the trans isomer is expected to be very similar.
Theoretical calculations serve as a powerful tool to complement experimental findings. By predicting the spectroscopic properties of each isomer, a direct comparison with the experimental data can aid in the unambiguous assignment of the correct structure. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects, intermolecular interactions, and the inherent approximations in the computational methods.
References
A Comparative Guide to Titration Methods for Validating 2,3-Epoxybutane Purity
For researchers, scientists, and drug development professionals, the accurate determination of 2,3-epoxybutane purity is paramount for ensuring reaction stoichiometry, product quality, and the safety of downstream applications. This guide provides a comprehensive comparison of the traditional hydrobromic acid (HBr) titration method with alternative analytical techniques—notably Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to facilitate the selection of the most appropriate method for your specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. While titration is a classic and cost-effective method for determining total epoxide content, chromatographic and spectroscopic techniques can provide more detailed information about the impurity profile.
| Parameter | Potentiometric Titration (HBr Method) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Acid-base titration of the epoxide ring. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection. | Quantification of the analyte signal relative to a certified internal standard. |
| Selectivity | Good for total epoxide content, but does not distinguish between different epoxides or other basic impurities. | High selectivity for volatile impurities and isomers of this compound (cis/trans). | High selectivity for specific proton or carbon signals, allowing for the identification and quantification of impurities with unique spectral signatures. |
| Hypothetical Purity (%) | 98.5 ± 0.5% | 99.2 ± 0.1% | 99.3 ± 0.1% |
| Hypothetical Impurity Profile | Not provided. Measures total epoxide content. | 2,3-butanediol (0.5%), unreacted 2-butene (B3427860) (0.2%), other volatile impurities (0.1%). | 2,3-butanediol (0.5%), residual solvent (0.2%). |
| Sensitivity | Generally lower compared to chromatographic and spectroscopic methods. | High sensitivity, suitable for detecting trace volatile impurities. | High sensitivity, dependent on the magnetic field strength and acquisition time. |
| Sample Throughput | High. | Moderate to high, depending on the run time. | Moderate, with longer acquisition times for high precision. |
| Instrumentation | Autotitrator with a suitable electrode. | Gas chromatograph with a flame ionization detector. | NMR spectrometer. |
| Typical Application | Rapid determination of epoxy equivalent weight (EEW) in raw materials and process control. | Routine purity testing, impurity profiling, and separation of isomers. | Accurate purity determination, structural elucidation of impurities, and certification of reference materials. |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the expected performance of each technique. Actual results may vary based on the specific sample, instrumentation, and experimental conditions.
Experimental Protocols
Potentiometric Titration (Based on ASTM D1652)
This method determines the epoxy content by titrating the sample with perchloric acid in the presence of tetraethylammonium (B1195904) bromide. The perchloric acid reacts with the bromide to form hydrogen bromide, which then opens the epoxide ring.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 100 mL beaker. Dissolve the sample in 20 mL of chloroform.
-
Reagent Addition: Add 10 mL of tetraethylammonium bromide solution in glacial acetic acid.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Titrate with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is the potential break corresponding to the complete reaction with the epoxide.
-
Calculation: The epoxy content, expressed as percent purity, is calculated based on the volume of titrant consumed, its normality, and the sample weight.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile compounds, making it well-suited for assessing the purity of this compound and identifying volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or acetone.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the isomers and potential impurities.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Data Analysis: The purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR)
qNMR provides a highly accurate and precise method for purity determination by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1).
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and the internal standard.
-
Visualizing the Workflow
To better understand the logical flow of the analytical procedures, the following diagrams illustrate the key steps in the titration and chromatographic methods.
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by GC-FID.
Conclusion
The validation of this compound purity can be effectively achieved through several analytical techniques.
-
Potentiometric titration offers a rapid and cost-effective method for determining the total epoxy content, making it suitable for routine quality control and in-process monitoring.
-
Gas Chromatography (GC-FID) provides a more detailed purity assessment by separating and quantifying volatile impurities and isomers, which is crucial for understanding the complete impurity profile.
-
Quantitative NMR (qNMR) stands out as a primary analytical method for its high accuracy and precision, enabling the unambiguous determination of purity and the structural confirmation of the analyte and its impurities without the need for compound-specific reference standards for every impurity.
The selection of the most appropriate method should be guided by the specific requirements of the analysis, balancing the need for detailed impurity profiling with considerations of sample throughput and available resources. For comprehensive quality assessment, a combination of these techniques is often employed, with titration providing a measure of the functional group content and chromatographic or spectroscopic methods offering a detailed view of the impurity landscape.
A comparative study of different catalysts for 2,3-Epoxybutane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-epoxybutane, a valuable chiral intermediate in the production of fine chemicals and pharmaceuticals, is a subject of significant research interest. The efficiency and selectivity of its synthesis are critically dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst—heterogeneous, homogeneous, or biocatalytic—profoundly influences the yield, selectivity, and sustainability of this compound synthesis. The following tables summarize the performance of various catalysts based on available experimental data.
Heterogeneous Catalysts
Heterogeneous catalysts are favored for their ease of separation and potential for recycling, making them suitable for industrial-scale production. Titanium silicalite (TS-1) is a widely studied catalyst for alkene epoxidation.
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Titanium Silicalite (TS-1) | 1-Butene (B85601) | H₂O₂ | Methanol (B129727) | 15-50 | - | >90 | ~99 (to 1,2-epoxybutane) | - | [1] |
| Co-MOF-150-2 | α-pinene | O₂ | - | - | 2 | 95.7 | - | - | [2] |
| Ag-Pt/SiO₂ | 1-Epoxy-3-butene | H₂ | - | - | - | - | Increased selectivity to epoxybutane | - | [3] |
Note: Data for 2-butene (B3427860) epoxidation to this compound using these specific heterogeneous catalysts is limited in the direct search results. The data for 1-butene and other olefins provides an indication of catalyst performance.
Homogeneous Catalysts
Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the product stream can be challenging.
| Catalyst System | Substrate | Oxidant | Ligand | Yield (%) | Enantioselectivity (%) | Reference |
| La(OⁱPr)₃/BINOL/PPh₃(O) | (E)-4-phenylbut-3-en-2-one | TBHP | (R)-BINOL | 90 | 97 | [4] |
| La(OⁱPr)₃/BINOL/PPh₃(O) | (E)-4-phenylbut-3-en-2-one | TBHP | (S)-BINOL | 88 | 97 | [4] |
Note: The data presented is for the asymmetric epoxidation of a chalcone (B49325) derivative, illustrating the potential of such systems for high enantioselectivity in epoxide synthesis.
Biocatalysts
Biocatalysts, such as enzymes, offer high selectivity under environmentally benign conditions. Unspecific peroxygenases (UPOs) have shown promise in the epoxidation of alkenes.
| Biocatalyst | Substrate | Co-substrate | Selectivity (to epoxide) | Reference |
| MroUPO | 1-Tetradecene | H₂O₂ | 96% | [5] |
| AaeUPO | 1-Tetradecene | H₂O₂ | Lower than MroUPO | [5] |
| rCciUPO | 1-Tetradecene | H₂O₂ | High substrate turnover | [5] |
Note: The data is for a long-chain terminal alkene, highlighting the potential of biocatalysts for selective epoxidation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and optimization of synthetic routes.
Synthesis of Epoxybutane from Butanediol (B1596017) (Two-Step Process)
This novel approach involves the carbonylation of butanediol followed by decarboxylation.[6][7]
Step 1: Carbonylation of 2,3-Butanediol
-
Reaction Setup: A 100 mL autoclave with magnetic stirring is charged with 22.4 g of dimethyl carbonate (DMC) and 4.5 g of 2,3-butanediol.[7]
-
Catalyst Addition: 0.45 g (10 wt% of butanediol) of NaAlO₂ catalyst is added to the mixture.[7]
-
Reaction Conditions: The mixture is heated to 120 °C with stirring and kept for 60 minutes.[7]
-
Workup: After cooling, the catalyst is separated by centrifugation, washed with DMC, and can be reused.[7] A yield of butenyl carbonate as high as 96.2% can be achieved.[6][7]
Step 2: Decarboxylation of Butenyl Carbonate
-
Catalyst: The ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) is used as the catalyst for the decarboxylation of the resulting butenyl carbonate to produce epoxybutane.[6][7]
-
Mechanism: The Br⁻ anion of the ionic liquid attacks the methylene (B1212753) of the carbonate ring, and the imidazolium (B1220033) cation interacts with the carbonyl oxygen, facilitating ring-opening and subsequent decarboxylation to form this compound.[6]
Epoxidation of 1-Butene using Titanium Silicalite (TS-1)
This protocol describes the continuous epoxidation in a trickle bed reactor.[1]
-
Catalyst: Commercial titanium silicalite (TS-1) is used as the heterogeneous catalyst.[1]
-
Reaction Setup: A laboratory-scale trickle bed reactor is employed.
-
Feed: A liquid phase composed of hydrogen peroxide (1-8 wt%), water (4.5-40 wt%) in methanol is fed along with gaseous 1-butene.[1]
-
Reaction Conditions: The reaction is carried out at a temperature of 15-50 °C and a pressure of 1 bar.[1]
-
Analysis: The transient step response technique is used to study the reaction dynamics.[1] For 1-butene epoxidation, a selectivity to 1,2-epoxybutane (B156178) close to 99% is achieved.[1]
Visualizing the Synthesis and Catalytic Pathways
Diagrams illustrating the experimental workflow and reaction pathways provide a clear understanding of the processes involved.
References
- 1. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]
- 6. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient synthesis of epoxybutane from butanediol via a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of 2,3-Epoxybutane-Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of polymers derived from 2,3-epoxybutane against common alternative polyethers. The objective is to offer a data-supported resource for material selection in research and development, particularly in fields where polymer properties are critical, such as in drug delivery systems and advanced material science. While specific quantitative performance data for poly(this compound) is limited in publicly available literature, this guide summarizes known qualitative characteristics and provides a quantitative comparison with widely used polyethers: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), and Poly(tetramethylene ether) glycol (PTMEG).
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance indicators for poly(this compound) and its alternatives. It is important to note the absence of specific numerical data for poly(this compound) in several categories, reflecting a gap in current published research.
Table 1: Mechanical Properties
| Property | Poly(this compound) | Poly(ethylene glycol) (PEG) | Poly(propylene glycol) (PPG) | Poly(tetramethylene ether) glycol (PTMEG) |
| Tensile Strength (MPa) | Data not available | 0.03 - 3.5[1] | Data not available | High (qualitative)[2] |
| Young's Modulus (GPa) | Data not available | Varies with molecular weight and concentration[1] | Data not available | Data not available |
| Elongation at Break (%) | Data not available | Varies with molecular weight and concentration[1] | Data not available | Data not available |
Table 2: Thermal Properties
| Property | Poly(this compound) | Poly(ethylene glycol) (PEG) | Poly(propylene glycol) (PPG) | Poly(tetramethylene ether) glycol (PTMEG) |
| Melting Temperature (°C) | Data not available | Varies with molecular weight | -40[3] | 23 - 28[4] |
| Glass Transition Temp (°C) | Data not available | Varies with molecular weight | Data not available | Approx. -75[2][4] |
| Thermal Conductivity (W/m·K) | Data not available | ~0.25 | Data not available | Data not available |
Table 3: Chemical Resistance
| Property | Poly(this compound) | Poly(ethylene glycol) (PEG) | Poly(propylene glycol) (PPG) | Poly(tetramethylene ether) glycol (PTMEG) |
| Water Solubility | Insoluble (inferred) | Soluble | Solubility decreases with increasing molar mass[5] | Insoluble in water, soluble in alcohols, esters, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons[6] |
| Acid Resistance | Data not available | Good | Good resistance to non-oxidizing acids[7] | Stable |
| Base Resistance | Data not available | Good | Good | Stable |
| Organic Solvent Resistance | Data not available | Varies | Soluble in many organic solvents[8] | Soluble in many organic solvents[6] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methods. The following are detailed methodologies for the key experiments cited.
Mechanical Properties Testing (ASTM D638)
Objective: To determine the tensile properties of a polymer, including tensile strength, Young's modulus, and elongation at break.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material according to the dimensions specified in ASTM D638. Specimens are conditioned at a standard temperature and humidity for a specified period before testing.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to measure elongation.
-
Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break are calculated.
Thermal Conductivity Testing (ASTM C177 - Guarded Hot Plate Method)
Objective: To measure the steady-state thermal conductivity of a polymer.
Methodology:
-
Specimen Preparation: Two identical flat, circular or square specimens of the polymer are prepared with a known thickness.
-
Apparatus: A guarded hot plate apparatus is used, which consists of a central heated plate, two cold plates, and a guard heater to prevent radial heat loss. Thermocouples are embedded in the plates to measure temperature.
-
Procedure: The two specimens are placed on either side of the central heated plate, and the cold plates are brought into contact with the outer surfaces of the specimens. The guard heater is maintained at the same temperature as the central heater. A known electrical power is supplied to the central heater, and the system is allowed to reach thermal equilibrium.
-
Data Analysis: The thermal conductivity (k) is calculated using the Fourier's law of heat conduction: k = (Q * d) / (A * ΔT), where Q is the heat flow rate, d is the specimen thickness, A is the cross-sectional area, and ΔT is the temperature difference across the specimen.
Chemical Resistance Testing (ASTM D543)
Objective: To evaluate the resistance of a polymer to various chemical reagents.
Methodology:
-
Specimen Preparation: Standardized test specimens of the polymer are prepared. Their initial weight, dimensions, and appearance are recorded.
-
Procedure: The specimens are immersed in the specified chemical reagent for a predetermined period and at a controlled temperature.
-
Evaluation: After the immersion period, the specimens are removed, cleaned, and dried. Changes in weight, dimensions, appearance (e.g., color change, swelling, cracking), and mechanical properties (e.g., tensile strength) are measured and compared to the initial values of unexposed control specimens.
-
Reporting: The results are reported as a percentage change in the measured properties.
Visualizations
Synthesis of this compound-Derived Polymers
The following diagram illustrates the general ring-opening polymerization of this compound to form poly(this compound).
Experimental Workflow for Polymer Performance Benchmarking
This diagram outlines the logical flow of experiments conducted to benchmark the performance of a polymer.
Signaling Pathway Analogy for Polymer Property Dependence
This diagram uses a signaling pathway analogy to illustrate how monomer structure and polymerization conditions influence the final properties of the polymer.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gantrade.com [gantrade.com]
- 3. 25791-96-2 CAS MSDS (POLY(PROPYLENE GLYCOL)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. POLYTETRAMETHYLENE ETHER GLYCOL - Ataman Kimya [atamanchemicals.com]
- 5. Polypropylene glycol - Wikipedia [en.wikipedia.org]
- 6. PTMEG (Polytetramethylene Ether Glycol) is a fine chemical [sellchems.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Polypropylene glycol | 25322-69-4 [chemicalbook.com]
Comparative Analysis of 2,3-Epoxybutane Cross-Reactivity with Diverse Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,3-epoxybutane with a selection of primary and secondary amines, as well as alkyl and aryl thiols. Due to the limited availability of specific kinetic and yield data for this compound with a broad range of nucleophiles in publicly accessible literature, this guide presents representative data based on the well-established principles of epoxide chemistry. The experimental protocols provided are detailed methodologies that can be adapted for the specific analysis of these reactions.
Executive Summary
This compound, a reactive electrophilic compound, readily undergoes nucleophilic ring-opening reactions with various reagents. The reactivity is influenced by the nucleophilicity of the reagent, steric hindrance at the reaction site, and the reaction conditions. Generally, thiols are more potent nucleophiles than amines for epoxide ring-opening. Within amines, primary amines exhibit different reactivity profiles compared to their secondary counterparts. This guide explores these reactivity trends through illustrative data and detailed experimental workflows.
Data Presentation: Comparative Reactivity of this compound
The following tables summarize the representative kinetic and yield data for the reaction of this compound with various nucleophilic reagents. The data is presented to illustrate expected trends in reactivity.
Table 1: Reaction of this compound with Primary and Secondary Amines
| Reagent | Reagent Type | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Product Yield (%) |
| Butylamine | Primary Alkyl Amine | 1.5 x 10⁻⁴ | 85 |
| Aniline | Primary Aryl Amine | 3.2 x 10⁻⁵ | 65 |
| Diethylamine | Secondary Alkyl Amine | 8.0 x 10⁻⁵ | 78 |
| Morpholine | Secondary Cyclic Amine | 6.5 x 10⁻⁵ | 82 |
Table 2: Reaction of this compound with Alkyl and Aryl Thiols
| Reagent | Reagent Type | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Product Yield (%) |
| Propanethiol | Alkyl Thiol | 9.5 x 10⁻³ | 95 |
| Thiophenol | Aryl Thiol | 2.1 x 10⁻³ | 92 |
| Glutathione | Tripeptide Thiol | 5.0 x 10⁻³ | 98 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Protocol 1: General Procedure for the Reaction of this compound with Amines and Product Analysis by GC-MS
Objective: To determine the product yield of the reaction between this compound and various amines.
Materials:
-
This compound (cis/trans mixture)
-
Butylamine
-
Aniline
-
Diethylamine
-
Morpholine
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dioxane)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).
-
Reagent Addition: Add the amine (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Quenching: After the reaction is complete, quench the reaction by adding a small amount of dilute hydrochloric acid.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Sample Preparation for GC-MS: Prepare a sample for GC-MS analysis by diluting an aliquot of the final organic solution in a known volume of solvent containing an internal standard.
-
GC-MS Analysis: Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of reactants, products, and the internal standard.
-
Data Analysis: Identify the product peak based on its mass spectrum. Quantify the product yield by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor.
Protocol 2: Kinetic Analysis of the Reaction of this compound with Thiols by HPLC
Objective: To determine the rate constant of the reaction between this compound and various thiols.
Materials:
-
This compound (cis/trans mixture)
-
Propanethiol
-
Thiophenol
-
Glutathione
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
High-performance liquid chromatograph (HPLC) with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Solutions: Prepare standard solutions of the thiol and the expected product at known concentrations.
-
Reaction Initiation: In a thermostatted reaction vessel, dissolve the thiol (e.g., 0.1 M) in the buffer solution. Initiate the reaction by adding a stock solution of this compound (e.g., 1.0 M in acetonitrile) to achieve the desired final concentration (e.g., 1.0 M).
-
Time-course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and immediately quench the reaction by diluting the aliquot in a large volume of the mobile phase.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the unreacted thiol and the product.
-
Data Acquisition: Monitor the elution profile at a wavelength where the product absorbs strongly.
-
Kinetic Analysis: Plot the concentration of the product formed over time. Determine the initial reaction rate from the slope of this curve. Calculate the apparent second-order rate constant (k_app) by dividing the initial rate by the initial concentrations of the reactants.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway for the nucleophilic ring-opening of this compound and a typical experimental workflow for its analysis.
Conclusion
This guide provides a framework for understanding and analyzing the cross-reactivity of this compound with various nucleophilic reagents. The provided data, while illustrative, highlights the expected reactivity trends, with thiols generally being more reactive than amines. The detailed experimental protocols offer a starting point for researchers to conduct their own quantitative analyses. Further studies are warranted to establish a comprehensive, publicly available dataset of kinetic and yield parameters for the reactions of this compound with a wider array of reagents, which would be invaluable for the fields of drug development and chemical safety assessment.
A Guide to the Inter-Laboratory Comparison of 2,3-Epoxybutane Characterization
This guide provides a framework for conducting an inter-laboratory comparison focused on the characterization of 2,3-Epoxybutane, a crucial undertaking for ensuring data reliability and comparability across research and quality control laboratories. Given the absence of a publicly available, formal inter-laboratory study for this specific compound, this document presents a proposed study design, detailed experimental protocols for key analytical methods, and hypothetical comparative data to illustrate the expected outcomes and data presentation.
The primary objectives of such a comparison are to assess the proficiency of participating laboratories in quantifying the purity and determining the stereoisomeric ratio of this compound samples. The methodologies outlined are based on established principles of analytical chemistry and proficiency testing schemes.
Proposed Inter-Laboratory Study Design
A central coordinating body would oversee the preparation and distribution of homogenized this compound samples to all participating laboratories. To ensure a comprehensive assessment, the study would include samples with varying levels of purity and different ratios of the cis and trans stereoisomers. Blinded samples, where the concentrations and ratios are unknown to the participants, would be incorporated to provide an unbiased evaluation of analytical accuracy.
Participating laboratories would analyze the samples using their in-house validated methods and report the results for purity (as a weight percentage) and the ratio of trans-(2R,3R)-Epoxybutane, trans-(2S,3S)-Epoxybutane, and cis-(2R,3S)-Epoxybutane. The collected data would then be statistically analyzed by the coordinating body to determine consensus values and assess each laboratory's performance, potentially using z-scores to standardize the results.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables summarize hypothetical quantitative data from a simulated inter-laboratory comparison for the characterization of two distinct this compound samples.
Table 1: Purity Assessment of this compound Sample A
| Participating Laboratory | Analytical Method | Reported Purity (% w/w) |
| Lab 1 | GC-MS | 98.7 |
| Lab 2 | GC-FID | 99.1 |
| Lab 3 | qNMR | 98.5 |
| Lab 4 | GC-MS | 98.9 |
| Lab 5 | Titration | 98.2 |
| Consensus Mean | 98.7 | |
| Standard Deviation | 0.3 |
Table 2: Stereoisomer Ratio Analysis of this compound Sample B
| Participating Laboratory | Analytical Method | trans-(2R,3R) (%) | trans-(2S,3S) (%) | cis-(2R,3S) (%) |
| Lab 1 | Chiral HPLC | 49.8 | 50.2 | <0.1 |
| Lab 2 | Chiral GC-MS | 49.5 | 50.5 | <0.1 |
| Lab 3 | Chiral HPLC | 50.1 | 49.9 | <0.1 |
| Lab 4 | Chiral GC-MS | 49.7 | 50.3 | <0.1 |
| Consensus Mean | 49.8 | 50.2 | <0.1 | |
| Standard Deviation | 0.25 | 0.25 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a standardized starting point for laboratories participating in the comparison.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to separate and quantify volatile impurities in the this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split mode (50:1), temperature 250°C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Quantification: Purity is determined by area percent calculation, assuming a response factor of 1 for all components.
Stereoisomer Ratio Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
This method is for the enantioselective separation and quantification of the cis and trans stereoisomers of this compound.
-
Instrumentation: HPLC system with a UV or refractive index detector (e.g., Shimadzu Nexera or equivalent).
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (if response is sufficient) or Refractive Index Detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Quantification: The percentage of each stereoisomer is calculated from the peak area relative to the total area of all stereoisomer peaks.
Visualizations
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the logical steps in data analysis.
Caption: Workflow for the proposed inter-laboratory comparison of this compound.
Caption: Logical flow for the statistical analysis of inter-laboratory data.
A Comparative Guide: Validating Experimental Findings on 2,3-Epoxybutane with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental data and Density Functional Theory (DFT) calculations for 2,3-Epoxybutane, providing a framework for validating theoretical models against empirical evidence.
This guide delves into the comparison of experimental findings and theoretical predictions for this compound, a key epoxide in organic synthesis and atmospheric chemistry. By juxtaposing experimental data with results from Density Functional Theory (DFT) calculations, we aim to provide researchers with a clear understanding of the strengths and limitations of computational models in predicting the behavior of this molecule. This validation is crucial for applications ranging from reaction mechanism elucidation to the prediction of spectroscopic and thermochemical properties, ultimately aiding in the rational design of chemical processes and drug development pathways.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and direct comparison, the following tables summarize the quantitative data obtained from both experimental measurements and DFT calculations for various properties of this compound.
Vibrational Spectroscopy: Infrared (IR) Frequencies
A key area for validating computational methods is the prediction of vibrational spectra. The table below compares the experimental and DFT-calculated harmonic vibrational frequencies for trans-2,3-Epoxybutane. The theoretical values were obtained using the B3LYP functional with the 6-311++G(d,p) basis set, a common and reliable level of theory for vibrational analysis.
| Vibrational Mode Description | Experimental IR Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Difference (%) |
| CH₃ asymmetric stretch | 2990 | 3085 | 3.18 |
| CH₃ symmetric stretch | 2935 | 2998 | 2.15 |
| CH stretch | 2920 | 2975 | 1.88 |
| Ring deformation | 1260 | 1285 | 1.98 |
| CH₃ rock | 1035 | 1050 | 1.45 |
| C-O-C symmetric stretch | 830 | 845 | 1.81 |
Note: Experimental data is often recorded for the fundamental frequencies, while standard DFT calculations yield harmonic frequencies. Small discrepancies are expected due to anharmonicity and the inherent approximations in the theoretical model.
Reaction Kinetics: Gas-Phase Reaction with Chlorine Atoms
The study of reaction kinetics provides a dynamic test for the accuracy of computational models. The following table presents the experimental and theoretically calculated rate coefficients for the gas-phase reaction of cis- and trans-2,3-Epoxybutane with chlorine atoms at 298 K. The theoretical rate constants were determined using Transition State Theory (TST) based on geometries and frequencies from DFT calculations.
| Reactant | Experimental Rate Coefficient (k x 10¹¹ cm³ molecule⁻¹ s⁻¹) | DFT/TST Calculated Rate Coefficient (k x 10¹¹ cm³ molecule⁻¹ s⁻¹) |
| cis-2,3-Epoxybutane | 1.9 ± 0.3 | 2.1 |
| trans-2,3-Epoxybutane | 2.2 ± 0.4 | 2.5 |
The close agreement between the experimental and calculated rate coefficients lends confidence to the use of DFT for predicting the reactivity of these epoxides.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for a critical evaluation of the presented data.
Experimental Protocols
-
Vibrational Spectroscopy (FTIR): The experimental infrared spectrum of gaseous trans-2,3-Epoxybutane was recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer. The sample was introduced into a gas cell with a specified path length, and the spectrum was recorded at a resolution of typically 1 cm⁻¹.
-
Reaction Kinetics: The rate coefficients for the reaction of this compound isomers with chlorine atoms were determined using the relative rate method in a smog chamber.[1] The decay of the epoxybutanes was monitored by gas chromatography with a flame ionization detector (GC-FID) relative to a reference compound with a known rate coefficient.[1] Experiments were conducted at 298 ± 2 K and atmospheric pressure.[1]
DFT Computational Protocols
-
Vibrational Frequency Calculations: The molecular geometry of trans-2,3-Epoxybutane was optimized using the B3LYP functional and the 6-311++G(d,p) basis set. Harmonic vibrational frequencies were then calculated at the same level of theory. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
-
Reaction Kinetics Calculations: The potential energy surface for the reaction of this compound with a chlorine atom was explored using DFT calculations at the M06-2X/6-311++G(d,p) level of theory.[1] The geometries of the reactants, transition state, and products were optimized, and vibrational frequency calculations were performed to confirm their nature and to obtain zero-point vibrational energies.[1] The rate coefficients were then calculated using Conventional Transition State Theory (TST).[1]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Conclusion
The comparison between experimental data and DFT calculations for this compound demonstrates a strong correlation, particularly in predicting reaction kinetics and vibrational frequencies. While minor discrepancies exist, they can often be attributed to the inherent approximations in the theoretical models and the conditions of the experiments. This guide highlights the power of DFT as a predictive tool in chemical research, while also emphasizing the indispensable role of experimental validation. For researchers in drug development and other fields, leveraging both experimental and computational approaches provides a robust framework for understanding and manipulating molecular systems.
References
Comparative Analysis of the Environmental Impact of Epoxybutane Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of three epoxybutane isomers: 1,2-epoxybutane (B156178), cis-2,3-epoxybutane, and trans-2,3-epoxybutane. Epoxybutanes are a class of volatile organic compounds (VOCs) that can have significant effects on both human health and the environment.[1][2] Understanding the differential environmental fate and toxicity of these isomers is crucial for informed decision-making in chemical synthesis and product development. This document summarizes available quantitative data, outlines detailed experimental protocols for environmental impact assessment, and provides visualizations of key processes.
Physicochemical Properties
The fundamental physicochemical properties of the epoxybutane isomers are crucial for understanding their environmental distribution and behavior.
| Property | 1,2-Epoxybutane | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| CAS Number | 106-88-7[3] | 1758-33-4[4] | 21490-63-1[5] |
| Molecular Formula | C₄H₈O[3] | C₄H₈O[4] | C₄H₈O[6] |
| Molecular Weight ( g/mol ) | 72.11[3][7] | 72.11 | 72.11[6] |
| Boiling Point (°C) | 63.3 | 60-61 | 56-57[5] |
| Melting Point (°C) | -150[3] | -84 to -83 | Not available |
| Density (g/mL at 25°C) | 0.83[3] | 0.826 | 0.804[5] |
| Water Solubility (g/L at 25°C) | 95.5[7] | Limited solubility[8] | Not available |
| Vapor Pressure (mmHg at 20°C) | 140 | Not available | Not available |
| log Kow (Octanol-Water Partition Coefficient) | 0.68[9][10] | 0.70 (estimated)[4] | Not available |
Atmospheric Impact
The atmospheric fate of epoxybutane isomers is primarily determined by their reaction with hydroxyl (OH) radicals.[1][2] This reaction initiates a series of degradation pathways that can contribute to the formation of ground-level ozone, a key component of smog.[11][12][13][14]
| Parameter | 1,2-Epoxybutane | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| OH Radical Reaction Rate Coefficient (x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298.15 K) | 0.66[1][2] | 0.32[1][2] | 0.33[1][2] |
| Atmospheric Lifetime (days) | ~1-7[15] | ~1-7[15] | ~1-7[15] |
| Photochemical Ozone Creation Potential (POCP) | Moderate Risk[11] | Lower than 1,2-epoxybutane | Lower than 1,2-epoxybutane |
Atmospheric Degradation Pathway
The reaction of epoxybutane isomers with OH radicals in the atmosphere leads to the formation of various degradation products, some of which are considered harmful.[1][2]
Aquatic Environmental Impact
Direct comparative experimental data on the aquatic toxicity, biodegradability, and bioaccumulation of all three epoxybutane isomers is limited. However, data for 1,2-epoxybutane provides a baseline for understanding their potential aquatic impact.
| Parameter | 1,2-Epoxybutane | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| Acute Toxicity to Fish (LC50, 96h) | 100 - 215 mg/L (Leuciscus idus)[9] | No data available | No data available |
| Acute Toxicity to Daphnia magna (EC50, 48h) | 69.8 mg/L[9] | No data available | No data available |
| Toxicity to Algae (EC50, 72h) | >500 mg/L (Scenedesmus subspicatus)[9] | No data available | No data available |
| Ready Biodegradability (OECD 301D) | Readily biodegradable, but fails the 10-day window.[9] | No data available | No data available |
| Bioaccumulation Potential (log Kow) | 0.68 (low potential)[9][10] | 0.70 (estimated, low potential)[4] | No data available |
Experimental Protocols for Environmental Impact Assessment
To generate the missing comparative data for cis- and trans-2,3-epoxybutane, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.
General Experimental Workflow
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[16][17][18][19]
Methodology:
-
Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, pH). A control group is maintained in clean water.
-
Duration: The exposure period is 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.
Ready Biodegradability - Closed Bottle Test (OECD 301D)
This test assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment.[20][21][22]
Methodology:
-
Test System: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage effluent).
-
Incubation: The solution is kept in a completely filled, sealed bottle in the dark at a constant temperature for 28 days.
-
Measurement: The depletion of dissolved oxygen is measured over the 28-day period.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the microorganisms in the presence of the test substance to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a pass level of ≥60% biodegradation within a 10-day window during the 28-day period.
Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)
This method determines the octanol-water partition coefficient (Kow), which is a key indicator of a substance's potential to bioaccumulate in organisms.[23][24][25][26][27]
Methodology:
-
System Preparation: A solution of the test substance in either n-octanol or water is prepared. This solution is then mixed with the other solvent in a vessel.
-
Equilibration: The vessel is shaken until the substance has partitioned between the two phases and equilibrium is reached.
-
Phase Separation: The n-octanol and water phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., chromatography).
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is usually expressed as its logarithm (log Kow).
References
- 1. Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 4. cis-2,3-epoxybutane, 1758-33-4 [thegoodscentscompany.com]
- 5. trans-2,3-epoxybutane, 21490-63-1 [thegoodscentscompany.com]
- 6. (2R,3R)-2,3-EPOXYBUTANE TRANS | CAS#:1758-32-3 | Chemsrc [chemsrc.com]
- 7. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1758-33-4: cis-2,3-Epoxybutane | CymitQuimica [cymitquimica.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. env.go.jp [env.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. designingbuildings.co.uk [designingbuildings.co.uk]
- 13. Photochemical Ozone Creation Potential → Area → Sustainability [lifestyle.sustainability-directory.com]
- 14. fluorocarbons.org [fluorocarbons.org]
- 15. ACP - Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals [acp.copernicus.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 18. eurofins.com.au [eurofins.com.au]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 21. oecd.org [oecd.org]
- 22. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]
- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 24. oecd.org [oecd.org]
- 25. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 26. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 27. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of 2,3-Epoxybutane: A Guide for Laboratory Professionals
Effective management and disposal of 2,3-Epoxybutane are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound is a highly flammable and hazardous substance, necessitating strict adherence to safety protocols.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its hazards. This chemical is a highly flammable liquid and vapor, causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Suspected of causing genetic defects, appropriate personal protective equipment (PPE) is mandatory.[3][4]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges.[5]
-
Eye Protection: Chemical safety goggles and a face shield.[1][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: An impervious, flame-retardant, and anti-static protective clothing is required to prevent skin exposure.[3][4]
Handling and Storage:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2]
-
Use only non-sparking, explosion-proof tools and equipment.[1][2][3]
-
All metal equipment must be grounded to prevent static electricity discharge.[1][2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Store containers in an explosion-proof refrigerator, tightly closed, in a dry, well-ventilated place away from moisture and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2][5]
Step-by-Step Disposal and Spill Neutralization Plan
Disposal of this compound and related waste must comply with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for the correct classification and disposal of their waste.
Procedure for Unused or Waste this compound
-
Do Not Dispose of Down the Drain: Never pour liquid this compound into a sink or drain, as it can harm aquatic ecosystems.[7]
-
Label as Hazardous Waste: Clearly label the container with "Hazardous Waste" and the chemical name "this compound."
-
Store Securely: Keep the waste container tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and manage the waste.[4] Provide them with the Safety Data Sheet (SDS) for this compound.
Procedure for Empty Containers
An "empty" container can be disposed of as non-hazardous solid waste only if the following conditions are met:[8][9]
-
Maximize Removal: All possible efforts have been made to empty the container. Warming the container may help drain the contents more completely.[9]
-
Residue Limit: No more than 3% by weight of the container's total capacity remains.[8][9]
-
Puncturing (if applicable): Puncture the corner of metal cans to facilitate complete drainage.[10]
If these conditions are not met, the container must be managed as hazardous waste.
Emergency Spill Response Protocol
For Small Spills:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use inert absorbent material, such as absorbent paper, to soak up the spill.[1][5]
-
Collect Waste: Carefully place the absorbent material and any contaminated clothing into a vapor-tight, sealable plastic bag.[5]
-
Decontaminate: Wash the spill surface with a soap and water solution.[5]
-
Dispose: Seal and label the bag as hazardous waste for professional disposal.
For Large Spills:
-
Evacuate and Isolate: Immediately evacuate the area and isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[5] Consider an initial downwind evacuation for at least 300 meters (1000 feet).[5]
-
Contact Emergency Services: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, local emergency responders.
-
Await Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment.
Quantitative Hazard and Response Data
The following table summarizes key quantitative data for this compound, crucial for risk assessment and emergency planning.
| Property | Value | Source(s) |
| Physical Properties | ||
| Flash Point | -21.7 °C / -7.1 °F | [2] |
| Boiling Point | 60 - 61 °C / 140 - 141.8 °F | [2][6] |
| Melting Point | -84 to -83 °C / -119.2 to -117.4 °F | [2][6] |
| Density | 0.826 g/mL at 25 °C | [6] |
| Emergency Response | ||
| Small Spill Isolation | Minimum 50 meters (150 feet) in all directions | [5] |
| Large Spill Evacuation | Minimum 300 meters (1000 feet) downwind | [5] |
| Fire Isolation (Tank) | 800 meters (1/2 mile) in all directions | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Workflow for this compound disposal decisions.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cis-2,3-Epoxybutane 97 1758-33-4 [sigmaaldrich.com]
- 7. resin4decor.com [resin4decor.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. entropyresins.com [entropyresins.com]
- 10. westsystem.com [westsystem.com]
Navigating the Safe Handling of 2,3-Epoxybutane: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols for Researchers
This document provides crucial safety and logistical information for the handling, storage, and disposal of 2,3-Epoxybutane, a highly flammable and potentially hazardous chemical. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Safety Data
A summary of the key quantitative safety and physical properties of this compound (cis and trans isomers) is provided below for easy reference and comparison. This data is essential for risk assessment and the implementation of appropriate safety controls.
| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane | Reference |
| CAS Number | 1758-33-4 | 21490-63-1 | [1][2] |
| Molecular Formula | C₄H₈O | C₄H₈O | [2][3] |
| Molecular Weight | 72.11 g/mol | 72.11 g/mol | [3][4] |
| Appearance | Colorless liquid | Colorless liquid | [1][5] |
| Boiling Point | 60 - 61 °C (140 - 141.8 °F) | 54 - 55 °C (129.2 - 131 °F) | [1][2] |
| Melting Point | -84 to -83 °C (-119.2 to -117.4 °F) | No data available | [1][2] |
| Flash Point | -21.7 °C (-7.1 °F) | -26 °C (-14.8 °F) | [1][2] |
| Specific Gravity | 0.826 | 0.804 @ 25 °C | [1][6] |
| Vapor Density | 2.49 | No data available | [1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to personal protective equipment protocols is mandatory to prevent skin and eye contact, and inhalation of vapors.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[7] | Protects against splashes that can cause serious eye irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, butyl rubber, or neoprene.[7] Cotton or latex gloves are not sufficient.[7] | Prevents skin contact, which can cause skin irritation.[3][8] |
| Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves. For larger quantities or splash risks, a chemical-resistant apron is recommended.[7] | Protects skin from accidental contact and splashes.[9] |
| Respiratory Protection | An organic vapor respirator should be used, especially in poorly ventilated areas or when heating the substance.[7] All respirator use must comply with OSHA standard 29 CFR 1910.134.[7] | Prevents inhalation of harmful vapors that may cause respiratory irritation.[3][8] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, and flame.[2]
-
Some sources recommend storing in an explosion-proof refrigerator and protecting from moisture.[5][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7] Contaminated disposable items (e.g., gloves, absorbent paper) should be placed in a sealed, vapor-tight plastic bag for disposal.[7][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste.[9]
Emergency Procedures: Spill and Exposure
Spill Response:
For a small spill, isolate the area for at least 50 meters (150 feet) in all directions. For a large spill, consider an initial downwind evacuation for at least 300 meters (1000 feet).[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
Experimental Protocol: Ames Test for Mutagenicity
This compound is suspected of causing genetic defects.[8] The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5]
Objective: To determine if this compound can induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a state where it can synthesize its own histidine and grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102).[10] These strains have mutations in the histidine operon and are engineered to be more sensitive to mutagens.[6]
-
This compound (test substance)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-anthramine, depending on the strain and metabolic activation).[10]
-
Negative control (solvent used to dissolve the test substance, e.g., distilled water).[10]
-
S9 fraction from rat liver for metabolic activation.[10]
-
Cofactor solution (e.g., NADP, glucose-6-phosphate)
-
Minimal glucose agar (B569324) plates.[10]
-
Top agar (containing a trace amount of histidine and biotin).[9]
-
Sterile glassware and consumables.
Procedure:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.[10]
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the S9 mix on ice.[4] The Ames test should be performed both with and without the S9 mix to determine if the substance itself or its metabolites are mutagenic.[10]
-
Plate Incorporation Assay: a. To a sterile tube containing 2 ml of molten top agar (kept at 45°C), add the following in sequence: i. 0.1 ml of the overnight bacterial culture.[4] ii. 0.1 ml of the test substance at the desired concentration, or the positive or negative control.[4] iii. 0.5 ml of the S9 mix or a buffer (for assays without metabolic activation).[4] b. Vortex the tube gently for a few seconds. c. Pour the entire contents of the tube onto a minimal glucose agar plate.[9] d. Tilt and rotate the plate to ensure the top agar spreads evenly. e. Allow the top agar to solidify completely.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxides: comparison of the induction of SOS repair in Escherichia coli PQ37 and the bacterial mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moltox.com [moltox.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. re-place.be [re-place.be]
- 7. The Salmonella Mutagenicity Assay: The Stethoscope of Genetic Toxicology for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re-place.be [re-place.be]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
